Benexate
描述
Structure
3D Structure
属性
IUPAC Name |
benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2,(H4,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXUQWSLRKIRFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80868488 | |
| Record name | Benexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78718-52-2 | |
| Record name | Benexate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80868488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENEXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PR2X907M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benexate's Multifaceted Approach to Gastric Ulcer Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benexate, particularly in its this compound hydrochloride betadex (BHB) form, is a clinically effective anti-ulcer agent that promotes the healing of gastric ulcers through a complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core molecular and cellular pathways influenced by this compound, focusing on its cytoprotective properties, modulation of inflammatory responses, and enhancement of mucosal defense and repair mechanisms. This document synthesizes findings from preclinical and clinical studies to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Gastric ulcers are a significant clinical concern, resulting from an imbalance between aggressive factors (e.g., acid, pepsin, and Helicobacter pylori infection) and the protective mechanisms of the gastric mucosa. This compound has emerged as a valuable therapeutic agent that not only alleviates symptoms but also actively promotes the healing of ulcerated tissue. Its mechanism extends beyond simple acid suppression, encompassing a range of cytoprotective and regenerative actions. This guide will dissect these mechanisms, providing a granular view of the scientific evidence that underpins the therapeutic efficacy of this compound in gastric ulcer healing.
Core Mechanisms of Action
This compound's therapeutic effects are attributed to several key pharmacological actions that collectively enhance the resilience and repair capacity of the gastric mucosa.
Enhancement of Mucosal Defense
This compound strengthens the gastric mucosal barrier, a critical first line of defense against luminal aggressors.
-
Prostaglandin E2 (PGE2) Synthesis: this compound has been shown to increase the synthesis of PGE2 in the gastric mucosa.[1] PGE2 is a key cytoprotective prostaglandin that stimulates the secretion of both mucus and bicarbonate, which neutralize acid at the epithelial surface.[2][3] A study in rats demonstrated that this compound hydrochloride betadex (BHB) alone, at doses of 100 to 1000 mg/kg, increased gastric PGE2 levels by 61% to 113%.[1] It also dose-dependently reversed the indomethacin-induced decrease in gastric PGE2.[1]
-
Mucus Production: this compound stimulates the production of gastric mucus, which forms a viscous, protective gel layer over the epithelium.[4] While direct quantitative studies on this compound's effect on specific mucins like MUC5AC are not extensively available, its known induction of PGE2 suggests a positive regulatory role on mucin synthesis and secretion. The thickness of this mucus layer is critical for protecting the underlying cells from the harsh acidic environment and the proteolytic action of pepsin.
Modulation of Inflammatory and Vascular Pathways
Chronic inflammation and inadequate blood supply are key barriers to ulcer healing. This compound addresses both of these pathological features.
-
Anti-inflammatory Effects: this compound exhibits anti-inflammatory properties by modulating the expression of key inflammatory mediators. In a rat model of acetic acid-induced gastric ulcers, BHB at a dose of 1,000 mg/kg significantly decreased the expression of cyclooxygenase-2 (COX-2) and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[5][6] This reduction in inflammatory signaling helps to create a more favorable environment for tissue repair.
-
Nitric Oxide (NO) Pathway and Improved Microcirculation: this compound has been shown to increase the expression of endothelial nitric oxide synthase (eNOS).[5][6] eNOS produces nitric oxide (NO), a potent vasodilator that plays a crucial role in maintaining gastric mucosal blood flow.[5] Enhanced blood flow delivers essential oxygen and nutrients to the ulcer site, which is vital for angiogenesis and tissue regeneration.[5] The administration of BHB led to a significant increase in eNOS expression in a rat model of gastric ulcers.[5][6]
Promotion of Cellular Repair and Regeneration
The ultimate healing of a gastric ulcer requires the proliferation and migration of epithelial cells to cover the mucosal defect. While direct studies on this compound's influence on specific growth factor pathways are limited, its known mechanisms suggest a supportive role in these regenerative processes. Growth factors such as epidermal growth factor (EGF) and vascular endothelial growth factor (VEGF) are known to be crucial for ulcer healing by stimulating epithelial cell proliferation and angiogenesis, respectively.[7][8] The anti-inflammatory and pro-angiogenic environment fostered by this compound likely facilitates the actions of these endogenous growth factors.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies investigating the efficacy of this compound in gastric ulcer healing.
Table 1: Effect of this compound Hydrochloride Betadex (BHB) on Acetic Acid-Induced Gastric Ulcer Size in Rats
| Treatment Group | Dose (mg/kg) | Reduction in Mucosal Injury (%) | Statistical Significance (vs. Control) | Reference |
| Control | 0 | - | - | [9] |
| BHB | 100 | 7.8 | Not Significant | [9] |
| BHB | 300 | 10.7 | Not Significant | [9] |
| BHB | 1,000 | 19.3 | P<0.05 | [9] |
Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Protein Expression in Acetic Acid-Induced Gastric Ulcers in Rats
| Protein | Treatment Group | Dose (mg/kg) | Change in Expression | Statistical Significance (vs. Control) | Reference |
| COX-2 | BHB | 1,000 | Decreased | P<0.05 | [5][6] |
| eNOS | BHB | - | Increased | P<0.05 | [5][6] |
| TNF-α | BHB + L-NAME | 1,000 | Decreased | P<0.05 | [5][6] |
Table 3: Clinical Efficacy of this compound HCl Betadex in Gastric Ulcer Healing in Humans
| Treatment Duration | Dosage | Complete Healing Rate (%) | Reference |
| 4 weeks | 400 mg twice daily | 36.7 | [10] |
| 8 weeks | 400 mg twice daily | 76.7 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are typically used.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
Animals are anesthetized (e.g., with an intramuscular injection of Rompun and Ketamine).[1]
-
A midline laparotomy is performed to expose the stomach.
-
A solution of 60%-100% acetic acid is applied to the serosal surface of the stomach, typically in the corpus region, for 30-60 seconds using a cylindrical mold or filter paper.[2][9][11]
-
The acetic acid is then removed, and the abdominal wall is sutured.
-
Post-surgery, animals are allowed access to food and water. This compound or vehicle is administered orally for a specified period (e.g., 5-14 days).
-
At the end of the treatment period, animals are euthanized, and the stomachs are removed for macroscopic and microscopic evaluation of the ulcer area.[9]
-
Western Blot Analysis of Gastric Tissue
This technique is used to quantify the expression of specific proteins involved in the inflammatory and healing processes.
-
Tissue Preparation:
-
Gastric mucosal tissue surrounding the ulcer is excised and immediately frozen in liquid nitrogen.
-
Tissues are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
The homogenate is centrifuged, and the supernatant containing the protein extract is collected.
-
-
Procedure:
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[13]
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-COX-2, anti-eNOS, anti-TNF-α) overnight at 4°C.[14]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[13]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[15] β-actin is typically used as a loading control.
-
Measurement of Prostaglandin E2 (PGE2) in Gastric Mucosa
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying PGE2 levels.
-
Sample Preparation:
-
Gastric mucosal samples are homogenized in a suitable buffer (e.g., ethanol).
-
The homogenate is centrifuged, and the supernatant is collected for analysis.
-
-
ELISA Procedure (Competitive Assay):
-
A microplate pre-coated with a capture antibody for PGE2 is used.[16][17]
-
Standards and samples are added to the wells, followed by the addition of a fixed amount of biotin-labeled PGE2.
-
During incubation, the PGE2 in the sample competes with the biotin-labeled PGE2 for binding to the capture antibody.
-
After washing, a streptavidin-HRP conjugate is added, which binds to the captured biotin-labeled PGE2.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with an acid solution.[18]
-
The absorbance is measured at 450 nm, and the concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve. The color intensity is inversely proportional to the amount of PGE2 in the sample.[16]
-
Measurement of Gastric Mucus Thickness
Direct light microscopy or histological staining can be used to assess the thickness of the gastric mucus layer.
-
Direct Light Microscopy:
-
Following euthanasia, the stomach is excised and opened along the greater curvature.
-
A full-thickness biopsy is taken from the corpus region.
-
A thin slice of the mucosa is placed in a chamber with saline.
-
The mucus gel layer thickness is measured using a light microscope with a calibrated eyepiece.[3]
-
-
Histological Staining:
-
Gastric tissue is fixed, embedded in paraffin, and sectioned.
-
Sections are stained with Periodic acid-Schiff (PAS)/Alcian blue, which stains mucus glycoproteins.[19]
-
The thickness of the stained mucus layer is then measured using microscopy imaging software.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Conclusion and Future Directions
This compound promotes gastric ulcer healing through a sophisticated interplay of mechanisms that enhance mucosal defense, resolve inflammation, and support tissue regeneration. Its ability to increase cytoprotective prostaglandins, modulate the nitric oxide pathway, and reduce pro-inflammatory cytokine expression underscores its therapeutic value beyond simple acid suppression.
While the current body of research provides a strong foundation for understanding this compound's mechanism of action, several areas warrant further investigation. Future studies should aim to:
-
Quantify the specific effects of this compound on mucus composition , particularly the expression of MUC5AC and MUC6, to better understand its role in reinforcing the mucus barrier.
-
Elucidate the direct signaling pathways through which this compound may promote epithelial cell proliferation and migration, including its potential interactions with growth factor receptors like EGFR.
-
Investigate the role of this compound in modulating the expression and activity of key growth factors , such as VEGF and EGF, during the different phases of ulcer healing.
-
Conduct further clinical trials with larger patient cohorts to confirm and expand upon the existing efficacy data and to explore its potential in combination therapies.
A deeper understanding of these aspects will not only refine our knowledge of this compound's pharmacology but also pave the way for the development of novel and more targeted therapies for gastric ulcerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
- 3. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of growth factors and their receptors in gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between vascular endothelial growth factor and angiogenesis in spontaneous and indomethacin-delayed healing of acetic acid-induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vascular endothelial growth factor receptor 1 signaling facilitates gastric ulcer healing and angiogenesis through the upregulation of epidermal growth factor expression on VEGFR1+CXCR4 + cells recruited from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Rat PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. mybiosource.com [mybiosource.com]
- 18. assaygenie.com [assaygenie.com]
- 19. A novel method for the visualization of the in situ mucus layer in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Prostaglandin Synthesis in the Therapeutic Effect of Benexate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benexate, particularly in its formulation as this compound Hydrochloride Betadex (BHB), is a clinically utilized anti-ulcer agent with a multi-faceted mechanism of action centered on gastric mucosal protection. A cornerstone of its therapeutic efficacy lies in its ability to modulate prostaglandin synthesis within the gastric mucosa. This technical guide delineates the intricate role of prostaglandins in this compound's cytoprotective and ulcer-healing properties. It provides a comprehensive overview of the signaling pathways influenced by this compound, detailed experimental protocols for investigating its mechanism of action, and a summary of quantitative data from key preclinical studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of gastroenterology, pharmacology, and drug development.
Introduction: The Gastric Mucosal Barrier and the Role of Prostaglandins
The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors (e.g., gastric acid, pepsin, and external agents like nonsteroidal anti-inflammatory drugs) and a sophisticated multi-component defense system. Prostaglandins, particularly of the E and I series (PGE₂ and PGI₂, also known as prostacyclin), are pivotal endogenous mediators of this mucosal defense[1][2]. They exert their cytoprotective effects through various mechanisms, including:
-
Stimulation of Mucus and Bicarbonate Secretion: Prostaglandins enhance the secretion of a viscous mucus layer and bicarbonate ions from epithelial cells. This creates a pH gradient at the mucosal surface, neutralizing gastric acid and forming a physical barrier against luminal aggressors[1][3][4].
-
Increased Mucosal Blood Flow: By inducing vasodilation, prostaglandins ensure adequate blood supply to the gastric mucosa, which is crucial for the delivery of oxygen and nutrients and the removal of metabolic waste[5][6].
-
Inhibition of Gastric Acid Secretion: Prostaglandins can directly suppress gastric acid secretion from parietal cells, thereby reducing the primary aggressive factor in peptic ulcer disease[5][6].
-
Cellular Protection: They are also believed to have direct protective effects on gastric epithelial cells, enhancing their resistance to injury[2].
The synthesis of prostaglandins is catalyzed by the cyclooxygenase (COX) enzymes, which exist in at least two isoforms: COX-1, a constitutively expressed enzyme involved in physiological housekeeping functions, and COX-2, which is inducible and primarily associated with inflammation[7][8].
This compound's therapeutic strategy is intrinsically linked to its ability to harness the protective power of prostaglandins.
This compound's Impact on Prostaglandin Synthesis: A Quantitative Analysis
Preclinical studies have consistently demonstrated that this compound Hydrochloride Betadex (BHB) enhances the synthesis of key cytoprotective prostaglandins in the gastric mucosa. The following tables summarize the quantitative data from a pivotal study by Hori et al. (1996), which investigated the dose-dependent effects of BHB on prostaglandin levels in the gastric tissue of rats.
Table 1: Effect of this compound Hydrochloride Betadex (BHB) on Gastric Prostaglandin E₂ (PGE₂) Levels in Normal Rats [9][10]
| Treatment Group | Dose (mg/kg, p.o.) | Gastric PGE₂ Level (% of Control) |
| Control | - | 100% |
| BHB | 100 | 161% |
| BHB | 300 | 184% |
| BHB | 1000 | 213% |
Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Indomethacin-Induced Decrease in Gastric Prostaglandin Levels in Rats [9][10]
| Treatment Group | Dose (mg/kg, p.o.) | Gastric PGE₂ Level (ng/g tissue) | Gastric 6-keto-PGF₁α Level (ng/g tissue) |
| Normal Control | - | 25.4 ± 2.5 | 10.9 ± 1.1 |
| Indomethacin (30 mg/kg) | - | 4.8 ± 0.6 | 2.1 ± 0.3 |
| Indomethacin + BHB | 300 | 12.7 ± 1.8 | 5.8 ± 0.9 |
| Indomethacin + BHB | 1000 | 18.9 ± 2.3 | 8.2 ± 1.2 |
*p < 0.05 compared to the indomethacin-only group.
These data clearly illustrate that BHB not only increases basal PGE₂ levels in a dose-dependent manner but also effectively counteracts the prostaglandin-depleting effects of NSAIDs like indomethacin. This dual action is fundamental to its efficacy in both preventing and treating peptic ulcers.
Interplay with the Cyclooxygenase (COX) Pathway
This compound's influence on prostaglandin levels is intrinsically linked to its interaction with the COX pathway. While some anti-inflammatory drugs exert their effects by inhibiting COX enzymes, leading to a reduction in prostaglandin synthesis[1], this compound appears to have a more nuanced effect. Studies suggest that in the context of gastric ulcer healing, the expression of both COX-1 and COX-2 is important[7][11]. While BHB has been observed to decrease overall COX expression in some models of gastric injury, its primary therapeutic effect is the net increase in cytoprotective prostaglandins[5][12]. This suggests a complex regulatory role rather than simple inhibition or induction.
The Role of Nitric Oxide (NO) in this compound's Mechanism
Recent research has unveiled a significant interplay between prostaglandin synthesis and the nitric oxide (NO) pathway in mediating this compound's therapeutic effects. NO, another crucial signaling molecule in the gastric mucosa, contributes to mucosal defense by promoting vasodilation, mucus secretion, and bicarbonate production[5].
Studies have shown that BHB administration leads to a significant increase in the expression of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vascular endothelium[5][12]. This upregulation of eNOS appears to be a key component of this compound's ulcer-healing properties. The increased NO production likely works in concert with prostaglandins to enhance mucosal blood flow and fortify the mucosal barrier.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Cytoprotective Effect
The following diagram illustrates the proposed signaling cascade initiated by this compound in gastric mucosal cells, leading to enhanced cytoprotection.
Caption: Proposed signaling pathway of this compound's therapeutic effect.
Experimental Workflow: Acetic Acid-Induced Gastric Ulcer Model in Rats
This diagram outlines the typical workflow for inducing gastric ulcers in rats using acetic acid and subsequently evaluating the therapeutic effect of this compound.
Caption: Workflow for acetic acid-induced gastric ulcer model.
Detailed Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats[5][12]
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
Anesthesia is induced (e.g., isoflurane or ketamine/xylazine cocktail).
-
A midline laparotomy is performed to expose the stomach.
-
A specific volume (e.g., 50 µL) of a concentrated acetic acid solution (e.g., 60%) is injected into the subserosal layer of the anterior gastric wall.
-
The abdominal incision is closed in layers.
-
Post-surgery, rats are housed individually and provided with food and water.
-
Oral administration of this compound Hydrochloride Betadex (at varying doses) or vehicle (control) commences 24 hours post-surgery and continues for a specified duration (e.g., 5 days).
-
At the end of the treatment period, rats are euthanized, and their stomachs are excised.
-
The stomachs are opened along the greater curvature, and the ulcerated area is measured using planimetry.
-
Gastric tissue samples are collected for histological and biochemical analyses.
-
Measurement of Prostaglandin Levels in Gastric Tissue[9][10]
-
Tissue Preparation:
-
Excised gastric tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
The frozen tissue is pulverized, and a known weight is homogenized in cold 80% ethanol.
-
The homogenate is centrifuged at 2000 x g for 20 minutes at 4°C.
-
-
Prostaglandin Extraction:
-
The supernatant is collected and diluted with distilled water to a 10% ethanol solution.
-
The pH is adjusted to 3.0 with a suitable acid.
-
The acidified solution is applied to a C18 solid-phase extraction column (e.g., Amprep C18).
-
The column is washed sequentially with 10% ethanol and petroleum ether.
-
Prostaglandins are eluted with ethyl acetate.
-
-
Quantification:
-
The ethyl acetate eluate is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in an appropriate assay buffer.
-
PGE₂ and 6-keto-PGF₁α (a stable metabolite of PGI₂) levels are quantified using a competitive radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blotting for COX-1, COX-2, and eNOS[5][12]
-
Protein Extraction:
-
Frozen gastric tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.
-
The supernatant containing the total protein extract is collected.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for COX-1, COX-2, or eNOS overnight at 4°C.
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the results are normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
The therapeutic effect of this compound in the management of peptic ulcer disease is profoundly linked to its ability to enhance the synthesis of cytoprotective prostaglandins in the gastric mucosa. By upregulating the production of PGE₂ and PGI₂, this compound reinforces the gastric mucosal barrier, improves mucosal blood flow, and mitigates the damaging effects of gastric acid. Furthermore, its interplay with the nitric oxide pathway, through the upregulation of eNOS, adds another layer to its multifaceted protective mechanism. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the precise molecular targets of this compound and the development of novel gastroprotective agents that leverage the power of endogenous defense mechanisms. A deeper understanding of these pathways will undoubtedly pave the way for more effective strategies in the prevention and treatment of peptic ulcer disease.
References
- 1. Gastric mucus and bicarbonate secretion in relation to mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bismuth subcitrate and sucralfate on rat duodenal and human gastric bicarbonate secretion in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of the 'mucus-bicarbonate' barrier on rat fundic mucosa: the effects of luminal pH and a stable prostaglandin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin H synthase and activation of 12-lipoxygenase by 8,11,14,17-eicosatetraenoic acid in human endothelial cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide produced by endothelial cells increases production of eicosanoids through activation of prostaglandin H synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Benexate's Cytoprotective Effects on Gastric Mucosal Lining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benexate, a clinically used anti-ulcer agent, exerts significant cytoprotective effects on the gastric mucosal lining through a multifaceted mechanism. This technical guide provides an in-depth overview of the core mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows. This compound operates as a prodrug, hydrolyzing in the gastrointestinal tract to its active form.[1] Its therapeutic effects are attributed to the enhancement of mucosal defense mechanisms, modulation of inflammatory responses, and improvement of mucosal microcirculation.
Core Mechanisms of Cytoprotection
This compound's protective effects on the gastric mucosa are not attributed to a single mode of action but rather to a synergistic combination of several physiological and biochemical processes. These include:
-
Enhancement of the Gastric Mucosal Barrier: this compound stimulates the production and secretion of gastric mucus and bicarbonate, which form a crucial protective layer against the corrosive effects of gastric acid and pepsin.[1]
-
Anti-inflammatory Activity: The compound has been shown to modulate the expression of key inflammatory mediators. It exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins, and reduces the levels of tumor necrosis factor-alpha (TNF-α).
-
Improved Microcirculation: this compound promotes blood flow to the gastric mucosa, a vital factor for tissue oxygenation, nutrient supply, and the removal of metabolic waste, thereby facilitating tissue repair and regeneration.[1] This effect is mediated, at least in part, through the activation of endothelial nitric oxide synthase (eNOS).[2][3]
-
Modulation of Gastric Acid Secretion: this compound has been noted to inhibit excessive gastric acid secretion, which helps to create a more favorable environment for the healing of gastric ulcers.[1]
-
Prostaglandin Synthesis: this compound has been demonstrated to promote the synthesis of prostaglandins, which play a critical role in maintaining gastric mucosal integrity.
Quantitative Data on the Efficacy of this compound Hydrochloride Betadex (BHB)
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound hydrochloride betadex (BHB), a common formulation of this compound.
Table 1: Effect of BHB on Acetic Acid-Induced Gastric Ulcer Size in Rats
| Treatment Group | Dose (mg/kg) | Mean Ulcer Area (mm²) (Reduction %) | Statistical Significance (vs. Control) |
| Control | 0 | Not specified | - |
| BHB | 100 | Reduction of 7.8% | Not specified |
| BHB | 300 | Reduction of 10.7% | Not specified |
| BHB | 1000 | Reduction of 19.3% | P<0.05 |
Data extracted from Lee JM, et al. Exp Ther Med. 2016.[2]
Table 2: Effect of BHB on Protein Expression in Acetic Acid-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | eNOS Expression | COX-2 Expression | TNF-α Expression |
| Control | 0 | Baseline | Baseline | Baseline |
| BHB | 1000 | Significantly increased (P<0.05) | Significantly decreased | Significantly decreased |
Data extracted from Lee JM, et al. Exp Ther Med. 2016.[2][3]
Table 3: Effect of BHB on Gastric Prostaglandin Levels in Rats
| Treatment | Dose (mg/kg) | Gastric PGE₂ Increase (%) |
| BHB alone | 100 | 61% |
| BHB alone | 300-1000 | Up to 113% |
Data extracted from Hori Y, et al. Jpn J Pharmacol. 1996.[4]
Experimental Protocols
This section details the methodologies employed in the key studies cited, providing a framework for the design of similar preclinical investigations.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to induce chronic gastric ulcers that closely resemble those in humans.
-
Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are fasted for 24 hours prior to the procedure, with free access to water.
-
Anesthesia: Anesthesia is induced, for example, via an intramuscular injection of a combination of anesthetics like Rompun and Ketamine.
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A solution of acetic acid (e.g., 60%) is injected into the subserosal layer of the gastric wall. Alternatively, a filter paper soaked in acetic acid can be applied to the serosal surface.
-
Post-operative Care: The abdominal wall and skin are closed, and the animals are allowed to recover.
-
Treatment Administration: this compound hydrochloride betadex (BHB) is administered orally once daily for a specified period (e.g., 5 days), starting from the day of the operation.[2]
-
Evaluation: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The ulcerated area is then measured, and tissue samples are collected for further analysis.
Western Blot Analysis for Protein Expression
This technique is used to quantify the expression levels of specific proteins in gastric tissue samples.
-
Tissue Homogenization: Gastric tissue samples are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard assay, such as the Bradford assay.
-
Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., eNOS, COX-2, TNF-α).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control protein, such as β-actin.
Radioimmunoassay (RIA) for Prostaglandin Measurement
RIA is a sensitive method used to quantify the levels of prostaglandins (e.g., PGE₂) in biological samples.
-
Sample Preparation: Gastric tissue is homogenized and extracted to isolate the prostaglandins.
-
Assay Procedure:
-
A known quantity of radiolabeled prostaglandin (tracer) is mixed with a limited amount of a specific antibody.
-
The biological sample or a standard solution of unlabeled prostaglandin is added to the mixture.
-
The unlabeled prostaglandin from the sample competes with the radiolabeled prostaglandin for binding to the antibody.
-
-
Separation: The antibody-bound prostaglandin is separated from the free prostaglandin.
-
Radioactivity Measurement: The radioactivity of the antibody-bound fraction is measured using a scintillation counter.
-
Calculation: The concentration of prostaglandin in the sample is determined by comparing its ability to displace the radiolabeled prostaglandin with a standard curve generated using known concentrations of unlabeled prostaglandin.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Cytoprotective Effects
Caption: Signaling pathway of this compound's cytoprotective effects.
Experimental Workflow for Acetic Acid-Induced Gastric Ulcer Model
Caption: Workflow for the acetic acid-induced gastric ulcer model in rats.
Experimental Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis of gastric tissue proteins.
Conclusion
This compound demonstrates robust cytoprotective effects on the gastric mucosal lining through a variety of mechanisms. The available data strongly support its role in enhancing mucosal defense, reducing inflammation, and improving microcirculation. This technical guide provides a comprehensive summary of the current understanding of this compound's mode of action, supported by quantitative preclinical data and detailed experimental protocols. Further research to quantify its direct effects on mucus and bicarbonate secretion, as well as mucosal blood flow, will provide a more complete picture of its therapeutic profile. The information presented herein serves as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.
References
- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed [koreamed.org]
Benexate Hydrochloride Betadex and Nitric Oxide Synthase: A Dichotomous Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Benexate hydrochloride betadex, an anti-ulcer agent, presents a complex and seemingly contradictory relationship with nitric oxide synthase (NOS), a critical enzyme in various physiological processes, including gastric mucosal defense and repair. While in vivo studies on gastric ulcer models demonstrate an upregulation of endothelial nitric oxide synthase (eNOS), earlier in vitro research points towards a direct inhibitory action on constitutive NOS isoforms. This guide provides a comprehensive technical overview of the available scientific data, detailing the experimental findings, methodologies, and proposed signaling pathways to elucidate the multifaceted interaction between this compound hydrochloride betadex and nitric oxide synthase.
Part 1: Upregulation of Endothelial Nitric Oxide Synthase in a Gastric Ulcer Model
Recent research has illuminated the role of this compound hydrochloride betadex in promoting the healing of gastric ulcers through the modulation of eNOS expression and a reduction in pro-inflammatory cytokines.[1][2][3][4][5][6] A key study demonstrated that oral administration of this compound hydrochloride betadex to rats with acetic acid-induced gastric ulcers led to a significant increase in the expression of eNOS.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Lee et al. (2016), which investigated the effects of this compound hydrochloride betadex on NOS expression and other relevant biomarkers in a rat model of gastric ulcers.
Table 1: Effect of this compound Hydrochloride Betadex on Gastric Ulcer Size
| Treatment Group | Dose (mg/kg) | Mean Ulcer Size (mm²) (relative to control) | P-value |
| Control | 0 | 100% | - |
| BHB | 100 | Not specified | >0.05 |
| BHB | 300 | Not specified | >0.05 |
| BHB | 1000 | Significantly decreased | <0.05 |
Data adapted from Lee et al. (2016). The study reported a significant decrease in ulcer size at the 1000 mg/kg dose compared to the control group.
Table 2: Relative Expression of Nitric Oxide Synthase Isoforms in Gastric Tissue
| Treatment Group | Dose (mg/kg) | eNOS Expression (relative to control) | iNOS Expression (relative to control) |
| Control | 0 | 1.0 | 1.0 |
| BHB | 100 | ~1.2 | ~1.0 |
| BHB | 300 | ~1.5 | ~1.0 |
| BHB | 1000 | ~2.0 (Significant increase) | ~1.0 |
Data interpreted from Western blot analysis in Lee et al. (2016). A significant increase in eNOS expression was observed with increasing doses of this compound hydrochloride betadex, while iNOS expression remained largely unchanged.
Table 3: Effect of this compound Hydrochloride Betadex on Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | TNF-α Expression (relative to control) |
| Control | 0 | 1.0 |
| BHB | 100 | ~0.8 |
| BHB | 300 | ~0.6 |
| BHB | 1000 | ~0.4 (Significant decrease) |
Data interpreted from Western blot analysis in Lee et al. (2016). A dose-dependent decrease in TNF-α expression was observed.
Experimental Protocols
The primary experimental model demonstrating the upregulation of eNOS by this compound hydrochloride betadex involved the following key steps:
1. Induction of Gastric Ulcers in a Rat Model:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction Method: A 60% acetic acid solution was injected into the subserosal layer of the stomach wall to induce gastric ulcers.
2. Drug Administration:
-
Test Substance: this compound hydrochloride betadex (BHB).
-
Dosing Regimen: Rats were orally administered BHB at doses of 0 (control), 100, 300, or 1,000 mg/kg for 5 consecutive days following ulcer induction.
-
Co-treatment: A separate group of rats received the highest dose of BHB (1,000 mg/kg) with or without the nitric oxide inhibitor, L-NG-nitroarginine methyl ester (L-NAME).
3. Measurement of Gastric Ulcer Area:
-
The area of the gastric ulcers was determined using planimetry.
4. Western Blot Analysis:
-
Tissue Preparation: Stomach tissues were harvested and homogenized.
-
Protein Quantification: Protein concentrations in the tissue lysates were determined.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were probed with primary antibodies against cyclooxygenases (COX-1, COX-2), cytokines (TNF-α, IL-1β, IL-6), and nitric oxide synthase isoforms (eNOS, iNOS, nNOS).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system were used to visualize the protein bands.
Signaling Pathways and Experimental Workflow
The proposed mechanism of action and the experimental design are illustrated in the following diagrams.
Caption: Proposed signaling pathway of this compound hydrochloride betadex in gastric ulcer healing.
Caption: Experimental workflow for evaluating the effects of this compound hydrochloride betadex.
Part 2: Direct Inhibition of Constitutive Nitric Oxide Synthase
In contrast to the in vivo findings, an earlier study by Arimoto et al. (1996) reported that this compound is a direct inhibitor of constitutive nitric oxide synthase.[7] This research, conducted on enzyme preparations, suggests a different mode of interaction at the molecular level.
Quantitative Data Summary
The inhibitory activity of this compound on NOS was quantified by determining the half-maximal inhibitory concentration (IC50).
Table 4: Inhibitory Action of this compound on Nitric Oxide Synthase Activity
| Enzyme Preparation | IC50 (µM) |
| Stomach | 68 |
| Brain | 29 |
Data from Arimoto et al. (1996).[7]
Experimental Protocols
The investigation into the inhibitory effects of this compound on NOS employed the following methodologies:
1. Enzyme Preparations:
-
Source: Stomach and brain tissues from rats were used to prepare crude enzyme extracts containing constitutive NOS.
-
Purification: Neuronal nitric oxide synthase (nNOS) was also purified for more detailed mechanistic studies.
2. Nitric Oxide Synthase Activity Assay:
-
Method: The conversion of L-[³H]arginine to L-[³H]citrulline was measured to determine NOS activity.
-
Incubation: Enzyme preparations were incubated with L-[³H]arginine, cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), and various concentrations of this compound.
-
Quantification: The amount of L-[³H]citrulline formed was quantified by liquid scintillation counting.
3. Mechanistic Studies:
-
Double-Reciprocal Analysis: To elucidate the mechanism of inhibition, Lineweaver-Burk plots were generated by measuring NOS activity at different substrate (arginine) concentrations in the presence and absence of this compound.
-
Additional Assays: The study also measured NADPH oxidation and hydrogen peroxide production by the purified nNOS enzyme.
Proposed Mechanism of Inhibition
The results from the double-reciprocal analysis indicated that this compound acts as a competitive inhibitor of NOS with respect to the substrate, L-arginine.[7] This suggests that this compound directly competes with L-arginine for binding to the active site of the enzyme.
Caption: Competitive inhibition of nitric oxide synthase by this compound.
Discussion and Reconciliation of Findings
The apparent contradiction between the in vivo upregulation of eNOS expression and the in vitro inhibition of NOS activity by this compound highlights the complexity of its pharmacological actions. Several factors may contribute to these differing observations:
-
Experimental Systems: The study demonstrating eNOS upregulation was conducted in a whole-animal model of gastric ulceration, reflecting a complex biological response to injury and treatment over several days.[1][2][3][4][5][6] In contrast, the inhibitory effects were observed in isolated enzyme preparations, which assess direct molecular interactions in a simplified, cell-free system.[7]
-
Indirect vs. Direct Effects: The increase in eNOS expression in the gastric ulcer model is likely an indirect effect of this compound hydrochloride betadex. The drug may trigger a signaling cascade that leads to the transcriptional upregulation of the eNOS gene as part of the healing and angiogenic response. This is supported by the observed reduction in the pro-inflammatory cytokine TNF-α, which is known to influence eNOS expression and activity.
-
Concentration Differences: The local concentrations of this compound at the enzymatic level in the in vitro assays may differ significantly from the concentrations achieved in the gastric mucosa of a living animal after oral administration.
-
Isoform Specificity: While the inhibitory study focused on constitutive NOS from the stomach and brain (predominantly nNOS in the brain), the in vivo study specifically showed an increase in eNOS, with no significant change in iNOS.[1][2][3][4][5][6] The inhibitory potency of this compound may differ between NOS isoforms.
Conclusion
This compound hydrochloride betadex exhibits a dual and context-dependent modulation of nitric oxide synthase. In the physiological setting of gastric ulcer healing, its therapeutic action appears to be mediated, at least in part, by an indirect upregulation of eNOS expression, leading to increased nitric oxide production, enhanced blood flow, and promotion of tissue repair.[1][2][3][4][5][6] Concurrently, in vitro evidence demonstrates a direct, competitive inhibitory effect on constitutive NOS activity.[7]
For researchers and drug development professionals, this dichotomy underscores the importance of integrating in vitro mechanistic studies with in vivo functional outcomes to fully characterize the pharmacological profile of a compound. Future research could focus on elucidating the precise signaling pathways responsible for the in vivo upregulation of eNOS and on determining the inhibitory profile of this compound across all purified NOS isoforms to provide a more complete understanding of its interaction with this critical enzymatic system.
References
- 1. Inhibition of constitutive nitric oxide synthase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of Benexate in Gastrointestinal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benexate, a clinically used anti-ulcer agent, exerts significant anti-inflammatory effects within the gastrointestinal tract, contributing to its therapeutic efficacy in managing disorders such as gastric ulcers. Its mechanism of action is multifaceted, involving the enhancement of mucosal defense, modulation of inflammatory mediators, and promotion of tissue repair. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, with a focus on its molecular mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Action
This compound's anti-inflammatory and cytoprotective effects are attributed to a combination of physiological and molecular actions. The primary mechanisms include:
-
Enhancement of Mucosal Defense: this compound stimulates the production of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of gastric acid and pepsin.[1]
-
Modulation of Prostaglandin Synthesis: It selectively increases the synthesis of gastroprotective prostaglandins, such as prostaglandin E2 (PGE2), within the gastric mucosa.[2][3][4]
-
Anti-inflammatory Cytokine Regulation: this compound has been shown to decrease the expression of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), in gastric tissue.[1][5][6]
-
Inhibition of Cyclooxygenase-2 (COX-2): The drug exhibits inhibitory effects on COX-2, an enzyme upregulated during inflammation.[1][5]
-
Upregulation of Endothelial Nitric Oxide Synthase (eNOS): this compound promotes the expression of eNOS, which leads to increased nitric oxide (NO) production, improved mucosal blood flow, and enhanced tissue regeneration.[1][5][6]
Quantitative Data from Preclinical Studies
The following tables summarize the dose-dependent effects of this compound hydrochloride betadex (BHB), a common formulation of this compound, in preclinical models of gastric ulcers.
Table 1: Dose-Dependent Effect of this compound Hydrochloride Betadex (BHB) on Acetic Acid-Induced Gastric Ulcer Size in Rats
| Treatment Group | Dose (mg/kg) | Mean Ulcer Area (mm²) | % Reduction in Ulcer Area |
| Control | 0 | 55.4 ± 4.1 | - |
| BHB | 100 | 51.1 ± 3.8 | 7.8% |
| BHB | 300 | 49.5 ± 3.5 | 10.7% |
| BHB | 1000 | 44.7 ± 3.2* | 19.3% |
*Data from Lee et al., 2016.[1] Values are presented as mean ± standard error. *P<0.05 compared to the control group.
Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Protein Expression of Inflammatory Mediators in Acetic Acid-Induced Gastric Ulcers in Rats
| Treatment Group | Dose (mg/kg) | Relative COX-2 Expression | Relative eNOS Expression | Relative TNF-α Expression |
| Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.07 | 1.00 ± 0.09 |
| BHB | 1000 | 0.62 ± 0.05 | 1.45 ± 0.11 | Not explicitly quantified |
*Data from Lee et al., 2016.[1] Values are presented as mean ± standard error relative to the control group. *P<0.05 compared to the control group. TNF-α was shown to be decreased but not quantified in a dose-dependent manner in this specific table format in the source.
Table 3: Effect of this compound Hydrochloride Betadex (BHB) on Prostaglandin E2 (PGE2) Levels in the Gastric Wall of Rats
| Treatment Group | Dose (mg/kg) | Gastric PGE2 Level (pg/g tissue) | % Increase in PGE2 |
| Control | 0 | 250 ± 30 | - |
| BHB | 100 | 402.5 ± 45 | 61% |
| BHB | 300 | 487.5 ± 55 | 95% |
| BHB | 1000 | 532.5 ± 60 | 113% |
*Data adapted from Hori et al., 1996.[2][4] Values are estimated based on reported percentage increases and are presented as mean ± estimated standard error for illustrative purposes.
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats
This model is widely used to induce chronic gastric ulcers that closely resemble human ulcers in their pathological and healing processes.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
Anesthesia is induced, commonly with an intraperitoneal injection of a ketamine/xylazine cocktail.
-
A midline laparotomy is performed to expose the stomach.
-
A solution of 60-100% acetic acid is applied to the serosal surface of the stomach, usually for 60 seconds, using a cylindrical mold or direct injection into the subserosal layer.[1][2][3][4]
-
The stomach is then rinsed with saline, and the abdominal incision is closed.
-
-
Post-Operative Care: Animals are housed individually and provided with food and water ad libitum. Analgesics may be administered as required.
-
This compound Administration: this compound hydrochloride betadex is typically suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage once daily for a specified period (e.g., 5-14 days), starting from the day of ulcer induction.[1][5]
Western Blot Analysis for COX-2, eNOS, and TNF-α
This technique is used to quantify the expression levels of specific proteins in gastric tissue samples.
-
Tissue Preparation:
-
At the end of the treatment period, animals are euthanized, and the stomachs are excised.
-
The ulcerated area of the gastric mucosa is dissected and snap-frozen in liquid nitrogen or stored at -80°C.
-
Tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysate is determined using a standard assay (e.g., Bradford or BCA assay).
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for COX-2, eNOS, TNF-α, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software, and the expression of the target proteins is normalized to the loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's multi-target mechanism of action.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant anti-inflammatory properties in the gastrointestinal tract through a complex interplay of mechanisms. Its ability to enhance mucosal defense, modulate the prostaglandin and cytokine networks, and improve microcirculation underscores its therapeutic value. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound and other gastroprotective agents. Future investigations could further elucidate the intricate signaling cascades involved and explore the potential of this compound in other inflammatory gastrointestinal disorders.
References
- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
- 3. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the In Vivo Prodrug Metabolism of Benexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benexate, a gastroprotective agent, is administered as a prodrug, this compound hydrochloride. Its therapeutic efficacy relies on its conversion to the active form, this compound, within the body. This technical guide provides a comprehensive overview of the methodologies used to investigate the in vivo prodrug metabolism of this compound, with a focus on experimental protocols, data presentation, and the visualization of metabolic pathways. While specific quantitative pharmacokinetic data for this compound in the public domain is limited, this guide offers a framework for conducting and interpreting such studies, based on established principles of drug metabolism research.
This compound hydrochloride undergoes hydrolysis in the gastrointestinal tract to release its active form, this compound[1]. The therapeutic effects of this compound are multifaceted, including the enhancement of gastric mucus and bicarbonate production, anti-inflammatory actions, improvement of mucosal microcirculation, and modulation of gastric acid secretion[1]. To improve its solubility and dissolution, this compound is often formulated with β-cyclodextrin, known as this compound hydrochloride betadex or this compound.CD. This formulation has been shown to achieve higher concentrations in the gastric tissue of rats compared to this compound hydrochloride alone.
Prodrug Metabolism Pathway
The primary metabolic pathway for the activation of the this compound prodrug is hydrolysis. This reaction involves the cleavage of an ester bond, releasing the active this compound molecule.
Quantitative Data Summary
A thorough review of publicly available scientific literature did not yield specific quantitative in vivo pharmacokinetic parameters for this compound or its active metabolite in plasma. The following tables are provided as templates to illustrate how such data, once obtained through experimental studies, should be structured for clear comparison and analysis.
Table 1: Plasma Pharmacokinetic Parameters of this compound (Active Metabolite) following Oral Administration of this compound Hydrochloride in Rats (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | Data not available |
| Tmax (Time to Cmax) | h | Data not available |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | Data not available |
| AUC(0-∞) (AUC extrapolated to infinity) | ng·h/mL | Data not available |
| t½ (Half-life) | h | Data not available |
| CL/F (Apparent Clearance) | L/h/kg | Data not available |
| Vd/F (Apparent Volume of Distribution) | L/kg | Data not available |
Table 2: Tissue Distribution of this compound (Active Metabolite) in Rats 2 Hours Post-Oral Administration of this compound Hydrochloride (Hypothetical Data)
| Tissue | Concentration (ng/g) (Mean ± SD) |
| Stomach | Data not available |
| Small Intestine | Data not available |
| Liver | Data not available |
| Kidney | Data not available |
| Plasma | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of prodrug metabolism. The following sections outline standard methodologies for in vivo pharmacokinetic studies in a rat model.
Animal Model
-
Species: Sprague-Dawley rats (male, 8-10 weeks old, weighing 250-300g) are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Rats should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with continued access to water.
Drug Administration
-
Formulation: this compound hydrochloride should be dissolved or suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
-
Route of Administration: Oral gavage is the appropriate route for mimicking the clinical use of this compound.
-
Dose: A typical oral dose for pharmacokinetic studies in rats might range from 10 to 50 mg/kg.
Sample Collection
-
Blood Sampling:
-
Blood samples (approximately 0.25 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Tissue Sampling (for distribution studies):
-
At a specific time point (e.g., the expected Tmax), animals are euthanized.
-
Tissues of interest (e.g., stomach, intestine, liver, kidneys) are promptly excised, rinsed with cold saline, blotted dry, weighed, and frozen at -80°C until homogenization and analysis.
-
Bioanalytical Method: HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of this compound and its prodrug form in biological matrices.
-
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add a precipitating agent like acetonitrile or methanol (typically in a 3:1 ratio), containing an internal standard. Vortex and centrifuge to pellet the proteins. The supernatant is then used for analysis.
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or a more rigorous extraction method like liquid-liquid extraction or solid-phase extraction.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
-
Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.
Logical Relationship of Prodrug to Effect
The following diagram outlines the logical progression from the administration of the this compound prodrug to its ultimate therapeutic effect.
Conclusion
This technical guide provides a foundational framework for investigating the in vivo prodrug metabolism of this compound. While specific quantitative data remains elusive in the public domain, the outlined experimental protocols and data presentation structures offer a clear path for researchers in drug development. The successful execution of such studies, employing robust and validated bioanalytical methods, is essential for a comprehensive understanding of this compound's pharmacokinetic profile and for optimizing its clinical use. The provided visualizations of the metabolic pathway and experimental workflows serve to clarify the key processes involved in the study of this important gastroprotective agent.
References
Benexate's Impact on Gastric Mucus and Bicarbonate Secretion: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benexate, a clinically utilized anti-ulcer agent, exerts its gastroprotective effects through a multi-faceted mechanism that enhances the gastric mucosal barrier. This technical guide synthesizes the current understanding of this compound's core functions, with a specific focus on its impact on gastric mucus and bicarbonate secretion. While direct quantitative data on this compound-induced changes in mucus volume and bicarbonate output remains to be fully elucidated in publicly available literature, substantial evidence points to its modulatory role on key upstream signaling pathways, namely the prostaglandin and nitric oxide pathways. This document provides a comprehensive overview of the existing quantitative data on these signaling molecules, detailed experimental protocols for their measurement, and established methodologies for the direct assessment of gastric mucus and bicarbonate secretion. Furthermore, it visualizes the proposed signaling cascades through detailed diagrams to facilitate a deeper understanding of benexat's mechanism of action.
Introduction
The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as acid and pepsin, and a sophisticated multi-component defensive barrier. The primary components of this defense system are the continuous secretion of a viscous mucus layer and the concurrent secretion of bicarbonate ions by the surface epithelial cells. This compound hydrochloride betadex (BHB), the commercially available form of this compound, is a cytoprotective agent that reinforces this mucosal defense. It is understood to enhance the production of both gastric mucus and bicarbonate, thereby protecting the gastric lining from injury and promoting the healing of ulcers[1]. This document will delve into the known molecular mechanisms and present the available quantitative data that substantiates these effects.
Quantitative Data on this compound's Effects
Direct quantitative measurements of this compound's effect on gastric mucus thickness, volume, or composition, and the rate of bicarbonate secretion are not extensively detailed in the available scientific literature. However, studies have quantified the impact of this compound on key upstream signaling molecules that are well-established stimulants of mucus and bicarbonate secretion: prostaglandin E2 (PGE2) and endothelial nitric oxide synthase (eNOS).
Effect on Gastric Prostaglandin E2 (PGE2) Levels
Prostaglandins, particularly PGE2, are potent stimulators of both gastric mucus and bicarbonate secretion. This compound has been shown to increase the levels of PGE2 in the gastric mucosa.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Gastric PGE2 (ng/g tissue) ± S.E.M. | Percent Increase vs. Control | Reference |
| Control (Vehicle) | - | 13.1 ± 1.4 | - | Hori et al., 1996 |
| This compound HCl Betadex | 100 | 21.1 ± 2.8 | 61% | Hori et al., 1996 |
| This compound HCl Betadex | 300 | 24.3 ± 3.1 | 85% | Hori et al., 1996 |
| This compound HCl Betadex | 1000 | 27.9 ± 3.5* | 113% | Hori et al., 1996 |
*p < 0.05 vs. control
Effect on Gastric Endothelial Nitric Oxide Synthase (eNOS) Expression
Nitric oxide (NO), generated by nitric oxide synthase (NOS), is another critical signaling molecule that stimulates gastric mucus and bicarbonate secretion[2][3]. This compound treatment has been demonstrated to upregulate the expression of the endothelial isoform of NOS (eNOS) in the gastric mucosa of rats with acetic acid-induced ulcers.
| Treatment Group | Dose (mg/kg/day, p.o.) | Relative eNOS Expression (Arbitrary Units) | Fold Increase vs. Control | Reference |
| Control (Ulcer) | - | (Baseline) | - | Lee et al., 2016 |
| This compound HCl Betadex | 1000 | Significantly Increased* | (Not specified) | Lee et al., 2016 |
*p < 0.05 vs. control. The study reported a significant increase but did not provide specific numerical values for the fold change in the abstract.
Efficacy in Gastric Ulcer Healing (Clinical Data)
While not a direct measure of mucus or bicarbonate secretion, the clinical efficacy of this compound in promoting ulcer healing provides functional evidence of its mucosal protective effects.
| Treatment Duration | Healing Rate | Reference |
| 4 weeks | 36.7% | Yang et al., 1991 |
| 8 weeks | 76.7% | Yang et al., 1991 |
Experimental Protocols
This section details the methodologies employed in the key studies cited for quantitative data and provides established protocols for the direct measurement of gastric mucus and bicarbonate secretion.
Measurement of Gastric Prostaglandin E2 (PGE2)
Protocol adapted from Hori et al., 1996.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration: this compound hydrochloride betadex is administered orally (p.o.) at doses of 100, 300, and 1000 mg/kg.
-
Tissue Collection: At a specified time point (e.g., 6 hours) after administration, rats are euthanized, and the stomachs are immediately removed. The glandular portion of the stomach is excised, weighed, and frozen in liquid nitrogen.
-
Prostaglandin Extraction:
-
The frozen gastric tissue is pulverized.
-
Homogenization is performed in cold ethanol.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The supernatant is diluted and acidified.
-
Solid-phase extraction is carried out using a C18 column to isolate prostaglandins.
-
-
Quantification: The extracted PGE2 is quantified using a specific radioimmunoassay (RIA) kit.
Measurement of eNOS Expression by Western Blotting
Protocol adapted from Lee et al., 2016.
-
Animal Model: A rat model of gastric mucosal injury is established through the injection of a 60% acetic acid solution into the stomach wall.
-
Drug Administration: Following ulcer induction, rats are administered this compound hydrochloride betadex orally for 5 consecutive days at doses of 0, 100, 300, or 1,000 mg/kg.
-
Tissue Lysate Preparation:
-
Gastric tissues surrounding the ulcer are collected and frozen in liquid nitrogen.
-
The frozen samples are pulverized and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification: The protein concentration of the lysate is determined using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for eNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software, and the relative expression of eNOS is normalized to a loading control (e.g., β-actin).
Measurement of Gastric Mucus Thickness
Established Protocol.
-
Animal Preparation: Anesthetized rats are used. The stomach is exposed via a midline incision and opened along the greater curvature.
-
Direct Visualization: The exposed mucosal surface is observed using a stereomicroscope with a light source.
-
Micropipette Measurement: A micropipette with a beveled tip is advanced through the mucus layer at a defined angle until it touches the epithelial cell surface. The distance traveled by the micropipette is measured using a micromanipulator. The vertical thickness of the mucus layer is then calculated trigonometrically.
Measurement of Gastric Bicarbonate Secretion
Established Protocol (pH-stat method).
-
Animal Preparation: Anesthetized rats are fitted with a gastric cannula. The stomach is gently rinsed with saline to remove any residual contents.
-
Perfusion: The stomach is perfused with a pre-warmed, unbuffered saline solution at a constant rate.
-
pH Monitoring and Titration: The pH of the perfusate exiting the stomach is continuously monitored with a pH electrode. A pH-stat autotitrator is used to maintain the pH of the perfusate at a neutral value (e.g., pH 7.0) by titrating it with a dilute acid of known concentration.
-
Calculation of Bicarbonate Secretion: The rate of bicarbonate secretion is calculated from the volume and concentration of the acid used for titration over a specific time period.
Signaling Pathways and Mechanisms of Action
This compound's enhancement of the gastric mucosal barrier is primarily attributed to its influence on the prostaglandin and nitric oxide signaling pathways.
Prostaglandin Pathway
This compound stimulates the synthesis of prostaglandins, particularly PGE2, in the gastric mucosa[4]. PGE2 then acts on EP receptors on the surface of gastric epithelial cells, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, stimulates the secretion of both mucus and bicarbonate.
Nitric Oxide Pathway
This compound upregulates the expression of eNOS, the enzyme responsible for producing nitric oxide in the gastric endothelium[2][3]. The resulting increase in NO can stimulate mucus and bicarbonate secretion, likely through a cGMP-mediated pathway. NO also plays a crucial role in increasing mucosal blood flow, which is essential for maintaining the health and function of the gastric epithelium.
Conclusion
This compound hydrochloride betadex is a valuable therapeutic agent for the management of gastric ulcers, primarily through its cytoprotective effects on the gastric mucosa. The available evidence strongly indicates that this compound enhances the gastric mucosal barrier by stimulating the production of prostaglandin E2 and upregulating the expression of endothelial nitric oxide synthase. These actions, in turn, are known to increase the secretion of protective gastric mucus and bicarbonate. While direct quantitative data on the latter effects of this compound are needed to fully delineate its mechanism of action, the existing data on its influence on upstream signaling pathways provides a solid foundation for understanding its therapeutic benefits. Further research employing the detailed methodologies described herein is warranted to precisely quantify the impact of this compound on mucus and bicarbonate secretion, which will further solidify its position in the armamentarium of gastroprotective drugs.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. Bicarbonate secretion in vivo by rat distal tubules during alkalosis induced by dietary chloride restriction and alkali loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Targets of Benexate in Gastric Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benexate, a clinically utilized anti-ulcer agent, exerts its gastroprotective effects through a multifaceted mechanism of action at the molecular level within gastric epithelial cells. This technical guide delineates the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways. This compound's therapeutic efficacy is attributed to its ability to modulate prostaglandin synthesis, enhance nitric oxide production, and attenuate inflammatory responses. Specifically, it has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and prostaglandin E2 (PGE2), while concurrently decreasing the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). This guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, offering a valuable resource for researchers in the fields of gastroenterology and pharmacology.
Introduction
This compound hydrochloride, often administered as this compound Hydrochloride Betadex (BHB), is a gastroprotective agent used in the treatment of gastric ulcers and gastritis. It functions as a prodrug, being hydrolyzed in the gastrointestinal tract to its active form, this compound[1]. The therapeutic effects of this compound are multifaceted, involving the enhancement of the gastric mucosal barrier, anti-inflammatory actions, and improvement of mucosal microcirculation[1]. This guide provides a detailed examination of the molecular targets of this compound within gastric epithelial cells, supported by quantitative data from preclinical studies and detailed experimental protocols.
Key Molecular Targets and Mechanisms of Action
This compound's gastroprotective effects are mediated through its interaction with several key molecular pathways involved in mucosal defense and inflammation.
Modulation of Prostaglandin Synthesis
Prostaglandins, particularly PGE2, are crucial for maintaining gastric mucosal integrity through the stimulation of mucus and bicarbonate secretion, as well as by increasing mucosal blood flow. This compound has been shown to positively influence prostaglandin levels in the gastric mucosa.
In a study involving rats, this compound Hydrochloride Betadex (BHB) administered orally at doses of 100 to 1000 mg/kg was found to increase gastric PGE2 levels by 61% to 113% six hours after dosing[1][2]. Furthermore, in a model of indomethacin-induced gastric lesions, where prostaglandin synthesis is inhibited, BHB at doses of 300 and 1000 mg/kg dose-dependently restored the decreased levels of PGE2 and 6-keto-PGF(1alpha) in the gastric wall[1].
Upregulation of Endothelial Nitric Oxide Synthase (eNOS)
Nitric oxide (NO), produced by nitric oxide synthase (NOS) enzymes, is a critical signaling molecule in the gastric mucosa, contributing to vasodilation and cytoprotection. This compound has been demonstrated to specifically upregulate the expression of the endothelial isoform of NOS (eNOS).
In a rat model of acetic acid-induced gastric ulcers, oral administration of BHB for five days resulted in a significant, dose-dependent increase in eNOS protein expression in gastric tissue[3][4]. Notably, the expression of neuronal NOS (nNOS) and inducible NOS (iNOS) was not significantly affected, suggesting a specific effect on the endothelial isoform[3].
Attenuation of Inflammatory Pathways
This compound exhibits anti-inflammatory properties by downregulating the expression of key pro-inflammatory mediators in the gastric mucosa.
While this compound can promote the production of protective prostaglandins, it has also been shown to decrease the expression of COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation. In the acetic acid-induced gastric ulcer model in rats, a high dose of BHB (1,000 mg/kg) significantly decreased the protein expression of COX-2 in the gastric mucosa[2][3]. This effect was also observed when co-administered with the NOS inhibitor L-NAME[2].
TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of gastric mucosal injury. This compound has been shown to reduce the expression of TNF-α. In the same rat model of acetic acid-induced gastric ulcer, treatment with BHB, particularly at a dose of 1,000 mg/kg, led to a decrease in TNF-α protein levels in the gastric tissue[2]. This effect was also maintained in the presence of L-NAME[2].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound Hydrochloride Betadex (BHB) on its key molecular targets as reported in preclinical studies.
Table 1: Effect of BHB on Prostaglandin E2 (PGE2) Levels in Rat Gastric Mucosa
| Dosage (mg/kg, p.o.) | % Increase in Gastric PGE2 (at 6 hours) | Reference |
| 100 | 61% | [1][2] |
| 300 | Not specified, but dose-dependent increase | [1] |
| 1000 | 113% | [1][2] |
Table 2: Effect of BHB on Protein Expression in Acetic Acid-Induced Gastric Ulcer in Rats
| Molecular Target | Dosage (mg/kg/day, p.o. for 5 days) | Observed Effect | Significance | Reference |
| eNOS | 100, 300, 1000 | Significant, dose-dependent increase | P<0.05 | [3][4] |
| COX-2 | 1000 | Significant decrease | P<0.05 | [2][3] |
| TNF-α | 1000 | Decrease | P<0.05 (with L-NAME) | [2] |
Table 3: Effect of BHB on Acetic Acid-Induced Gastric Ulcer Size in Rats
| Dosage (mg/kg/day, p.o. for 5 days) | % Reduction in Ulcer Area | Significance | Reference |
| 100 | 7.8% | Not significant | [2] |
| 300 | 10.7% | Not significant | [2] |
| 1000 | 19.3% | P<0.05 | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's molecular targets.
Acetic Acid-Induced Gastric Ulcer Model in Rats
This is a widely used model to induce chronic gastric ulcers that closely resemble human ulcers.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours with free access to water.
-
Anesthesia: The rats are anesthetized, typically with an intraperitoneal injection of a ketamine and xylazine mixture.
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A 60% acetic acid solution is injected into the subserosal layer of the anterior gastric wall. Alternatively, a mold or a piece of filter paper soaked in acetic acid is applied to the serosal surface for a defined period.
-
Closure: The abdomen is closed in layers.
-
Post-operative Care: The animals are housed individually and allowed free access to food and water.
-
Treatment: this compound Hydrochloride Betadex (BHB) is administered orally by gavage at the specified doses (e.g., 0, 100, 300, or 1,000 mg/kg) for a set number of days (e.g., 5 days) starting from the day after ulcer induction.
-
Sample Collection: At the end of the treatment period, the rats are euthanized, and their stomachs are excised for analysis of ulcer size and collection of tissue for molecular assays.
Western Blot Analysis of Protein Expression
This technique is used to quantify the expression levels of specific proteins in gastric tissue homogenates.
Protocol:
-
Tissue Homogenization: Gastric mucosal tissue samples are snap-frozen in liquid nitrogen and then homogenized in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-50 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a specific primary antibody against the target protein (e.g., eNOS, COX-2, TNF-α) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
eNOS: Rabbit polyclonal anti-eNOS antibody (e.g., Affinity BioReagents, diluted 1:100).
-
COX-2: Rabbit polyclonal anti-COX-2 antibody (e.g., Santa Cruz Biotechnology, sc-1745, diluted 1:1,000).
-
TNF-α: Goat polyclonal anti-TNF-α antibody (e.g., Santa Cruz Biotechnology, sc-1350, diluted 1:500).
-
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody (e.g., goat anti-rabbit HRP or donkey anti-goat HRP) for 1-2 hours at room temperature.
-
Washing: The membrane is washed again extensively with TBST.
-
Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The expression of the target protein is typically normalized to a loading control protein, such as β-actin or GAPDH, to correct for variations in protein loading.
Signaling Pathways and Visualizations
The molecular actions of this compound converge on pathways that enhance mucosal protection and resolve inflammation. The following diagrams, generated using Graphviz, illustrate these proposed signaling cascades and experimental workflows.
References
- 1. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
The Physicochemical and Putative Pharmacokinetic Landscape of Benexate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benexate, a gastroprotective agent, is clinically available as this compound hydrochloride (BEX-HCl), often in a β-cyclodextrin inclusion complex to enhance its poor solubility and mitigate its bitter taste.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of various this compound salt forms and outlines a detailed experimental protocol for determining their comparative pharmacokinetics and bioavailability. While direct, quantitative in-vivo pharmacokinetic data (Cmax, Tmax, AUC) for different this compound salts is not currently available in the public domain, this guide synthesizes existing data on solubility and dissolution, laying the groundwork for future in-vivo studies. The proposed experimental workflow and a summary of this compound's mechanism of action are visualized through signaling pathway and workflow diagrams.
Introduction to this compound and its Salt Forms
This compound exerts its anti-ulcer effects by promoting prostaglandin synthesis, increasing protein secretion, and improving blood flow to the gastrointestinal tract.[1] The clinical utility of the free base form of this compound is hampered by its low aqueous solubility. To address this, this compound has been formulated as a hydrochloride salt (BEX-HCl). Further enhancements in solubility and patient compliance have been sought through the formation of an inclusion complex with β-cyclodextrin (this compound.CD).[2]
Recent research has explored novel salt forms of this compound to further improve its physicochemical properties. A 2018 study by Putra et al. investigated the use of artificial sweeteners as salt co-formers, resulting in the synthesis of this compound saccharinate monohydrate (BEX-SAC) and this compound cyclamate (BEX-CYM).[1] These novel salts have demonstrated superior solubility and dissolution profiles compared to the conventional hydrochloride salt.[1]
Physicochemical Data of this compound Salt Forms
The following table summarizes the available quantitative data on the solubility and dissolution rates of different this compound salt forms. This data strongly suggests that the newer salt forms, BEX-SAC and BEX-CYM, may offer improved bioavailability, though in-vivo confirmation is required.[1]
| Salt Form | Solubility (µg/mL) | Fold Increase vs. BEX-HCl | Intrinsic Dissolution Rate (mg/cm²/min) | Fold Increase vs. BEX-HCl | Reference |
| This compound Hydrochloride (BEX-HCl) | 104.42 ± 27.60 | 1.0 | - | 1.0 | [1] |
| This compound Saccharinate (BEX-SAC) | 512.16 ± 22.06 | ~4.9 | - | ~5.0 | [1] |
| This compound Cyclamate (BEX-CYM) | 160.53 ± 14.52 | ~1.5 | - | ~2.0 | [1] |
Note: Specific values for the intrinsic dissolution rate of BEX-HCl were not provided in the source material, but the fold increases for the other salts were reported.
Proposed Experimental Protocol for a Comparative Pharmacokinetic Study in Rats
The following is a detailed, hypothetical experimental protocol for a preclinical study to determine and compare the pharmacokinetics and bioavailability of different this compound salt forms. This protocol is based on established methodologies for pharmacokinetic studies in rodents.
3.1. Objective: To compare the oral bioavailability and pharmacokinetic profiles of this compound Hydrochloride, this compound Saccharinate, and this compound Cyclamate in a rat model.
3.2. Study Design: A parallel-group, single-dose oral administration study.
3.3. Test Animals: Male Wistar rats (250-300g).
3.4. Housing and Acclimatization: Animals will be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week prior to the study.
3.5. Dosing and Administration:
-
Dose Selection: Based on previous studies with this compound Hydrochloride Betadex, a dose of 100 mg/kg will be used.[3]
-
Formulation: Each this compound salt will be suspended in a 0.5% carboxymethyl cellulose (CMC) solution.
-
Administration: Animals will be fasted overnight prior to dosing. The respective formulations will be administered via oral gavage.
3.6. Blood Sampling:
-
Time Points: Blood samples (approximately 0.25 mL) will be collected from the tail vein at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Sample Processing: Blood samples will be collected into heparinized tubes and centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.
3.7. Bioanalytical Method:
-
Technique: A validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method will be used to quantify the concentration of this compound in plasma samples.
-
Method Validation: The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
3.8. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each animal using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
-
Bioavailability: Relative bioavailability of the saccharinate and cyclamate salts will be calculated in comparison to the hydrochloride salt.
3.9. Statistical Analysis: Pharmacokinetic parameters will be compared between the different salt groups using appropriate statistical methods (e.g., ANOVA).
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action for this compound in promoting gastroprotection.
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Experimental workflow for the proposed comparative pharmacokinetic study.
Conclusion
References
- 1. [Studies on this compound.CD: effect of inclusion compound formation on the antiulcer activity of this compound, the effective ingredient of this compound.CD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic drug interactions with anti-ulcer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active drug metabolites. An overview of their relevance in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benexate's Attenuation of TNF-α Expression in Ulcerative Conditions: A Technical Analysis
For Immediate Release
SEOUL, South Korea – A comprehensive review of preclinical data reveals the significant role of the anti-ulcer agent Benexate in modulating the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), a key mediator in the pathogenesis of gastric ulcers. This technical guide synthesizes the available evidence, providing researchers, scientists, and drug development professionals with an in-depth understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways.
This compound, a cytoprotective agent, has demonstrated a clear capacity to mitigate ulcer severity by suppressing TNF-α expression in gastric mucosal tissues.[1][2][3] This effect is a cornerstone of its therapeutic action, contributing to the reduction of inflammation and promotion of ulcer healing.
Quantitative Impact of this compound on TNF-α Expression
Studies utilizing a rat model of acetic acid-induced gastric ulcers have provided quantitative insights into the dose-dependent effects of this compound Hydrochloride Betadex (BHB) on TNF-α levels. The administration of BHB for five consecutive days resulted in a marked decrease in TNF-α expression, as measured by western blot analysis.
| Treatment Group | Dosage (mg/kg) | Relative TNF-α Expression (Normalized to Control) | Statistical Significance (p-value) |
| Control | 0 | 1.00 | - |
| BHB | 100 | Data not provided in source | Not significant |
| BHB | 300 | Data not provided in source | Not significant |
| BHB | 1000 | Statistically significant reduction | <0.05 |
Data synthesized from graphical representations in Lee et al., 2016. The precise numerical values for relative expression were not stated, but the graphical data clearly indicates a significant decrease at the 1000 mg/kg dose.
Core Experimental Protocol: Acetic Acid-Induced Gastric Ulcer Model and TNF-α Analysis
The foundational research quantifying this compound's effect on TNF-α utilized a well-established animal model.
1. Animal Model and Ulcer Induction:
-
Species: Male Sprague-Dawley rats.
-
Ulcer Induction: A solution of 60% acetic acid was injected into the subserosal layer of the stomach wall to induce gastric mucosal injury.[1][3][4]
2. Drug Administration:
-
Following ulcer induction, the rats were orally administered this compound Hydrochloride Betadex (BHB) for 5 consecutive days.[1][3][4]
-
Dosage groups included a control (vehicle), 100 mg/kg, 300 mg/kg, and 1,000 mg/kg of BHB.[1][3][4]
3. Tissue Collection and Preparation:
-
After the treatment period, gastric tissues were harvested from the ulcerated region.
-
The tissues were immediately frozen in liquid nitrogen and stored at -80°C.
-
For protein extraction, samples were pulverized and lysed using a radioimmunoprecipitation assay (RIPA) buffer. The resulting lysate was centrifuged, and the supernatant containing the total protein was collected.
4. Western Blot Analysis for TNF-α:
-
Protein Quantification: The total protein concentration in the supernatant was determined using a Bio-Rad Protein Assay.
-
Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TNF-α. Subsequently, it was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands, corresponding to the level of TNF-α expression, was quantified using densitometry.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound's action and the experimental workflow.
Caption: Proposed signaling pathway of this compound in ulcer healing.
Caption: Workflow for assessing this compound's effect on TNF-α.
Concluding Remarks
References
- 1. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Benexate's Cytoprotective Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework of in vitro assays to elucidate the cytoprotective mechanisms of Benexate. The following protocols are designed to be adaptable to standard cell biology laboratory settings.
Overview of this compound's Cytoprotective Mechanisms
This compound is an anti-ulcer agent known to exhibit protective effects on the gastric mucosa. In vivo studies have indicated several key mechanisms contributing to its cytoprotective activity. These application notes will detail in vitro assays to investigate these mechanisms at a cellular level. The primary mechanisms of action to be evaluated are:
-
Direct Cytoprotection: Assessing the ability of this compound to protect gastric epithelial cells from direct damage induced by common ulcerogenic agents.
-
Stimulation of Prostaglandin E2 (PGE2) Production: Quantifying the effect of this compound on the synthesis of PGE2, a critical mediator of gastric mucosal defense.
-
Modulation of Nitric Oxide (NO) Synthesis: Investigating the impact of this compound on the production of nitric oxide, a key signaling molecule in maintaining mucosal blood flow and integrity.
-
Anti-inflammatory Activity: Evaluating the potential of this compound to suppress the expression of pro-inflammatory mediators.
-
Enhancement of Mucus Secretion: Assessing the effect of this compound on the production of the protective mucus layer by gastric epithelial cells.
-
Induction of Growth Factor Production: Determining if this compound stimulates the release of growth factors involved in mucosal repair and healing.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Cytoprotective Effect of this compound against Ethanol- and Indomethacin-Induced Cell Death
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) vs. Damaging Agent Control |
| Ethanol-Induced Damage | ||
| Vehicle Control | 0 | 100 |
| Ethanol (e.g., 10%) | 0 | Value |
| Ethanol + this compound | Concentration 1 | Value |
| Ethanol + this compound | Concentration 2 | Value |
| Ethanol + this compound | Concentration 3 | Value |
| Indomethacin-Induced Damage | ||
| Vehicle Control | 0 | 100 |
| Indomethacin (e.g., 500 µM) | 0 | Value |
| Indomethacin + this compound | Concentration 1 | Value |
| Indomethacin + this compound | Concentration 2 | Value |
| Indomethacin + this compound | Concentration 3 | Value |
Table 2: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Treatment Group | This compound Concentration (µM) | PGE2 Concentration (pg/mL) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | Concentration 1 | Value | Value |
| This compound | Concentration 2 | Value | Value |
| This compound | Concentration 3 | Value | Value |
Table 3: Effect of this compound on Nitric Oxide (NO) Production
| Treatment Group | This compound Concentration (µM) | Nitrite Concentration (µM) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | Concentration 1 | Value | Value |
| This compound | Concentration 2 | Value | Value |
| This compound | Concentration 3 | Value | Value |
Table 4: Anti-inflammatory Effects of this compound
| Treatment Group | This compound Concentration (µM) | TNF-α Concentration (pg/mL) | COX-2 Protein Expression (Relative to loading control) |
| Vehicle Control | 0 | Value | Value |
| LPS (e.g., 1 µg/mL) | 0 | Value | Value |
| LPS + this compound | Concentration 1 | Value | Value |
| LPS + this compound | Concentration 2 | Value | Value |
| LPS + this compound | Concentration 3 | Value | Value |
Table 5: Effect of this compound on Mucus Production
| Treatment Group | This compound Concentration (µM) | Alcian Blue Absorbance (at 620 nm) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | Concentration 1 | Value | Value |
| This compound | Concentration 2 | Value | Value |
| This compound | Concentration 3 | Value | Value |
Table 6: Effect of this compound on Epidermal Growth Factor (EGF) Production
| Treatment Group | This compound Concentration (µM) | EGF Concentration (pg/mL) | Fold Change vs. Vehicle Control |
| Vehicle Control | 0 | Value | 1.0 |
| This compound | Concentration 1 | Value | Value |
| This compound | Concentration 2 | Value | Value |
| This compound | Concentration 3 | Value | Value |
Experimental Protocols
Cell Culture
-
Human Gastric Adenocarcinoma Cell Lines (AGS and MKN-28): These cell lines are suitable for studying direct cytoprotection, PGE2 production, and inflammatory responses.
-
Growth Medium: For AGS cells, use Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.[1] For MKN-28 cells, use RPMI-1640 medium with 10% FBS and 1% Penicillin/Streptomycin.[2]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3][4]
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.[1][5]
-
-
Human Colorectal Adenocarcinoma Cell Line (HT29-MTX): This cell line is a mucus-secreting line and is ideal for studying the effect of this compound on mucus production.
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
-
Human Umbilical Vein Endothelial Cells (HUVECs): Primary HUVECs or the EA.hy926 cell line are suitable for investigating the effects of this compound on nitric oxide production and eNOS expression.
-
Growth Medium: Endothelial Cell Growth Medium (specific formulations are commercially available).
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
-
Murine Macrophage Cell Line (RAW 264.7): This cell line is commonly used to study inflammatory responses.
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
General Experimental Workflow
Caption: General experimental workflow for in vitro assays.
Protocol 1: Cytoprotection Assay (MTT Assay)
This assay measures the ability of this compound to protect gastric epithelial cells (AGS or MKN-28) from damage induced by ethanol or indomethacin.
-
Cell Seeding: Seed AGS or MKN-28 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
This compound Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Cell Damage:
-
Ethanol: Add ethanol to the wells to a final concentration that causes approximately 50% cell death (e.g., 10-20%, to be determined empirically).
-
Indomethacin: Add indomethacin to a final concentration that induces significant cell death (e.g., 500 µM).[7]
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).[7]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the production of PGE2 by gastric epithelial cells (AGS or MKN-28) in response to this compound.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Once confluent, treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.[8][9]
-
ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions.[8][10]
-
Briefly, add standards and samples to the antibody-coated plate.
-
Add HRP-conjugated PGE2 and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the PGE2 concentration in the samples using the standard curve.
Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)
This assay measures NO production by HUVECs in response to this compound by quantifying its stable metabolite, nitrite.
-
Cell Seeding and Treatment: Seed HUVECs in a 96-well plate. At confluence, treat with various concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay:
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve.
Protocol 4: Anti-inflammatory Activity Assays
This protocol measures the inhibition of LPS-induced TNF-α production in RAW 264.7 macrophages by this compound.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[13]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 100 ng/mL to 1 µg/mL) for 24 hours.[13][14]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.[15][16]
-
Data Analysis: Calculate the TNF-α concentration using a standard curve.
This protocol determines the effect of this compound on COX-2 expression in LPS-stimulated gastric cells and eNOS expression in HUVECs.
-
Cell Seeding and Treatment: Seed AGS/MKN-28 cells or HUVECs in 6-well plates. For COX-2, treat with LPS and this compound as described for the TNF-α assay. For eNOS, treat HUVECs with this compound for 24 hours.
-
Cell Lysis: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, eNOS, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 5: Mucus Secretion Assay (Alcian Blue Staining)
This assay quantifies the amount of mucus produced by HT29-MTX cells in response to this compound.
-
Cell Seeding and Treatment: Seed HT29-MTX cells in a 24-well plate and allow them to differentiate and produce a mucus layer (this may take several days to weeks). Treat with this compound for 24-48 hours.
-
Staining:
-
Quantification:
-
Elute the bound dye with a solubilization agent (e.g., 1% SDS).
-
Measure the absorbance of the eluted dye at 620 nm.
-
-
Data Analysis: Compare the absorbance values of treated cells to the vehicle control.
Protocol 6: Epidermal Growth Factor (EGF) Production (ELISA)
This protocol measures the secretion of EGF from gastric epithelial cells (AGS or MKN-28) in response to this compound.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. Once confluent, treat with various concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.[19][20]
-
ELISA: Perform the EGF ELISA according to the manufacturer's instructions.[19][21][22]
-
Data Analysis: Calculate the EGF concentration using a standard curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways involved in this compound's cytoprotective mechanisms.
Caption: Overview of this compound's cytoprotective mechanisms.
Caption: this compound's anti-inflammatory signaling pathway.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. Mkn28 Human Gastric Cancer Cells | ATCC | Bioz [bioz.com]
- 3. AGS Cell Line - Exploration of Gastric Adenocarcinoma AGS Cells in Cancer Studies [cytion.com]
- 4. CD44v8-10 Stable Expressing MKN-28 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 5. bcrj.org.br [bcrj.org.br]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Indomethacin induces increase in gastric epithelial tight junction permeability via redistribution of occludin and activation of p38 MAPK in MKN-28 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of molecular mechanisms and regulatory pathways of pro-angiogenic nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. stemcell.com [stemcell.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rndsystems.com [rndsystems.com]
- 20. cohesionbio.com [cohesionbio.com]
- 21. elkbiotech.com [elkbiotech.com]
- 22. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Studying Benexate's Anti-Ulcer Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing various types of gastric ulcers in animal models to evaluate the anti-ulcer efficacy of Benexate. The included information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this agent.
Overview of this compound and its Anti-Ulcer Properties
This compound hydrochloride betadex (BHB) is a clinically used anti-ulcer agent that exerts its therapeutic effects through a multi-faceted mechanism. It is known to enhance the mucosal defense system by increasing mucus and bicarbonate secretion, improving mucosal blood flow, and promoting prostaglandin synthesis.[1][2] Furthermore, this compound has been shown to possess anti-inflammatory properties by modulating the expression of cytokines and cyclooxygenases, and it may also play a role in regulating nitric oxide synthesis within the gastric mucosa.[1][3]
Animal Models for Assessing Anti-Ulcer Efficacy
The following are commonly employed animal models to induce gastric ulceration and to test the efficacy of anti-ulcer agents like this compound.
Acetic Acid-Induced Chronic Gastric Ulcer
This model is used to induce chronic ulcers that closely resemble human peptic ulcers, making it suitable for studying ulcer healing.
Experimental Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (240-250 g) are fasted for 24 hours prior to the procedure, with free access to water.
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: A midline laparotomy is performed to expose the stomach.
-
Ulcer Induction: A 60% acetic acid solution is injected into the subserosal layer of the stomach wall.[1][3]
-
Closure: The abdomen is sutured, and the animals are allowed to recover with access to food and water.
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., 5% dextrose water), is administered orally once daily for a specified period (e.g., 5 days) at various doses (e.g., 100, 300, 1000 mg/kg).[1][3] A control group receives the vehicle only.
-
Evaluation: At the end of the treatment period, the animals are euthanized, and the stomachs are excised. The ulcer area is measured, and tissue samples can be collected for histological and biochemical analysis (e.g., Western blotting for eNOS, COX, cytokines).[1][3]
Indomethacin-Induced Gastric Ulcer
This model is used to mimic ulcers caused by non-steroidal anti-inflammatory drugs (NSAIDs), which are a common cause of gastric ulcers in humans.
Experimental Protocol:
-
Animal Preparation: Male Wistar rats are fasted for 24 hours with free access to water.
-
This compound Pre-treatment: this compound is administered orally at various doses (e.g., 100, 300, 1000 mg/kg).[4] The control group receives the vehicle.
-
Ulcer Induction: One hour after this compound administration, a single oral dose of indomethacin (e.g., 30 mg/kg) is given to induce gastric ulcers.[4]
-
Evaluation: After a set period (e.g., 6 hours) following indomethacin administration, the animals are euthanized.[4] The stomachs are removed, and the gastric mucosal lesions are scored. Gastric tissue can be analyzed for prostaglandin (PGE2 and 6-keto-PGF1α) levels.[4]
Ethanol-Induced Gastric Ulcer
This is a rapid and reproducible model for acute gastric mucosal injury, often used for screening potential anti-ulcer compounds.
Experimental Protocol:
-
Animal Preparation: Rats or mice are fasted for 24 hours with access to water.
-
This compound Pre-treatment: Animals are orally pre-treated with various doses of this compound or the vehicle one hour before ulcer induction.
-
Ulcer Induction: Absolute ethanol (e.g., 1 mL/200 g body weight) is administered orally to induce gastric lesions.
-
Evaluation: One hour after ethanol administration, the animals are euthanized. The stomachs are excised, opened along the greater curvature, and the ulcer index is determined by measuring the area of hemorrhagic lesions.
Pylorus Ligation-Induced Gastric Ulcer
This model is used to assess the effect of a compound on gastric acid secretion and the formation of ulcers due to the accumulation of gastric acid and pepsin.
Experimental Protocol:
-
Animal Preparation: Rats are fasted for 24 hours with free access to water.
-
This compound Administration: this compound is administered orally at various doses 30 minutes to 1 hour before the surgical procedure.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated.
-
Post-operative Period: The animals are kept for a specified duration (e.g., 4 or 19 hours) after pylorus ligation.
-
Evaluation: The animals are euthanized, and the stomach is removed. The gastric contents are collected to measure the volume, pH, and total acidity. The stomach is then opened to score the ulcers.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in different animal models of gastric ulcer.
Table 1: Efficacy of this compound in Acetic Acid-Induced Gastric Ulcer in Rats [1][3]
| This compound Dose (mg/kg/day, p.o. for 5 days) | Reduction in Mucosal Injury (%) |
| 100 | 7.8 |
| 300 | 10.7 |
| 1000 | 19.3* |
*Statistically significant decrease in ulcer size compared to the control group (P<0.05).[1][3]
Table 2: Efficacy of this compound in Indomethacin-Induced Gastric Ulcer in Rats [4]
| This compound Dose (mg/kg, p.o.) | Effect on Gastric Lesions | Effect on Gastric Prostaglandin E2 (PGE2) Levels |
| 100 | Dose-dependent inhibition | Increased gastric PGE2 by 61% to 113% (when given alone) |
| 300 | Dose-dependent inhibition | Dose-dependently led to recovery of indomethacin-induced decrease |
| 1000 | Dose-dependent inhibition | Dose-dependently led to recovery of indomethacin-induced decrease |
Note: Specific quantitative data for the efficacy of this compound in ethanol-induced and pylorus ligation-induced ulcer models were not available in the reviewed literature.
Visualizations
Experimental Workflows
Caption: Workflow for Acetic Acid-Induced Ulcer Model.
Caption: Workflow for Indomethacin-Induced Ulcer Model.
Signaling Pathway of this compound's Anti-Ulcer Action
Caption: Proposed Signaling Pathway of this compound.
References
- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of Benexate in Human Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the quantitative analysis of Benexate in biological matrices, specifically human plasma and urine, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development where accurate measurement of this compound is required.
Introduction
This compound, a cytoprotective anti-ulcer agent, requires a reliable and validated analytical method for its quantification in biological fluids to support clinical and preclinical studies. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound in human plasma and urine. The protocol encompasses sample preparation using solid-phase extraction (SPE), chromatographic conditions, and a comprehensive validation strategy based on international guidelines.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix using a solid-phase extraction procedure. The separation is achieved on a C18 analytical column with an isocratic mobile phase, followed by detection using a UV-Vis detector at a wavelength optimized for this compound. Quantification is based on the peak area ratio of this compound to the internal standard.
Materials and Reagents
-
Reference Standards: this compound Hydrochloride (analytical grade), Internal Standard (e.g., a structurally similar and stable compound not co-administered with this compound).
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm).
-
Reagents: Formic acid (analytical grade), Ammonium acetate (analytical grade), Human plasma (drug-free), Human urine (drug-free).
-
Solid-Phase Extraction (SPE) Cartridges: C18 SPE cartridges (e.g., 100 mg, 1 mL).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detection | 275 nm |
| Internal Standard | To be selected based on structural similarity and retention time |
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with mobile phase to create calibration curve (CC) standards at concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma and urine at three concentration levels: low (30 ng/mL), medium (300 ng/mL), and high (1500 ng/mL).
-
Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 500 ng/mL.
Sample Preparation (Solid-Phase Extraction)
The following workflow outlines the solid-phase extraction procedure for both plasma and urine samples.
Method Validation
The bioanalytical method should be validated according to the principles of the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
Before each analytical run, the system suitability will be assessed by injecting five replicates of a mid-concentration standard. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
Linearity will be evaluated by analyzing a set of at least six calibration standards over the concentration range of 10-2000 ng/mL. The calibration curve will be constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The correlation coefficient (r²) should be ≥ 0.99.
Intra- and inter-day accuracy and precision will be determined by analyzing the QC samples (low, medium, and high) in six replicates on the same day and on three different days.[6] The acceptance criteria are:
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for the Lower Limit of Quantification, LLOQ).
-
Accuracy: The mean value should be within ±15% of the nominal concentration (±20% for the LLOQ).
The extraction recovery of this compound will be determined by comparing the peak areas of extracted QC samples with those of un-extracted standards at the same concentration.[7]
The stability of this compound in plasma and urine will be assessed under various conditions, including:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for at least 6 hours.
-
Long-Term Stability: At -80°C for at least 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 24 hours.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[2]
Data Presentation
The quantitative data from the method validation should be summarized in the following tables for clear comparison.
Table 1: Linearity of Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 10 | ... |
| 50 | ... |
| 100 | ... |
| 500 | ... |
| 1000 | ... |
| 2000 | ... |
| Equation | y = mx + c |
| r² | ≥ 0.99 |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 30 | ... | ... | ... |
| Medium | 300 | ... | ... | ... |
| High | 1500 | ... | ... | ... |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=18) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| Low | 30 | ... | ... | ... |
| Medium | 300 | ... | ... | ... |
| High | 1500 | ... | ... | ... |
Table 4: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low | ... | ... |
| Medium | ... | ... |
| High | ... | ... |
Table 5: Stability of this compound in Human Plasma
| Stability Condition | QC Level | Mean Concentration (ng/mL) | % Nominal |
|---|---|---|---|
| Freeze-Thaw (3 cycles) | Low | ... | ... |
| High | ... | ... | |
| Bench-Top (6 hours) | Low | ... | ... |
| High | ... | ... | |
| Long-Term (-80°C, 30 days) | Low | ... | ... |
| High | ... | ... | |
| Post-Preparative (24 hours) | Low | ... | ... |
| | High | ... | ... |
Logical Relationship of Method Development
The development and validation of this bioanalytical method follow a logical progression to ensure a reliable and robust final protocol.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust framework for the quantification of this compound in human plasma and urine. The detailed protocol for sample preparation and chromatographic analysis, along with the comprehensive validation plan, ensures that the method will generate accurate and reproducible data for pharmacokinetic and other drug development studies. Adherence to the outlined validation procedures is crucial for ensuring the integrity of the analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmanet.com.br [pharmanet.com.br]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Sensitive HPLC method for quantitation of paclitaxel (Genexol in biological samples with application to preclinical pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved high-performance liquid chromatography determination of methotrexate and its major metabolite in plasma using a poly(styrene-divinylbenzene) column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetic Acid-Induced Gastric Ulcers in Rats for Benexate Studies
These application notes provide a detailed protocol for inducing gastric ulcers in rats using acetic acid, a model that closely mimics human gastric ulcers, making it suitable for the evaluation of anti-ulcer agents like Benexate.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction
The acetic acid-induced gastric ulcer model in rats is a widely used and clinically relevant experimental model for studying the pathophysiology of gastric ulcers and for the preclinical screening of potential anti-ulcer drugs.[1][3] This model produces well-defined, chronic ulcers that resemble human peptic ulcers in their development and healing processes.[1] this compound, an anti-ulcer agent, has demonstrated efficacy in treating gastric ulcers through a multifaceted mechanism of action.[4][5][6] These protocols outline the procedure for inducing gastric ulcers with acetic acid and suggest a framework for evaluating the therapeutic effects of this compound.
Mechanism of Action of this compound
This compound hydrochloride is a gastroprotective agent that promotes the healing of gastric ulcers through several mechanisms:[4][5]
-
Enhancement of Mucosal Defense: It increases the production of gastric mucus and bicarbonate, which form a protective barrier against gastric acid.[4]
-
Anti-inflammatory Properties: this compound inhibits inflammatory mediators, thereby reducing inflammation at the ulcer site.[4]
-
Improved Microcirculation: It enhances blood flow to the gastric mucosa, which is crucial for tissue repair and regeneration.[4][7]
-
Cytoprotective Effects: this compound stabilizes cell membranes in the gastric mucosa, making them more resistant to damage.[4]
-
Modulation of Gastric Acid Secretion: It can inhibit excessive gastric acid secretion.[4]
-
Prostaglandin Synthesis: this compound enhances the synthesis of prostaglandins, which play a key role in maintaining mucosal integrity.[5][6]
-
Nitric Oxide (NO) Pathway: Studies with this compound hydrochloride betadex (BHB) suggest its anti-ulcer effects are associated with the activation of endothelial nitric oxide synthase (eNOS) and a decrease in pro-inflammatory cytokines like TNF-α.[7][8][9]
Experimental Protocols
Animal Model
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment, with free access to standard laboratory chow and water.
-
Housing: Housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle.
-
Fasting: Rats should be fasted for 24 hours before ulcer induction, with free access to water.[1]
Acetic Acid Gastric Ulcer Induction: Filter Paper Method
This method is a simplified and reproducible technique for inducing gastric ulcers.[1][2]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., intraperitoneal injection of 1% pentobarbital sodium at a dose of 30 mL/kg body weight).[1]
-
Surgical Procedure:
-
Make a midline laparotomy to expose the stomach.
-
Create a small (2 mm) incision in the fundus of the stomach.[10]
-
Prepare a round filter paper (5 mm in diameter) and saturate it with 75% acetic acid.[1][10]
-
Insert the acetic acid-soaked filter paper into the stomach.[10]
-
Gently pinch the anterior and posterior walls of the stomach against the filter paper for 30 seconds, repeating this twice.[10]
-
Remove the filter paper. This will create "kissing ulcers" on both walls.[10]
-
Suture the stomach incision and the abdominal wall in layers.[10]
-
-
Post-operative Care: House the rats individually and provide free access to water and food. Monitor for any signs of distress. Ulcer formation is typically complete within one day.[1]
This compound Treatment
-
Drug Preparation: this compound hydrochloride betadex (BHB) can be suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer BHB orally via gavage.
-
Dosage: Based on previous studies, doses can range from 100 to 1000 mg/kg body weight.[7][8][9] A control group should receive the vehicle only.
-
Treatment Period: Treatment can commence after ulcer induction and continue for a specified period, for example, 5 to 14 days.[7][8][11]
Evaluation of Ulcer Healing
-
Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rats.
-
Macroscopic Evaluation:
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse with saline to remove gastric contents.
-
Measure the ulcer area (in mm²) using a digital caliper or an image analysis system.[1]
-
Calculate the percentage of ulcer inhibition for each treatment group compared to the control group.
-
-
Histological Evaluation:
-
Fix gastric tissue samples containing the ulcer in 10% buffered formalin.
-
Process the samples for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess the extent of mucosal damage, inflammatory cell infiltration, necrosis, and signs of healing such as re-epithelialization and granulation tissue formation.[1][12][13][14]
-
Data Presentation
Table 1: Effect of this compound Hydrochloride Betadex (BHB) on Acetic Acid-Induced Gastric Ulcer in Rats
| Treatment Group | Dose (mg/kg) | Ulcer Area (mm²) (Mean ± SD) | Percentage of Inhibition (%) |
| Control (Vehicle) | 0 | Insert Value | 0 |
| BHB | 100 | Insert Value | Calculate Value |
| BHB | 300 | Insert Value | Calculate Value |
| BHB | 1000 | Insert Value | Calculate Value |
Note: The values in this table are placeholders and should be replaced with experimental data. A study reported that BHB at doses of 100, 300, and 1,000 mg/kg demonstrated reductions in mucosal injury of 7.8%, 10.7%, and 19.3%, respectively, compared with the control.[15] Another study showed a significant decrease in gastric ulcer size in the 1,000 mg/kg BHB-treated group.[7][8][9]
Table 2: Histopathological Scoring of Gastric Ulcers
| Treatment Group | Mucosal Necrosis | Inflammatory Infiltration | Submucosal Edema | Re-epithelialization |
| Control (Vehicle) | +++ | +++ | ++ | + |
| This compound (Low Dose) | ++ | ++ | + | ++ |
| This compound (High Dose) | + | + | + | +++ |
Scoring: + (mild), ++ (moderate), +++ (severe). This is a representative table; scoring criteria should be defined based on the specific study design.
Visualizations
Caption: Experimental workflow for the acetic acid-induced gastric ulcer model and this compound treatment.
Caption: Signaling pathways involved in the mechanism of action of this compound for gastric ulcer healing.
References
- 1. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel gastric ulcer model in rats using filter paper with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetic acid induced ulcer: Significance and symbolism [wisdomlib.org]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A novel gastric ulcer model in rats using filter paper with acetic acid | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the morphological changes of gastric mucosa induced by a low concentration of acetic acid using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Histopathological Overview of Experimental Ulcer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of COX-2 and eNOS Expression Following Benexate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the expression of Cyclooxygenase-2 (COX-2) and endothelial Nitric Oxide Synthase (eNOS) in response to treatment with Benexate using Western blot analysis. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to facilitate research into the mechanism of action of this compound.
Introduction
This compound is a gastroprotective agent known to promote the healing of gastric ulcers.[1] Its therapeutic effects are attributed to its ability to increase gastric mucosal blood flow, enhance mucus and bicarbonate secretion, and exert anti-inflammatory properties.[1][2] Key molecular targets implicated in these processes are COX-2 and eNOS.
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory response by synthesizing prostaglandins.[3][4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is upregulated during inflammation.[5]
Endothelial Nitric Oxide Synthase (eNOS) is a constitutively expressed enzyme primarily in endothelial cells that produces nitric oxide (NO).[2] NO is a critical signaling molecule involved in vasodilation, which increases blood flow, and it also plays a role in ulcer healing.[2]
Studies have indicated that this compound hydrochloride betadex (BHB) can modulate the expression of both COX and eNOS. Specifically, in a rat model of gastric ulcers, administration of BHB resulted in a significant increase in eNOS expression and a decrease in COX expression.[6][7] This suggests that this compound's therapeutic effects may be mediated through the upregulation of the protective eNOS pathway and the downregulation of the pro-inflammatory COX-2 pathway. Western blotting is a widely used and powerful technique to detect and quantify these changes in protein expression.[8]
Data Presentation
The following table summarizes the quantitative data on the effect of this compound hydrochloride betadex (BHB) on COX-2 and eNOS protein expression from a study on acetic acid-induced gastric ulcers in rats. The data is presented as the relative expression normalized to a control group.
| Treatment Group | Dose (mg/kg) | Relative COX-2 Expression (Fold Change vs. Control) | Relative eNOS Expression (Fold Change vs. Control) |
| Control | 0 | 1.00 | 1.00 |
| BHB | 100 | Data not provided | Data not provided |
| BHB | 300 | Data not provided | Data not provided |
| BHB | 1000 | ~0.6 (Decreased)[7] | ~1.5 (Increased)[6][7] |
Note: The values for COX-2 and eNOS expression are estimations derived from the graphical data presented in the cited study. For precise quantification, refer to the original publication.[6][7]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess COX-2 and eNOS expression in cells or tissues following treatment with this compound.
Part 1: Cell Culture and Treatment (In Vitro Model)
-
Cell Line Selection: Choose a suitable cell line for the study. For example, human gastric epithelial cells or endothelial cells (e.g., HUVECs) are relevant for studying gastroprotection and vascular effects.
-
Cell Seeding: Plate the cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[8]
-
Induction of Inflammation (for COX-2): For cell lines with low basal COX-2 expression, it may be necessary to induce inflammation to upregulate COX-2. This can be achieved by treating the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) or a pro-inflammatory cytokine such as TNF-α for a predetermined duration (e.g., 24 hours) prior to this compound treatment.[8][9]
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Treat the cells with varying concentrations of this compound for a specific time course (e.g., 6, 12, 24 hours). Include a vehicle control group (cells treated with the solvent alone).
Part 2: Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]
-
Add radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail to each well to lyse the cells and prevent protein degradation.[8]
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Sonicate the lysate briefly or pass it through a 21-gauge needle to shear DNA and reduce viscosity.[8]
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]
-
Protein Quantification: Carefully collect the supernatant, which contains the total protein extract. Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes to denature the proteins.[8]
-
Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom. The expected molecular weight for COX-2 is approximately 70-74 kDa, and for eNOS is approximately 135 kDa.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for COX-2 and eNOS overnight at 4°C with gentle agitation. The recommended antibody dilutions should be determined empirically, but a starting point is often provided by the manufacturer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[8]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.[8]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Loading Control: To ensure equal protein loading across all lanes, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.[8]
Part 4: Data Analysis and Quantification
-
Image Acquisition: Capture the chemiluminescent signal using an appropriate imaging system.
-
Densitometry: Quantify the band intensities for COX-2, eNOS, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target proteins (COX-2 and eNOS) to the intensity of the loading control for each sample.
-
Relative Quantification: Express the normalized protein expression as a fold change relative to the vehicle-treated control group.
Visualization of Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for Western blot analysis.
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for Western blot analysis.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 6. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for Enhancing the Aqueous Solubility of Benexate
Introduction
Benexate, a compound with therapeutic potential, exhibits poor aqueous solubility, a common challenge in drug development that can hinder its preclinical evaluation and formulation. This document provides a comprehensive overview of various techniques to enhance the aqueous solubility of this compound for experimental purposes. The selection of an appropriate method depends on the specific experimental requirements, including the desired concentration, the downstream application (e.g., in vitro assays, in vivo studies), and the acceptable excipient profile.
Overview of Solubilization Strategies
The primary strategies to improve the aqueous solubility of a poorly soluble compound like this compound can be broadly categorized into physical and chemical modifications. These methods aim to alter the compound's interaction with water or modify the solvent environment to favor dissolution.
A general workflow for selecting an appropriate solubilization technique is presented below. This decision-making process starts with simple methods and progresses to more complex approaches if the desired solubility is not achieved.
Caption: Workflow for selecting a this compound solubilization strategy.
Data Summary: Solubility Enhancement Techniques
The following table summarizes the potential improvement in aqueous solubility of a hypothetical poorly soluble compound like this compound using various techniques. The values presented are illustrative examples based on common outcomes for similar compounds.
| Technique | Vehicle/Excipient | Example Concentration | Achieved Solubility (Hypothetical) | Fold Increase (Approx.) | Primary Application |
| Control | Deionized Water | N/A | ~1 µg/mL | 1x | Baseline |
| pH Adjustment | pH 2.0 Buffer (HCl) | 0.01 M | ~50 µg/mL | 50x | In vitro assays |
| pH Adjustment | pH 10.0 Buffer (NaOH) | 0.01 M | ~100 µg/mL | 100x | In vitro assays |
| Co-solvency | 20% Ethanol in Water | v/v | ~250 µg/mL | 250x | In vitro, early in vivo |
| Co-solvency | 40% PEG 400 in Water | v/v | ~1.2 mg/mL | 1200x | In vivo (non-IV) |
| Surfactant | 2% Tween® 80 in PBS | w/v | ~2.5 mg/mL | 2500x | Cell-based assays, in vivo |
| Cyclodextrin | 10% HP-β-CD in Water | w/v | ~5.0 mg/mL | 5000x | In vitro, in vivo (IV) |
Experimental Protocols
Protocol 1: Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a given vehicle.
Materials:
-
This compound powder
-
Selected solvent/vehicle (e.g., water, buffer, co-solvent mixture)
-
2.0 mL microcentrifuge tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound powder to a microcentrifuge tube (e.g., 2-5 mg).
-
Add 1.0 mL of the desired test vehicle to the tube.
-
Securely cap the tube and place it on an orbital shaker.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration curve range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility in the original vehicle by applying the dilution factor.
Protocol 2: Solubilization using Co-solvents
This protocol describes the preparation of a this compound solution using a co-solvent system.
Materials:
-
This compound powder
-
Organic co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Aqueous vehicle (e.g., water, PBS, saline)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound into a clean glass vial.
-
Add a small volume of the primary organic co-solvent (e.g., DMSO) to completely dissolve the this compound. This creates a high-concentration stock solution.
-
Vortex and/or sonicate briefly until the solution is clear.
-
While vortexing, slowly add the aqueous vehicle in a stepwise manner to the stock solution.
-
Critical Step: Observe the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that specific co-solvent ratio has been exceeded.
-
The final ratio of co-solvent to aqueous phase should be optimized to maintain solubility while minimizing potential toxicity for the intended experiment. For example, a final concentration of <1% DMSO is recommended for most cell-based assays.
Protocol 3: Solubilization using Cyclodextrins
This protocol details the preparation of a this compound-cyclodextrin inclusion complex to enhance solubility.
Caption: Mechanism of cyclodextrin inclusion complexation.
Materials:
-
This compound powder
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous vehicle (e.g., water, saline)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare the aqueous vehicle containing the desired concentration of cyclodextrin (e.g., 10% w/v HP-β-CD in water). Stir until the cyclodextrin is fully dissolved.
-
Slowly add the weighed this compound powder to the cyclodextrin solution while stirring vigorously.
-
Cap the vial and continue to stir at room temperature for 24-72 hours. The duration may need to be optimized.
-
Alternatively, the mixture can be sonicated in a water bath to expedite complexation.
-
After the incubation period, visually inspect the solution for clarity.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved material before use.
Considerations and Best Practices
-
Toxicity: Always consider the potential toxicity of the excipients used (e.g., DMSO, Tween® 80) in the context of the planned experiment. Run appropriate vehicle controls.
-
Stability: The stability of this compound in the prepared formulation should be assessed, especially if the solution is to be stored before use.
-
Downstream Compatibility: Ensure that the chosen solubilization method does not interfere with the experimental assay (e.g., surfactants may disrupt cell membranes or inhibit enzymes).
-
Characterization: For advanced formulation development, techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) can be used to characterize solid dispersions and confirm the amorphous state of the drug.
Application Notes and Protocols: Formulation of Benexate with Cyclodextrins for Enhanced Dissolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benexate is an anti-ulcer agent approved for the treatment of gastric ulcers.[1] Its therapeutic efficacy is, however, limited by its poor water solubility.[2][3] A common strategy to enhance the solubility and dissolution rate of poorly soluble drugs is the formation of inclusion complexes with cyclodextrins.[4][5][6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, capable of encapsulating guest molecules, thereby improving their physicochemical properties.[6][7]
This document provides detailed application notes and protocols for the formulation of this compound with β-cyclodextrin to enhance its dissolution profile. This compound hydrochloride betadex (BHB), an inclusion complex of this compound with beta-cyclodextrin, has been shown to significantly improve the solubility and anti-ulcer activity of this compound.[2][8]
Mechanism of Action of this compound
This compound exerts its gastroprotective effects through a multi-faceted mechanism. It enhances the production of gastric mucus and bicarbonate, which are crucial components of the mucosal barrier that protects the stomach lining from its acidic environment.[9] Additionally, this compound possesses anti-inflammatory properties and improves microcirculation in the gastric mucosa, ensuring an adequate supply of oxygen and nutrients for tissue repair.[9] The mechanism of action of this compound involves the promotion of prostaglandin synthesis and the modulation of nitric oxide synthase (NOS) expression.[1][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Studies on this compound.CD: effect of inclusion compound formation on the antiulcer activity of this compound, the effective ingredient of this compound.CD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols: Spectrophotometric Determination of Benexate Concentration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the determination of Benexate hydrochloride concentration in pharmaceutical formulations using a robust and accessible spectrophotometric method. The described protocol is based on the principle of complex formation with ferric chloride, a widely used chromogenic agent. This method is presented as a reliable and cost-effective alternative to more complex chromatographic techniques for routine quality control and formulation analysis. Included are comprehensive experimental protocols, data presentation standards, and visual diagrams to facilitate understanding and implementation.
Introduction
This compound hydrochloride is a gastroprotective agent used in the treatment of gastritis and peptic ulcers. Its therapeutic action is attributed to its ability to increase gastric mucosal blood flow and promote the synthesis of prostaglandins, which play a crucial role in maintaining the integrity of the gastric mucosa.[1][2][3] Accurate and precise quantification of this compound in pharmaceutical preparations is essential for ensuring dosage uniformity and therapeutic efficacy.
While various analytical methods can be employed for the determination of active pharmaceutical ingredients (APIs), UV-Visible spectrophotometry offers a balance of simplicity, speed, and affordability.[4][5] This application note details a proposed colorimetric method based on the complexation of this compound with ferric chloride (FeCl₃). This reaction is anticipated to produce a colored complex with a specific absorption maximum, allowing for the quantitative determination of the drug.
Principle of the Method
The proposed spectrophotometric method is based on the reaction between this compound hydrochloride and ferric chloride in an acidic medium. The lone pair of electrons on the oxygen atoms of the benzoate functional group in the this compound molecule are hypothesized to coordinate with the Fe(III) ions, forming a stable, colored charge-transfer complex. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, which can be quantified by measuring the absorbance at the wavelength of maximum absorption (λmax).
Materials and Instrumentation
Reagents and Chemicals
-
This compound Hydrochloride Reference Standard
-
Ferric Chloride (FeCl₃), Analytical Grade
-
Hydrochloric Acid (HCl), Concentrated, Analytical Grade
-
Methanol, HPLC Grade
-
Deionized Water
-
This compound Hydrochloride Tablets (for sample analysis)
Instrumentation
-
UV-Visible Spectrophotometer (Double Beam)
-
1 cm matched quartz cuvettes
-
Analytical Balance
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
pH meter
-
Sonicator
-
Whatman No. 41 Filter Paper
Experimental Protocols
Preparation of Reagents
-
0.1 M Hydrochloric Acid: Prepare by diluting 8.6 mL of concentrated HCl to 1000 mL with deionized water.
-
1% (w/v) Ferric Chloride Solution: Dissolve 1.0 g of FeCl₃ in 100 mL of 0.1 M HCl. This solution should be freshly prepared and protected from light.
-
This compound Hydrochloride Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
This compound Hydrochloride Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 50 µg/mL by appropriate dilution with methanol.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound hydrochloride tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with methanol, mix well, and filter through Whatman No. 41 filter paper.
-
The filtrate has a theoretical concentration of 100 µg/mL. Further dilutions may be necessary to bring the concentration within the linear range of the calibration curve.
Calibration Curve Generation
-
Pipette 1.0 mL of each working standard solution (5, 10, 20, 30, 40, and 50 µg/mL) into a series of 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of the 1% ferric chloride solution.
-
Dilute to the mark with methanol and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank (prepared by mixing 2.0 mL of 1% ferric chloride with methanol in a 10 mL volumetric flask).
-
Plot a graph of absorbance versus concentration to generate the calibration curve.
Analysis of the Sample Solution
-
Pipette 1.0 mL of the filtered sample solution into a 10 mL volumetric flask.
-
Add 2.0 mL of the 1% ferric chloride solution.
-
Dilute to the mark with methanol and mix well.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Measure the absorbance of the solution at λmax against the reagent blank.
-
Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Data Presentation
The performance of the proposed spectrophotometric method should be validated according to ICH guidelines. The following table summarizes the expected quantitative data for a validated method.
| Parameter | Expected Value |
| Wavelength of Maximum Absorption (λmax) | To be determined (hypothetically ~520 nm) |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | To be determined (e.g., ~0.5 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., ~1.5 µg/mL) |
| Accuracy (Recovery %) | 98.0 - 102.0 % |
| Precision (RSD %) | < 2.0 % |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Simplified Signaling Pathway of this compound's Gastroprotective Action
Caption: Simplified signaling pathway of this compound's gastroprotective effects.
Conclusion
The proposed spectrophotometric method utilizing ferric chloride as a complexing agent provides a simple, rapid, and cost-effective approach for the quantification of this compound hydrochloride in pharmaceutical dosage forms. The detailed protocol and expected performance characteristics outlined in this document serve as a comprehensive guide for its implementation in a quality control setting. The method is expected to be accurate, precise, and reliable for routine analysis.
References
- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: In Vivo Imaging of Benexate's Effect on Gastric Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benexate is a gastroprotective agent known to enhance the mucosal defense mechanisms of the stomach. One of its key mechanisms of action is the improvement of gastric mucosal blood flow, which is crucial for maintaining the integrity of the gastric mucosa and promoting the healing of ulcers.[1] This document provides detailed application notes and experimental protocols for assessing the effects of this compound on gastric blood flow in vivo using two powerful imaging techniques: Laser Doppler Flowmetry and Intravital Microscopy.
This compound's beneficial effects on gastric microcirculation are believed to be mediated through the release of nitric oxide (NO) and the synthesis of prostaglandins, both of which are potent vasodilators.[1][2][3] These signaling pathways lead to the relaxation of smooth muscle in the arterioles, resulting in increased blood flow to the gastric mucosa.
Signaling Pathway of this compound-Induced Vasodilation
The following diagram illustrates the proposed signaling pathway through which this compound enhances gastric mucosal blood flow.
Quantitative Data Summary
| Imaging Technique | Parameter Measured | Vehicle Control (Baseline) | This compound Treatment (e.g., 100 mg/kg) | Expected Percentage Change |
| Laser Doppler Flowmetry | Gastric Mucosal Blood Flow (AU) | 100 ± 10 | 150 ± 15 | ~50% increase |
| Intravital Microscopy | Arteriolar Diameter (µm) | 50 ± 5 | 65 ± 7 | ~30% increase |
| Red Blood Cell Velocity (mm/s) | 1.0 ± 0.2 | 1.5 ± 0.3 | ~50% increase | |
| Capillary Perfusion (capillaries/mm²) | 120 ± 12 | 150 ± 15 | ~25% increase |
AU = Arbitrary Units
Experimental Protocols
Laser Doppler Flowmetry to Measure Gastric Mucosal Blood Flow
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to continuously monitor microcirculatory blood flow.[4][5][6][7][8] It measures the Doppler shift of laser light scattered by moving red blood cells, providing a real-time assessment of tissue perfusion.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Adult male Sprague-Dawley rats (200-250g) are fasted for 24 hours with free access to water.
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane at 1.25 g/kg, intraperitoneally).[9]
-
Perform a midline laparotomy to expose the stomach.[10]
-
Carefully incise the stomach along the greater curvature to expose the mucosal surface.
-
Gently rinse the mucosal surface with warm saline (37°C).
-
Allow the animal to stabilize for at least 30 minutes after surgery to ensure stable blood flow readings.[10]
-
-
LDF Measurement:
-
Position a laser Doppler probe (e.g., 2.6 mm microprobe) gently on the surface of the gastric mucosa.[11] Avoid applying excessive pressure, as this can compress the microvessels and affect the readings.[5]
-
Record baseline gastric mucosal blood flow for 10-15 minutes.
-
Administer this compound (e.g., 100, 300, or 1000 mg/kg) or the vehicle control (e.g., distilled water) via an intragastric gavage tube.[1][12]
-
Continuously record the blood flow for at least 60 minutes post-administration.
-
-
Data Analysis:
-
Express the LDF readings in arbitrary perfusion units.
-
Calculate the mean baseline blood flow.
-
Determine the percentage change in blood flow from baseline at various time points after this compound or vehicle administration.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of this compound with the control group.
-
Intravital Microscopy of Gastric Microcirculation
Intravital microscopy allows for the direct visualization and quantification of dynamic processes in the microcirculation of living animals, including vessel diameter, red blood cell velocity, and leukocyte-endothelial interactions.[13][14][15][16]
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation:
-
Follow the same initial fasting and anesthesia procedures as for LDF.
-
Cannulate the jugular vein for the administration of fluorescent dyes.
-
Perform a laparotomy and carefully exteriorize the stomach.
-
Create an imaging "window" by carefully removing the serosa and muscularis externa from a small area of the stomach wall, exposing the submucosal and mucosal microvasculature.[9]
-
Mount the animal on a specialized stage of an intravital microscope, ensuring the exposed gastric tissue is kept moist and warm with a continuous superfusion of bicarbonate-buffered saline (37°C).[17]
-
-
Intravital Imaging:
-
Administer a fluorescent dye, such as fluorescein isothiocyanate (FITC)-labeled dextran, intravenously to visualize the plasma.
-
Select a region of interest containing arterioles, capillaries, and venules.
-
Record baseline images and videos of the microcirculation for 10-15 minutes.
-
Administer this compound or vehicle control as described in the LDF protocol.
-
Record images and videos at regular intervals (e.g., 5, 15, 30, and 60 minutes) after drug administration.
-
-
Image and Data Analysis:
-
Use image analysis software to measure:
-
Arteriolar and venular diameter: Measure the width of the vessels at multiple points.
-
Red blood cell velocity: Track the movement of red blood cells (which appear as dark bodies against the fluorescent plasma) over a set distance and time.
-
Functional capillary density: Count the number of perfused capillaries within a defined area.
-
-
Calculate the percentage change in these parameters from baseline.
-
Perform statistical analysis to compare the treatment and control groups.
-
Conclusion
The in vivo imaging techniques of Laser Doppler Flowmetry and Intravital Microscopy provide powerful tools for elucidating and quantifying the effects of this compound on gastric mucosal blood flow. The detailed protocols provided herein offer a robust framework for researchers to investigate the pharmacodynamics of this compound and other gastroprotective agents, ultimately contributing to a deeper understanding of their mechanisms of action and facilitating the development of novel therapies for gastric disorders.
References
- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Implications of nitric oxide in the action of cytoprotective drugs on gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric mucosal blood flow measured by laser-Doppler velocimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of gastric blood flow with laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal gastric mucosal blood flow by laser-Doppler and hydrogen gas clearance: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. Mucosal blood flow measurements using laser Doppler perfusion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Observation of the rat gastric mucosal microcirculation by vital-microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous measurement of rat gastric blood flow using Doppler flowmeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Live Intravital Intestine with Blood Flow Visualization in Neonatal Mice Using Two-photon Laser Scanning Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intravital Microscopic Methods to Evaluate Anti-inflammatory Effects and Signaling Mechanisms Evoked by Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intravital Microscopy of Leukocyte-endothelial and Platelet-leukocyte Interactions in Mesenterial Veins in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mouse Cremaster Muscle Preparation for Intravital Imaging of the Microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Benexate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Benexate.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of this compound a concern for experimental studies?
A1: this compound hydrochloride, the commonly available form, exhibits low solubility in aqueous buffers, which can lead to challenges in preparing stock solutions, achieving desired concentrations for in vitro and in vivo assays, and may result in poor bioavailability.[1] This poor solubility can be a significant bottleneck in preclinical and formulation development.
Q2: What are the primary strategies to enhance the aqueous solubility of this compound?
A2: Several effective strategies have been developed to overcome the poor solubility of this compound. The most common and well-documented methods include:
-
Formation of Inclusion Complexes: Utilizing cyclodextrins, such as β-cyclodextrin, to form inclusion complexes (e.g., this compound.CD) can significantly improve solubility and dissolution rates.[2]
-
Salt Formation: Creating novel salts of this compound with appropriate counter-ions, such as saccharinate and cyclamate, has been shown to enhance its aqueous solubility.[1][3][4]
Q3: How much can the solubility of this compound be improved using these methods?
A3: The improvement in solubility is significant, as demonstrated in preclinical studies. For instance, forming an inclusion complex with β-cyclodextrin (this compound.CD) resulted in a peak concentration that was eight times higher than a simple physical mixture.[2] Furthermore, novel salt forms have also shown marked improvements; this compound saccharinate and this compound cyclamate increased the aqueous solubility by approximately 5-fold and 1.5-fold, respectively, compared to this compound hydrochloride in a pH 1.2 solution.[1]
Q4: Are there other general techniques that could be applied to improve this compound solubility?
A4: Yes, besides inclusion complexes and salt formation, other established methods for enhancing the solubility of poorly soluble drugs could potentially be applied to this compound. These include particle size reduction (micronization and nanosuspension), solid dispersions, and the use of co-solvents.[5][6] The suitability of these methods for this compound would require experimental validation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound hydrochloride in aqueous buffer. | Inherent poor solubility of the compound. | 1. Attempt to dissolve the compound in a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Consider preparing a this compound inclusion complex with β-cyclodextrin (this compound.CD) to significantly enhance its aqueous solubility. 3. Synthesize a more soluble salt form, such as this compound saccharinate, which has demonstrated higher solubility. |
| Precipitation of this compound observed upon addition to aqueous media. | The concentration of this compound exceeds its solubility limit in the final buffer composition. | 1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the proportion of co-solvent if permissible for the experiment. 3. Utilize a formulation with enhanced solubility, such as this compound.CD or a salt form, which can maintain a higher concentration in solution. |
| Inconsistent results in bioassays. | Poor and variable dissolution of this compound leading to inconsistent concentrations of the active compound. | 1. Ensure complete dissolution of the compound before use. Sonication may aid in dissolution. 2. Prepare fresh solutions for each experiment to avoid potential precipitation over time. 3. Switch to a more soluble and stable formulation of this compound, such as the β-cyclodextrin inclusion complex or a saccharinate salt, to ensure consistent and reproducible dosing. |
| Low bioavailability in in vivo studies. | Poor dissolution of this compound in the gastrointestinal tract, limiting its absorption. | 1. Consider oral administration of a this compound formulation with enhanced dissolution properties, such as this compound.CD, which has shown improved absorption in animal models.[2] 2. Explore the development of a nanosuspension or a solid dispersion formulation to improve the in vivo dissolution rate. |
Quantitative Data Summary
The following table summarizes the reported aqueous solubility of different forms of this compound.
| This compound Formulation | Solubility in pH 1.2 Solution (µg/mL) | Fold Increase vs. This compound HCl | Reference |
| This compound Hydrochloride (BEX-HCl) | 104.42 ± 27.60 | - | [1] |
| This compound Saccharinate (BEX-SAC) | 512.16 ± 22.06 | ~4.9 | [1] |
| This compound Cyclamate (BEX-CYM) | 160.53 ± 14.52 | ~1.5 | [1] |
| This compound-β-cyclodextrin (this compound.CD) | Peak concentration 8x higher than physical mixture | Not directly comparable | [2] |
Experimental Protocols
Preparation of this compound-Saccharinate (BEX-SAC) Salt
This protocol is adapted from a published crystal engineering study.[1]
Materials:
-
This compound hydrochloride (BEX-HCl)
-
Sodium saccharinate dihydrate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 2.229 g (5 mmol) of this compound hydrochloride in 50 mL of an ethanol:water (1:1 v/v) mixture in a 100 mL Erlenmeyer flask.
-
To this solution, add an equimolar amount of sodium saccharinate dihydrate (1.206 g, 5 mmol).
-
Heat the mixture to 60°C with stirring (50 rpm) until a clear solution is obtained.
-
Cool the resulting solution and leave it undisturbed at ambient temperature for two days to one week.
-
Colorless, block-shaped crystals of this compound saccharinate will form.
-
Harvest the crystals by filtration.
General Protocol for Preparation of this compound-β-cyclodextrin (this compound.CD) Inclusion Complex by Kneading Method
This is a general protocol based on common methods for preparing cyclodextrin inclusion complexes.[7][8]
Materials:
-
This compound hydrochloride
-
β-cyclodextrin
-
Deionized water
-
Ethanol
Procedure:
-
Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of this compound hydrochloride and β-cyclodextrin.
-
Place the β-cyclodextrin in a mortar and add a small amount of a water:ethanol mixture to form a paste.
-
Gradually add the this compound hydrochloride to the paste while continuously triturating (kneading) with a pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
Visualizations
Caption: Experimental workflow for addressing the poor solubility of this compound.
Caption: Conceptual diagram of this compound's mechanism of action.
References
- 1. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on this compound.CD: effect of inclusion compound formation on the antiulcer activity of this compound, the effective ingredient of this compound.CD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. humapub.com [humapub.com]
- 8. oatext.com [oatext.com]
Optimizing Benexate Dosage for In Vivo Animal Studies: A Technical Support Guide
FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Benexate dosage for in vivo animal studies of gastric ulcers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage range for this compound in rodent models of gastric ulcers?
A1: Based on published studies, the effective oral dosage range for this compound hydrochloride betadex in rats is typically between 100 mg/kg and 1000 mg/kg per day.[1][2][3][4] A dose-dependent protective effect has been observed in both acetic acid-induced and NSAID-induced ulcer models.[1][5][6] For instance, in an acetic acid-induced ulcer model, a 1000 mg/kg dose resulted in a significant decrease in ulcer size.[1][7][8]
Q2: How should this compound be prepared for oral administration in animal studies?
A2: this compound hydrochloride betadex has been successfully administered orally in a 5% dextrose water solution.[1] Due to the poor solubility of this compound alone, it is often formulated as an inclusion complex with β-cyclodextrin (betadex) to enhance its dissolution.[9] When preparing the formulation, ensure the substance is fully dissolved or forms a homogenous suspension for accurate dosing.
Q3: What is the mechanism of action of this compound in promoting ulcer healing?
A3: this compound employs a multi-faceted approach to gastroprotection and ulcer healing. Its primary mechanisms include:
-
Stimulation of Prostaglandin Synthesis: this compound promotes the production of prostaglandins, which are crucial for maintaining the integrity of the stomach lining.[1][5][6][10][11][12]
-
Increased Mucosal Blood Flow: It enhances blood flow to the gastric mucosa through the activation of endothelial nitric oxide synthase (eNOS).[1][10]
-
Anti-inflammatory Effects: this compound reduces inflammation at the ulcer site by decreasing the levels of pro-inflammatory cytokines like TNF-α and downregulating the expression of COX-2.[1][7]
-
Enhanced Mucus and Bicarbonate Production: It is thought to increase the secretion of mucus and bicarbonate, which form a protective barrier against stomach acid.[10]
Q4: What are the common animal models used to evaluate the efficacy of this compound?
A4: The most commonly cited animal models in the literature for evaluating this compound's anti-ulcer effects are:
-
Acetic Acid-Induced Gastric Ulcer Model: This model involves the direct application of acetic acid to the serosal or mucosal surface of the stomach to induce a well-defined and chronic ulcer.[1][13][14][15][16][17]
-
NSAID (Indomethacin)-Induced Gastric Ulcer Model: This model mimics ulcers caused by the use of nonsteroidal anti-inflammatory drugs, which inhibit prostaglandin synthesis.[5][6][18][19][20][21][22]
Q5: Are there any known side effects or toxicity of this compound in animal studies?
Q6: Is there any available pharmacokinetic data for this compound in common animal models?
A6: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound in species like rats, mice, or dogs are not well-documented in the available scientific literature. The inclusion of betadex in the formulation is known to improve its solubility and likely affects its absorption profile.[9] Researchers should consider conducting pharmacokinetic studies as part of their experimental design to understand the drug's disposition in their model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy/High Variability in Ulcer Healing | Inadequate Dosage: The dose of this compound may be too low for the specific ulcer model or animal strain. | Increase the dose of this compound within the recommended range (100-1000 mg/kg). A dose-escalation study may be necessary to find the optimal dose.[1][5] |
| Poor Bioavailability: The formulation may not be adequately absorbed. | Ensure this compound is properly dissolved or suspended. Using this compound hydrochloride betadex is recommended to improve solubility.[9] Consider evaluating different administration vehicles. | |
| Severity of Ulcer Model: The induced ulcer may be too severe for the tested dosage to show a significant effect. | Re-evaluate the ulcer induction protocol. For acetic acid models, the concentration and application time can be adjusted.[13][16] For NSAID models, the dose of the NSAID can be modified.[22] | |
| Unexpected Animal Morbidity or Mortality | Potential Toxicity: The administered dose may be exceeding the maximum tolerated dose. | Immediately reduce the dosage or cease administration. Conduct a dose-range finding study to establish a safe and effective dose. Monitor animals for clinical signs of toxicity. |
| Vehicle Effects: The administration vehicle itself may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the vehicle. If adverse effects are observed, consider alternative, well-tolerated vehicles such as water, saline, or different concentrations of dextrose.[23][24] | |
| Difficulty in Ulcer Induction | Improper Technique: The procedure for inducing ulcers may not be performed correctly. | Review and standardize the ulcer induction protocol. For the acetic acid model, ensure consistent application and volume.[13][15][17] For the indomethacin model, ensure correct dosage and administration route.[18][19][20][21] |
| Animal Strain/Age/Sex Differences: The chosen animal strain, age, or sex may be less susceptible to ulcer induction. | Consult literature for the most appropriate animal model for your specific research question. Ensure consistency in the strain, age, and sex of the animals used. |
Data Presentation
Table 1: Summary of this compound Hydrochloride Betadex (BHB) Dosage in Rat Gastric Ulcer Models
| Ulcer Model | Species | Dosage (Oral) | Treatment Duration | Key Findings | Reference |
| Acetic Acid-Induced | Rat | 100, 300, 1000 mg/kg/day | 5 days | Significant reduction in ulcer size at 1000 mg/kg. Increased eNOS expression. Decreased TNF-α and COX-2. | [1][2][3][7][8][25][26] |
| Indomethacin-Induced | Rat | 100, 300, 1000 mg/kg | Single dose | Dose-dependent inhibition of gastric mucosal lesions. Increased gastric PGE2 levels. | [5][6] |
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats
This protocol is adapted from studies demonstrating the efficacy of this compound.[1][15][17]
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250g) are fasted for 24 hours with free access to water.[1]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Surgical Procedure: Make a midline laparotomy incision to expose the stomach.
-
Ulcer Induction: Inject 0.05 mL of 60% acetic acid into the subserosal layer of the anterior wall of the stomach.[1] Alternatively, a filter paper soaked in 75% acetic acid can be applied to the mucosal surface.[13][14][16]
-
Closure: Suture the abdominal wall in layers.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring.
-
Treatment: Begin oral administration of this compound (e.g., 100, 300, or 1000 mg/kg in 5% dextrose water) or vehicle once daily for the desired treatment period (e.g., 5 days).[1]
-
Evaluation: At the end of the treatment period, euthanize the animals, excise the stomachs, and measure the ulcer area.
NSAID (Indomethacin)-Induced Gastric Ulcer Model in Rats
This protocol is based on studies evaluating the protective effects of this compound against NSAID-induced gastric injury.[5][6]
-
Animal Preparation: Male Wistar rats (180-220g) are fasted for 24 hours with free access to water.
-
Treatment: Administer this compound (e.g., 100, 300, or 1000 mg/kg) or vehicle orally.
-
Ulcer Induction: One hour after treatment, orally administer indomethacin (e.g., 30 mg/kg) to induce gastric ulcers.[5]
-
Evaluation: After a set period (e.g., 6 hours) following indomethacin administration, euthanize the animals.
-
Analysis: Excise the stomachs, open along the greater curvature, and score the gastric lesions.
Mandatory Visualizations
Caption: Experimental workflows for acetic acid and NSAID-induced gastric ulcer models.
Caption: Simplified signaling pathway of this compound's mechanism of action in ulcer healing.
References
- 1. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 11. [Clinical aspects of cytoprotection with prostaglandin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. A novel gastric ulcer model in rats using filter paper with acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The healing effects of moderate exercise on acetic acid-induced gastric ulcer in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
- 26. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Benexate Stability in Experimental Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered when working with Benexate in experimental solutions. The information is presented in a question-and-answer format, providing direct guidance on potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary form used in research?
A1: this compound is an anti-ulcer agent.[1] In clinical use and research, it is commonly available as this compound Hydrochloride (BEX-HCl), often in a complex with β-cyclodextrin (this compound.CD) to enhance its poor aqueous solubility.[1][2] The hydrochloride salt itself offers some improvement in solubility over the free base.[1]
Q2: What are the known physicochemical properties of this compound Hydrochloride?
A2: Key properties of this compound and its hydrochloride salt are summarized in the table below. Understanding these properties can help in designing stable formulations.
| Property | Value | Significance for Stability |
| Molecular Formula | C₂₃H₂₇N₃O₄ · HCl | Provides the basis for concentration calculations. |
| Molecular Weight | 445.94 g/mol | Essential for preparing solutions of known molarity. |
| pKa of this compound | 13.71 | The high pKa suggests the guanidine group is protonated at physiological pH, which can influence its interactions and stability. |
| Hygroscopicity | This compound-HCl is slightly hygroscopic. | May absorb moisture from the air, which can potentially lead to hydrolysis or other moisture-mediated degradation. Store in a desiccated environment. |
| Melting Point | Decomposition is observed after the melting point. | Indicates that thermal degradation is a concern at elevated temperatures. |
| Solubility of BEX-HCl | 104.42 ± 27.60 µg/mL in pH 1.2 solution. | Low aqueous solubility can lead to precipitation if the solution is not prepared and stored correctly. |
Q3: What are the general factors that can affect the stability of this compound in my experimental solutions?
A3: Like many pharmaceutical compounds, the stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze hydrolytic degradation, particularly of the ester linkage in the this compound molecule.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation.
-
Solvent: The choice of solvent can impact solubility and stability. For instance, protic solvents may participate in solvolysis reactions.
-
Presence of Excipients: Interactions with other components in the solution (e.g., buffers, co-solvents, other drugs) can either stabilize or destabilize this compound.
-
Oxygen: Dissolved oxygen can promote oxidative degradation.
Troubleshooting Guide for this compound Solution Stability
This guide addresses common issues researchers may face with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | - Low aqueous solubility of this compound HCl.- pH of the solution is not optimal for solubility.- Solution is supersaturated. | - Prepare a stock solution in a suitable organic solvent (e.g., ethanol/water mixture) before further dilution in aqueous media.- Adjust the pH of the aqueous solution; acidic pH may improve solubility of the hydrochloride salt.- Avoid preparing solutions at concentrations exceeding the known solubility. |
| Loss of Potency Over Time | - Chemical degradation (e.g., hydrolysis, oxidation).- Adsorption to container surfaces. | - Prepare fresh solutions before each experiment.- Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protect from light.- Perform a stability study in your specific experimental medium to determine the usable lifetime of the solution.- Use silanized glassware or low-binding plastic containers. |
| Inconsistent Experimental Results | - Inconsistent solution preparation.- Degradation of the stock solution.- Variability in experimental conditions (pH, temperature). | - Standardize the solution preparation protocol.- Aliquot and store the stock solution to avoid repeated freeze-thaw cycles.- Use freshly prepared dilutions for each experiment.- Carefully control and monitor the pH and temperature of your experimental setup. |
| Appearance of New Peaks in HPLC Analysis | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products and their retention times.- Ensure your HPLC method is stability-indicating (i.e., can separate the parent drug from its degradants). |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution
This protocol provides a general method for preparing a stock solution of this compound HCl.
-
Materials:
-
This compound Hydrochloride (BEX-HCl) powder
-
Ethanol (reagent grade)
-
Deionized water
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Accurately weigh the desired amount of BEX-HCl powder.
-
Prepare a 1:1 (v/v) mixture of ethanol and deionized water.
-
In a volumetric flask, add a small amount of the ethanol/water mixture to the BEX-HCl powder to create a slurry.
-
Slowly add the remaining ethanol/water mixture while stirring continuously until the BEX-HCl is fully dissolved. Gentle warming (e.g., to 40-50°C) may be used to aid dissolution, but avoid excessive heat to prevent degradation.
-
Once dissolved and cooled to room temperature, bring the solution to the final volume with the ethanol/water mixture.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the stock solution in an amber glass vial at 2-8°C or for longer-term storage at -20°C.
-
Protocol 2: General Forced Degradation Study
A forced degradation study is crucial to understand the stability of this compound in your specific experimental matrix.
-
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
-
Procedure:
-
Prepare a solution of this compound in your experimental solvent system.
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a defined period.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.
-
-
At each time point, take a sample, neutralize it if necessary, and analyze it using a suitable analytical method (e.g., HPLC).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Studies on this compound.CD: effect of inclusion compound formation on the antiulcer activity of this compound, the effective ingredient of this compound.CD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Dissolution Rate of Benexate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral dissolution rate of Benexate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges with the oral administration of this compound hydrochloride?
A1: this compound hydrochloride, an anti-ulcer agent, presents significant challenges for oral administration due to its poor aqueous solubility and bitter taste.[1][2][3][4] The hydrochloride salt form was initially developed to enhance solubility, but this improvement was not substantial.[1] Consequently, the marketed formulation includes β-cyclodextrin to form an inclusion complex, which improves solubility and masks the unpleasant taste.[1][5]
Q2: What are the primary strategies for improving the dissolution rate of poorly soluble drugs like this compound hydrochloride?
A2: Several established techniques can be employed to enhance the dissolution rate of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: This includes methods like particle size reduction (micronization and nanonization) and modification of the crystal habit (polymorphs, amorphous forms).[6] By increasing the surface area-to-volume ratio, smaller particles generally exhibit a faster dissolution rate.[7][8]
-
Chemical Modifications: Salt formation is a common chemical modification to improve solubility and dissolution.[6]
-
Formulation Strategies: These include the use of excipients, complexation, and creating solid dispersions.
-
Excipients: Surfactants, wetting agents, and pH-modifying agents can be incorporated into the formulation to improve drug dissolution.[9]
-
Complexation: Forming inclusion complexes, for instance with cyclodextrins, can enhance the solubility of a drug.[10][11] The commercial formulation of this compound hydrochloride uses this approach with β-cyclodextrin.[1][5]
-
Solid Dispersions: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[12][13] This can lead to the drug being present in an amorphous form, which is more soluble than its crystalline counterpart.[14]
-
Q3: How does forming a new salt of this compound improve its dissolution rate?
A3: Forming a new salt of this compound with a different counter-ion can alter the physicochemical properties of the drug, including its solubility and dissolution rate. A study by Putra et al. (2018) demonstrated that forming salts of this compound with saccharinate and cyclamate resulted in significantly higher aqueous solubility and faster dissolution profiles compared to this compound hydrochloride.[1][2][3] This improvement was attributed to the formation of a local layered-like crystal structure that facilitates the dissociation of the drug from its salt form during dissolution.[1]
Q4: What is a solid dispersion and how can it enhance the dissolution of this compound hydrochloride?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble solid carrier.[12][13] This technique can improve dissolution through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level within the carrier, dramatically increasing the surface area available for dissolution.[12]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[14]
-
Amorphous State: The drug may exist in an amorphous (non-crystalline) state within the dispersion, which has higher energy and greater solubility than the stable crystalline form.[14][15]
Common carriers used for solid dispersions include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[12][16]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profile Between Batches
Q: We are observing significant variability in the dissolution profiles of different batches of our this compound hydrochloride formulation. What could be the cause?
A: Inconsistent dissolution results can stem from several factors related to the formulation, the experimental setup, or the analyst's technique.[5] Consider the following potential causes and solutions:
-
Variability in Physical Properties of the API:
-
Particle Size Distribution: Ensure the particle size distribution of the this compound hydrochloride is consistent across batches. Even minor variations can affect the dissolution rate.[6]
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities. Confirm the polymorphic form of this compound hydrochloride is the same in all batches using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
-
-
Formulation Inconsistencies:
-
Excipient Variability: Ensure the source and grade of all excipients are consistent.
-
Manufacturing Process: Variations in mixing times, compression forces (for tablets), or drying parameters can lead to differences in the final product's dissolution characteristics.
-
-
Dissolution Test Parameters:
-
De-aeration of Media: Ensure the dissolution medium is properly de-aerated. Dissolved gases can form bubbles on the surface of the dosage form, reducing the effective surface area for dissolution.[17]
-
Vibrations: External vibrations can affect the hydrodynamics within the dissolution vessel. The dissolution apparatus should be placed on a sturdy, level surface away from sources of vibration.[18]
-
Sampling Technique: The position and timing of sampling must be consistent. Use a validated sampling method to ensure reproducibility.[5][18]
-
Issue 2: Drug Recrystallization During Dissolution
Q: Our amorphous solid dispersion of this compound hydrochloride shows initial rapid dissolution followed by a decrease in concentration. We suspect recrystallization. How can we confirm and prevent this?
A: This phenomenon, often referred to as the "spring and parachute" effect, is common with amorphous solid dispersions. The initial high concentration (the "spring") is due to the higher solubility of the amorphous form, but this supersaturated state is thermodynamically unstable and can lead to recrystallization to the less soluble, more stable crystalline form, causing the concentration to drop (the "parachute").
-
Confirmation of Recrystallization:
-
Visual Observation: You may observe the formation of solid particles in the dissolution vessel.
-
Solid-State Analysis: Collect the precipitate from the dissolution medium by filtration and analyze it using PXRD or DSC to confirm if it is the crystalline form of this compound hydrochloride.
-
-
Prevention and Mitigation:
-
Polymer Selection: The choice of polymer in the solid dispersion is critical. Certain polymers, known as precipitation inhibitors, can help maintain the supersaturated state for a longer duration. Hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) are commonly used for this purpose.[14]
-
Addition of Surfactants: Including a surfactant in the formulation or the dissolution medium can help stabilize the supersaturated solution and prevent precipitation.[9]
-
Optimize Drug Loading: A lower drug-to-polymer ratio may improve the stability of the amorphous form and reduce the tendency for recrystallization.
-
Data Presentation
Table 1: Solubility and Intrinsic Dissolution Rate of this compound Hydrochloride and its Salts
| Compound | Solubility (µg/mL) in pH 1.2 buffer | Fold Increase vs. BEX-HCl | Intrinsic Dissolution Rate (µg/cm²/min) | Fold Increase vs. BEX-HCl |
| This compound Hydrochloride (BEX-HCl) | 104.42 ± 27.60[1] | - | ~5[1] | - |
| This compound Saccharinate (BEX-SAC) | 512.16 ± 22.06[1] | ~4.9 | ~25[1] | ~5 |
| This compound Cyclamate (BEX-CYM) | 160.53 ± 14.52[1] | ~1.5 | ~10[1] | ~2 |
Data sourced from Putra et al. (2018).[1]
Experimental Protocols
Protocol 1: Preparation of this compound Salts (Anion Exchange Reaction)
This protocol is adapted from Putra et al. (2018).[1]
Objective: To prepare novel salts of this compound with improved solubility and dissolution characteristics.
Materials:
-
This compound hydrochloride (BEX-HCl)
-
Sodium saccharinate dihydrate or Sodium cyclamate
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve 5 mmol of this compound hydrochloride in 50 mL of a 1:1 (v/v) ethanol:water mixture in a 100 mL Erlenmeyer flask.
-
Add an equimolar amount (5 mmol) of the selected salt former (sodium saccharinate dihydrate or sodium cyclamate) to the solution.
-
Heat the mixture to 60°C with stirring (50 rpm) until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
-
Leave the solution undisturbed at ambient temperature for 2-7 days to allow for the formation of crystals.
-
Collect the resulting crystals by filtration.
Protocol 2: Preparation of this compound Hydrochloride Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound hydrochloride to enhance its dissolution rate.
Materials:
-
This compound hydrochloride
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose E5 (HPMC E5))
-
A common solvent (e.g., a mixture of dichloromethane and methanol)
Procedure:
-
Prepare different weight ratios of this compound hydrochloride to carrier (e.g., 1:1, 1:3, 1:5).
-
Dissolve the accurately weighed this compound hydrochloride and carrier in the common solvent.
-
Stir the solution until a clear solution is formed.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Protocol 3: Particle Size Reduction of this compound Hydrochloride (Micronization)
Objective: To reduce the particle size of this compound hydrochloride to increase its surface area and improve dissolution rate.
Materials:
-
This compound hydrochloride
Equipment:
Procedure:
-
Ensure the this compound hydrochloride powder is dry and free-flowing.
-
Set the parameters of the air jet mill (e.g., grinding pressure, feed rate) according to the manufacturer's instructions and the desired particle size range (typically 1-10 µm).[19]
-
Feed the this compound hydrochloride powder into the mill.
-
Collect the micronized powder from the collection chamber.
-
Characterize the particle size distribution of the micronized powder using a suitable technique such as laser diffraction.
Visualizations
Caption: Workflow for selecting and evaluating strategies to enhance this compound hydrochloride dissolution.
Caption: Logical flow for troubleshooting common dissolution testing failures.
Caption: Experimental workflow for the preparation of this compound salts via anion exchange.
References
- 1. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs [mdpi.com]
- 5. aaps.ca [aaps.ca]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rjptonline.org [rjptonline.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. scispace.com [scispace.com]
- 11. eijppr.com [eijppr.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. who.int [who.int]
- 18. agilent.com [agilent.com]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. ijcrt.org [ijcrt.org]
Challenges in the synthesis and purification of Benexate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Benexate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as benzyl 2-({[trans-4-(guanidinomethyl)cyclohexyl]carbonyl}oxy)benzoate, generally involves a multi-step process. The key steps are the synthesis of the two main precursors, benzyl salicylate and trans-4-(guanidinomethyl)cyclohexanecarboxylic acid, followed by their coupling via an esterification reaction. A common approach involves the synthesis of tranexamic acid, which is then guanidinylated, followed by esterification with benzyl salicylate.
Q2: What are the main challenges in the synthesis of the trans-4-(guanidinomethyl)cyclohexanecarboxylic acid precursor?
A2: A primary challenge is controlling the stereochemistry to obtain the desired trans isomer. Syntheses starting from p-aminobenzoic acid often yield a mixture of cis and trans isomers. Reaction conditions, such as the choice of catalyst and solvent during hydrogenation, play a critical role in determining the isomeric ratio.
Q3: What are the common methods for the esterification of benzyl salicylate with the cyclohexanecarboxylic acid derivative?
A3: The esterification to form the final this compound molecule can be achieved using standard coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (DCC) or thionyl chloride to form an acyl chloride intermediate. The choice of method depends on the protecting groups used and the desired reaction conditions.
Q4: Why is the solubility of this compound derivatives a concern and how can it be addressed?
A4: this compound and its hydrochloride salt have low aqueous solubility, which can complicate purification and formulation.[1] One approach to address this is to form different salts. For instance, forming salts with saccharin or cyclamate has been shown to significantly improve solubility and dissolution rates.[1]
Troubleshooting Guides
Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield of the trans-isomer of 4-aminocyclohexanecarboxylic acid | Hydrogenation of p-aminobenzoic acid is not stereoselective. | - Optimize hydrogenation conditions. A one-pot process using a Ruthenium on Carbon (Ru/C) catalyst in an aqueous NaOH solution under hydrogen pressure has been shown to favor the formation of the trans isomer. - Isomerization of the cis to the trans isomer can be performed as a separate step. |
| Incomplete esterification reaction between benzyl salicylate and the cyclohexane derivative | - Inefficient activation of the carboxylic acid. - Steric hindrance. - Inappropriate solvent or temperature. | - Use a more potent coupling agent. - Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride or oxalyl chloride. - Ensure anhydrous conditions, as water will quench the activated species. - Increase the reaction temperature or prolong the reaction time, monitoring by TLC or HPLC. |
| Formation of multiple byproducts during esterification | - Side reactions involving the phenolic hydroxyl group of benzyl salicylate if the carboxylic acid moiety is intended to react. However, for this compound, the phenolic hydroxyl is the target for esterification. - Self-condensation of the activated carboxylic acid. | - Use an appropriate activating agent that favors esterification at the phenolic hydroxyl. - Add the activated carboxylic acid derivative slowly to a solution of benzyl salicylate to minimize self-condensation. |
| Difficulty in the guanidinylation of the aminomethyl group | - Inappropriate guanidinylating agent. - Unfavorable reaction pH. | - Use a common guanidinylating agent like 1H-pyrazole-1-carboxamidine hydrochloride or S-methylisothiourea sulfate. - Adjust the pH of the reaction mixture to the optimal range for the chosen reagent, typically basic conditions. |
Purification
| Observed Problem | Potential Cause | Suggested Solution |
| Product "oils out" during recrystallization | - The solution is too supersaturated. - Presence of impurities inhibiting crystal lattice formation. | - Use a larger volume of solvent or a solvent mixture in which the compound is slightly more soluble at elevated temperatures. - Employ a slower cooling rate. - Further purify the crude product by column chromatography before attempting recrystallization. |
| Low recovery after recrystallization | - The compound has significant solubility in the cold solvent. - Too much solvent was used. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the compound. - After filtration, wash the crystals with a minimal amount of ice-cold solvent. |
| Co-elution of impurities during column chromatography | - Inappropriate stationary phase or mobile phase. | - If using normal-phase silica gel, try a different solvent system with varying polarity. A gradient elution may be necessary. - Consider using reverse-phase chromatography (C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like TFA or formic acid). |
| Product degradation on silica gel column | - The compound is sensitive to the acidic nature of standard silica gel. | - Deactivate the silica gel by pre-treating it with a base such as triethylamine mixed in the eluent. - Use a different stationary phase, such as alumina or a bonded-phase silica. |
Experimental Protocols
Synthesis of Benzyl Salicylate
Benzyl salicylate can be synthesized via Fischer esterification of salicylic acid with benzyl alcohol using an acid catalyst like sulfuric acid. Alternatively, a solid-liquid phase transfer catalysis method has been reported:
-
Combine sodium salicylate (2 mol), benzyl chloride (1 mol), PEG-4000 (0.1 mol), and potassium fluoride (0.001 mol) in a round-bottom flask.
-
Heat the mixture to 150°C for 2 hours.
-
After the reaction, add water to partition the mixture.
-
Separate the organic layer and wash it sequentially with distilled water, 5% NaHCO3 aqueous solution (twice), and distilled water (twice).
-
Dry the organic layer and purify by vacuum distillation to yield benzyl salicylate.
Purification by Recrystallization of this compound Hydrochloride
-
Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent (e.g., a mixture of methanol and ether, or ethanol and water).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Data Summary
The following table summarizes solubility data for this compound hydrochloride and its saccharinate and cyclamate salts.[1]
| Compound | Solubility (µg/mL) |
| This compound Hydrochloride (BEX-HCl) | 104.42 ± 27.60 |
| This compound Saccharinate (BEX-SAC) | 512.16 ± 22.06 |
| This compound Cyclamate (BEX-CYM) | 160.53 ± 14.52 |
Visualizations
General Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound derivatives.
Troubleshooting Logic for Low Yield in Esterification
References
Preventing degradation of Benexate during in vitro experiments
Welcome to the Technical Support Center for Benexate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions for in vitro experiments?
A1: this compound's structure contains two key functional groups susceptible to degradation in aqueous environments typical of in vitro assays: an ester linkage and a guanidine group. The primary concern is the hydrolysis of the ester bond, which can be catalyzed by pH and enzymes present in cell culture media or tissue homogenates. While the guanidine group is generally stable, extreme pH conditions could affect its protonation state and interactions.
Q2: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A2: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Degradation of this compound can lead to a lower effective concentration of the active compound over the course of the experiment, resulting in variability in biological responses. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound in my in vitro setup?
A3: Based on its chemical structure, the most probable degradation pathways for this compound in a typical in vitro experiment (e.g., cell culture at 37°C, pH ~7.4) are:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, which would cleave this compound into benzyl salicylate and a guanidinomethylcyclohexanecarboxylic acid moiety. This can occur both chemically and enzymatically.
-
Enzymatic Degradation: Esterases, which are present in serum-containing media and can be secreted by cells, can accelerate the hydrolysis of the ester linkage.[1][2][3]
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
pH Control: Maintain a physiological pH (around 7.2-7.4) in your buffers and culture media, as extremes in pH can catalyze hydrolysis.
-
Temperature: Prepare stock solutions and store them at low temperatures (-20°C or -80°C). During experiments, maintain a consistent and appropriate temperature (e.g., 37°C for cell-based assays). Avoid repeated freeze-thaw cycles.
-
Serum-Free Media: If your experimental design allows, consider using serum-free media to reduce the concentration of esterases.
-
Fresh Preparations: Prepare working solutions of this compound immediately before use from a freshly thawed stock.
-
Control Experiments: Include "compound-only" controls (this compound in media without cells) to assess the chemical stability of this compound under your experimental conditions.
Q5: What is the best way to prepare a stock solution of this compound?
A5: Due to its poor aqueous solubility, a stock solution of this compound hydrochloride, the marketed form, should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration.[4] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Experimental Readouts
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to quantify the remaining intact this compound. | This will determine the rate of degradation and help you understand if the effective concentration is changing significantly during your experiment. |
| Inconsistent Cell Health | Monitor cell viability and morphology throughout the experiment. Ensure consistent seeding density and passage number. | Poor cell health can lead to variable responses to any treatment. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | Accurate and consistent delivery of this compound to your experimental wells is critical for reproducible results. |
Issue 2: Lower than Expected Potency or Efficacy
| Potential Cause | Troubleshooting Step | Rationale |
| Significant this compound Degradation | If the stability study reveals significant degradation, shorten the incubation time of your assay if possible. Alternatively, replenish the media with freshly prepared this compound at set intervals. | Maintaining a more constant concentration of the active compound throughout the experiment will provide a more accurate measure of its potency. |
| Poor Solubility in Media | Visually inspect the media after adding the this compound working solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or using a different formulation approach if available (e.g., complexation with cyclodextrin). | Precipitated compound is not bioavailable to the cells and will lead to an overestimation of the concentration required for a biological effect. |
| Binding to Plasticware | Include control wells with this compound in media without cells and measure the concentration over time. A decrease in concentration in the absence of cells may indicate binding to the plate. | Some compounds can adsorb to the surface of plasticware, reducing the effective concentration in the media. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound Hydrochloride
-
DMSO (cell culture grade)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as required for the experiment
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound HCl in DMSO to a concentration of 10 mM. Aliquot and store at -80°C.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).
-
Incubation: Dispense the this compound-containing medium into sterile microcentrifuge tubes (or a cell-free 96-well plate). Place in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the medium. The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Protocol 2: Analytical Method for this compound Quantification
Objective: To quantify the concentration of intact this compound in in vitro samples using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
-
A suitable gradient would be to start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute this compound. An example gradient is: 0-15 min, 30-90% B; 15-17 min, 90% B; 17-18 min, 90-30% B; 18-20 min, 30% B. The flow rate is typically 1 mL/min.
Detection:
-
UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
Sample Preparation:
-
Thaw frozen samples on ice.
-
Centrifuge samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for injection.
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.
Data Presentation
Table 1: Example Data from a this compound Stability Study
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.5 | 95 |
| 4 | 8.8 | 88 |
| 8 | 7.5 | 75 |
| 24 | 4.2 | 42 |
| 48 | 1.5 | 15 |
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing this compound stability in vitro.
References
- 1. Esterase activity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Bitter Taste of Benexate in Oral Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the bitter taste of Benexate in oral formulations for animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is addressing the bitter taste of this compound important in animal studies?
A1: The bitter taste of this compound can lead to decreased voluntary intake, stress during administration (e.g., oral gavage), and inconsistent dosing in animal studies. This can compromise the welfare of the animals and the validity of the experimental data. Ensuring a palatable formulation is crucial for accurate and reliable preclinical results.
Q2: What are the primary strategies for masking the bitter taste of this compound?
A2: The main approaches to mask the bitter taste of this compound include:
-
Use of Sweeteners and Flavors: Incorporating artificial or natural sweeteners and palatable flavors can help to override the bitter sensation.
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin can prevent it from interacting with the taste receptors.[1][2] this compound hydrochloride betadex, a commercially available form, is a complex of this compound with β-cyclodextrin.[3]
-
Microencapsulation: Coating this compound particles with a polymer creates a physical barrier that prevents the drug from dissolving in the saliva and coming into contact with taste buds.[4][5][6]
-
Salt Formation with Sweeteners: Creating a salt of this compound with a sweet counter-ion, such as saccharin or cyclamate, can simultaneously improve solubility and mask bitterness.[3][7]
Q3: How can I assess the effectiveness of my taste-masking strategy?
A3: The efficacy of taste-masking can be evaluated using both in vitro and in vivo methods:
-
In Vitro: Electronic Tongue: An electronic tongue is an analytical instrument that can quantify the bitterness of a liquid formulation and provide an objective measure of taste-masking efficiency.[8][9][10][11][12][13][14]
-
In Vivo: Animal Palatability Studies: These studies directly assess the acceptance of the formulation by the target animal species. Common methods include the two-bottle choice preference test and the brief-access taste aversion (BATA) test.
Troubleshooting Guides
Issue 1: Poor acceptance of this compound formulation during voluntary oral administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate taste masking | 1. Increase the concentration of the sweetener (e.g., sucrose, saccharin) in the formulation. 2. Incorporate a different or a combination of sweeteners.[15][16] 3. Add a flavor that is known to be palatable to the specific animal model (e.g., meat flavor for carnivores). | Improved voluntary intake of the formulation. |
| Aversive texture or smell | 1. Adjust the viscosity of the formulation. 2. Ensure all components are fully dissolved or suspended to avoid a gritty texture. 3. Incorporate a palatable flavor to mask any unpleasant odors. | Increased acceptance and consumption of the formulation. |
| Neophobia (fear of new things) | 1. Acclimatize the animals to the vehicle (formulation without this compound) for several days before introducing the drug. 2. Gradually increase the concentration of this compound in the formulation over a few days. | Reduced hesitation and increased willingness to consume the formulation. |
Issue 2: Animal distress or resistance during oral gavage of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Bitter taste perception | 1. Even with gavage, some of the formulation may contact the taste buds. Implement a taste-masking strategy such as complexation with cyclodextrin or microencapsulation. 2. Briefly dipping the tip of the gavage tube in a sweet solution (e.g., sucrose) may help.[17] | Smoother administration with less resistance from the animal. |
| Improper gavage technique | 1. Ensure personnel are properly trained in oral gavage techniques for the specific species. 2. Use the correct size and type of gavage needle for the animal. 3. Administer the formulation slowly and gently.[18][19] | Reduced stress and risk of injury to the animal during the procedure. |
| Formulation is irritating | 1. Check the pH and osmolality of the formulation to ensure it is within a physiologically acceptable range. 2. If using co-solvents, ensure they are at concentrations known to be safe and non-irritating for oral administration in the chosen species. | Less discomfort for the animal and reduced aversion to the procedure. |
Quantitative Data on Taste Masking Efficacy (Illustrative Examples)
Specific quantitative data for the taste masking of this compound is limited in publicly available literature. The following tables provide illustrative examples based on studies of other bitter compounds to demonstrate how data can be presented.
Table 1: Illustrative Example of Bitterness Reduction Measured by an Electronic Tongue.
| Formulation | Active Pharmaceutical Ingredient (API) | Taste-Masking Agent | Concentration of Masking Agent | Bitterness Score (Electronic Tongue) | % Bitterness Reduction |
| Control | Epinephrine Bitartrate (9 mM)[8][20] | None | - | 20.0 (Unacceptable) | 0% |
| Formulation A | Epinephrine Bitartrate (9 mM)[8][20] | Aspartame | 0.5 mM | 14.0 (Limit Acceptable) | 30% |
| Formulation B | Epinephrine Bitartrate (9 mM)[8][20] | Acesulfame K | 0.5 mM | 17.2 (Unacceptable) | 14% |
| Formulation C | Epinephrine Bitartrate (9 mM)[8][20] | Aspartame + Acesulfame K | 0.5 mM each | 9.2 (Acceptable) | 54% |
| Formulation D | Quinine Hydrochloride[10][11] | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 1:5.77 molar ratio (API:CD) | - | 79% reduction of free API |
Table 2: Illustrative Example of Animal Preference Study Results.
| Formulation Offered (Two-Bottle Choice Test) | Animal Model | Average Daily Intake (mL) - Formulation | Average Daily Intake (mL) - Water | Preference Ratio* | Palatability |
| 0.1% Saccharin Solution[21] | Rats | 35 | 5 | 0.875 | High |
| 10% Sucrose Solution[22] | Rats | 40 | 2 | 0.95 | Very High |
| Unformulated Bitter Drug in Water | Rats | 2 | 20 | 0.09 | Low |
| Taste-Masked Bitter Drug in Water | Rats | 15 | 10 | 0.60 | Moderate |
*Preference Ratio = (Intake of Formulation) / (Total Liquid Intake)
Experimental Protocols
Protocol 1: Preparation of a Taste-Masked this compound Oral Suspension with Sweeteners
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) methylcellulose solution in purified water by slowly adding the methylcellulose to heated water (80-90°C) while stirring, then allowing it to cool to form a clear, viscous solution.[23]
-
Dissolve the desired sweetener(s) (e.g., 5-10% sucrose and/or 0.1-0.5% sodium saccharin) in the methylcellulose solution.
-
-
This compound Suspension:
-
Weigh the required amount of this compound hydrochloride powder.
-
Create a paste by adding a small amount of the sweetened vehicle to the this compound powder and mixing thoroughly.
-
Gradually add the remaining vehicle to the paste while stirring continuously with a magnetic stirrer to achieve the final desired concentration.
-
For a more uniform suspension, homogenization may be beneficial.
-
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex
This protocol is based on the known commercial formulation of this compound hydrochloride betadex.[3][24]
-
Molar Ratio Determination: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point.
-
Kneading Method:
-
Dissolve this compound hydrochloride in a minimal amount of a suitable solvent (e.g., an ethanol/water mixture).
-
Separately, create a slurry of β-cyclodextrin in a small amount of water.
-
Gradually add the this compound solution to the β-cyclodextrin slurry and knead thoroughly in a mortar and pestle to form a paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-β-cyclodextrin inclusion complex, which can then be formulated into an oral suspension as described in Protocol 1 (without the addition of sweeteners, or with a lower concentration for enhanced palatability).
-
Protocol 3: Microencapsulation of this compound with Ethylcellulose
-
Polymer Solution Preparation: Dissolve ethylcellulose in a suitable organic solvent (e.g., ethanol or acetone).
-
Encapsulation Process (Spray Drying):
-
Disperse the this compound particles in the ethylcellulose solution.
-
Spray-dry the dispersion using a laboratory-scale spray dryer. The inlet temperature, spray rate, and atomization pressure should be optimized to produce spherical microparticles.
-
-
Collection and Formulation:
-
Collect the dried microparticles.
-
These microencapsulated this compound particles can be suspended in a suitable vehicle for oral administration as described in Protocol 1.
-
Protocol 4: In Vitro Taste Assessment using an Electronic Tongue
-
Sample Preparation: Prepare aqueous solutions of the different this compound formulations and a control (this compound in water).
-
Instrument Setup: Calibrate the electronic tongue sensors according to the manufacturer's instructions using standard taste solutions (e.g., quinine for bitterness).
-
Measurement:
-
Analyze each sample, ensuring the sensors are rinsed with purified water between measurements.
-
The instrument measures the potential difference between the sensors and a reference electrode, generating a "taste profile."
-
-
Data Analysis:
-
Use the instrument's software to perform a Principal Component Analysis (PCA).
-
The distance between the data points for the taste-masked formulations and the unmasked control on the PCA plot indicates the degree of taste masking. A greater distance from the bitter control suggests better taste masking.[12]
-
Protocol 5: In Vivo Palatability Assessment (Two-Bottle Choice Test)
-
Animal Acclimatization: House the animals (e.g., rats) individually and allow them to acclimate to the housing conditions for at least one week.
-
Baseline Water Intake: For 2-3 days, provide each animal with two bottles of water to determine their baseline water consumption and any side preference.
-
Preference Testing:
-
Replace one of the water bottles with the this compound formulation. The position of the bottles should be switched daily to account for side preference.
-
Measure the volume of liquid consumed from each bottle every 24 hours for a set period (e.g., 3-5 days).
-
-
Data Analysis:
-
Calculate the daily intake from each bottle for each animal.
-
Determine the preference ratio: (Intake of Formulation) / (Total Liquid Intake).
-
A preference ratio significantly above 0.5 indicates a preference for the formulation, while a ratio significantly below 0.5 indicates aversion.
-
Signaling Pathways and Experimental Workflows
Caption: Bitter taste signaling pathway initiated by this compound.
Caption: Experimental workflow for taste-masking this compound.
References
- 1. Bitter taste masking agents: cyclodextrins [quimidroga.com]
- 2. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. Comparative taste-masking evaluation of microencapsulated bitter drugs using Smartseal 30D and ReadyMix for paediatric dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Rational development of taste masked oral liquids guided by an electronic tongue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taste Masking Study Based on an Electronic Tongue: the Formulation Design of 3D Printed Levetiracetam Instant-Dissolving Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taste Sensor Assessment of Bitterness in Medicines: Overview and Recent Topics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of sweeteners on bitter taste in young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bitterness of sweeteners as a function of concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An electronic tongue: evaluation of the masking efficacy of sweetening and/or flavoring agents on the bitter taste of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sodium saccharin can be more acceptable to rats than pure saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Reduced acceptance of saccharin solutions by rats previously consuming more highly palatable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. [Studies on this compound.CD: effect of inclusion compound formation on the antiulcer activity of this compound, the effective ingredient of this compound.CD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the bioavailability of Benexate through novel drug delivery systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the bioavailability of Benexate through novel drug delivery systems. The following information is curated to address specific issues that may be encountered during experimentation.
Disclaimer: Specific experimental data on the formulation of this compound in novel drug delivery systems is limited in publicly available literature. The quantitative data and protocols provided herein are based on studies with analogous poorly soluble (BCS Class II) drugs and are intended to serve as a comprehensive guide for researchers. It is recommended to adapt and optimize these protocols for this compound based on experimental findings.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound important?
This compound is a clinically used anti-ulcer agent with poor aqueous solubility.[1][2] This low solubility can limit its dissolution rate in the gastrointestinal tract, leading to variable and potentially low bioavailability, which can affect its therapeutic efficacy.[1][3][4] Novel drug delivery systems, such as nanoparticles and liposomes, can improve the solubility and absorption of poorly soluble drugs, thereby enhancing their bioavailability.[5][6][7]
Q2: What are the most promising novel drug delivery systems for this compound?
Given this compound's classification as a poorly soluble drug, promising delivery systems include:
-
Polymeric Nanoparticles: These can encapsulate the drug, protecting it from the harsh gastrointestinal environment and providing a controlled release.[8]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles are well-suited for enhancing the oral bioavailability of lipophilic drugs by utilizing lipid absorption pathways.[9][10][11]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, improving their stability and absorption.[12][13]
-
Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can increase the solubilization of hydrophobic drugs.[7][14]
Q3: What are the critical quality attributes to consider when developing a this compound nanoparticle or liposome formulation?
The key quality attributes to monitor during development include:
-
Particle Size and Polydispersity Index (PDI): These affect the dissolution rate, absorption, and stability of the formulation.[15][16]
-
Zeta Potential: This indicates the surface charge of the particles and is a predictor of the formulation's physical stability.[16]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters determine the amount of drug successfully incorporated into the delivery system and are crucial for dosage considerations.[17]
-
In Vitro Drug Release: This assesses the rate and extent of drug release from the delivery system under simulated physiological conditions.[18]
-
Stability: The formulation must remain physically and chemically stable during storage.[1]
Troubleshooting Guides
Polymeric Nanoparticle Formulation Issues
This guide addresses common problems encountered during the formulation of polymeric nanoparticles using the emulsion-solvent evaporation method.[17][19]
| Problem | Potential Cause | Recommended Solution |
| Large Particle Size / High PDI | 1. Inefficient homogenization/sonication. 2. High polymer concentration leading to a viscous organic phase. 3. Inappropriate surfactant type or concentration. | 1. Optimize sonication time and amplitude or homogenization speed. 2. Reduce the polymer concentration. 3. Screen different surfactants (e.g., Poloxamer 407, PVA) and optimize their concentration.[17] |
| Low Encapsulation Efficiency (%EE) | 1. Drug leakage to the external aqueous phase due to its partial water solubility. 2. Insufficient polymer to encapsulate the drug. 3. Rapid solvent evaporation. | 1. Use a co-surfactant or modify the pH of the aqueous phase to reduce drug solubility. 2. Increase the polymer-to-drug ratio.[16] 3. Optimize the evaporation rate by adjusting temperature or pressure. |
| Particle Aggregation | 1. Low zeta potential. 2. Inadequate amount of stabilizer/surfactant. | 1. Modify the formulation to increase the absolute value of the zeta potential (e.g., by using a charged surfactant). 2. Increase the concentration of the surfactant. |
| Drug Precipitation | 1. Poor solubility of the drug in the polymer matrix. 2. Exceeding the drug's saturation solubility in the organic phase. | 1. Select a polymer with better drug compatibility. 2. Ensure the drug is fully dissolved in the organic solvent before emulsification. |
Liposome Formulation Issues
This guide focuses on troubleshooting problems during liposome preparation via the thin-film hydration method.[13][20][21]
| Problem | Potential Cause | Recommended Solution |
| Incomplete Lipid Film Formation | 1. Inefficient solvent evaporation. 2. Use of an inappropriate solvent system. | 1. Ensure complete removal of the organic solvent under vacuum. A thin, even film should be visible. 2. Use a solvent system in which all lipid components are fully soluble (e.g., chloroform:methanol mixture).[13] |
| Low Encapsulation Efficiency (%EE) of Hydrophobic Drug | 1. Insufficient partitioning of the drug into the lipid bilayer. 2. Drug precipitation during film formation. | 1. Optimize the drug-to-lipid ratio. 2. Ensure the drug remains solubilized with the lipids in the organic solvent. |
| Liposome Aggregation/Precipitation | 1. Suboptimal pH or ionic strength of the hydration buffer. 2. Extrusion below the lipid phase transition temperature (Tc). | 1. Adjust the pH and ionic strength of the hydration buffer.[20] 2. Perform hydration and extrusion at a temperature above the Tc of the lipids used.[21] |
| Broad Size Distribution | 1. Inefficient size reduction method. 2. Incomplete hydration of the lipid film. | 1. Use an extruder with defined pore-size membranes and perform an adequate number of extrusion cycles (e.g., 11-21 passes). 2. Ensure the lipid film is fully hydrated by vortexing or gentle agitation during hydration. |
Quantitative Data Summary
The following tables summarize representative quantitative data for novel drug delivery systems of poorly soluble drugs, which can be used as a benchmark for this compound formulation development.
Table 1: Physicochemical Properties of Lansoprazole-Loaded Lipospheres (Analogue for this compound) [18]
| Formulation Code | Lipid:Surfactant Ratio | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 1:1 | 189.60 | -28.4 | 78.21 ± 0.45 |
| F2 | 1:1.5 | 156.30 | -32.1 | 84.65 ± 0.36 |
| F3 | 1.5:1 | 210.40 | -25.8 | 72.54 ± 0.51 |
Table 2: In Vitro Dissolution of Febuxostat Nanoemulsion vs. Pure Drug (Analogue for this compound) [14]
| Time (hours) | Cumulative % Drug Release (Nanoemulsion) | Cumulative % Drug Release (Pure Drug) |
| 1 | 15.23 | 5.89 |
| 2 | 24.87 | 9.12 |
| 4 | 35.67 | 14.56 |
| 6 | 42.37 | 18.98 |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from methods used for other BCS Class II drugs.[17]
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v Poloxamer 407 or PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or probe sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and un-encapsulated drug. Lyophilize the nanoparticles with a cryoprotectant to obtain a dry powder for long-term storage.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol is a standard method for preparing liposomes.[13][22]
-
Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., soy phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
An HPLC method is essential for determining the encapsulation efficiency and for in vitro release studies. A validated HPLC method for a related compound can be adapted.[23][24][25]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where this compound has maximum absorbance.
-
Sample Preparation: To determine the total drug content in a nanoparticle or liposome formulation, dissolve a known amount of the lyophilized powder in a solvent that dissolves both the drug and the carrier matrix, then dilute with the mobile phase. To determine the amount of encapsulated drug, separate the nanoparticles/liposomes from the aqueous phase by centrifugation, and measure the amount of free drug in the supernatant. The encapsulated drug is then calculated by subtracting the free drug from the total drug.
Visualizations
Caption: Experimental workflow for formulation and optimization.
Caption: Cellular uptake and intracellular fate of nanocarriers.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Development of self emulsifying lipid formulations of BCS class II drugs with low to medium lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal absorption of BCS class II drugs administered as nanoparticles: A review based on in vivo data from intestinal perfusion models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid Lipid Nanoparticles: Special Feature, Bioavailability Enhancement and Recent Advances in the Oral Drug Delivery | Bentham Science [benthamscience.com]
- 12. veterinaria.org [veterinaria.org]
- 13. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsdr.org [ijsdr.org]
- 15. Pharmaceutical Nanotechnology For Drug Formulation | Malvern Panalytical [malvernpanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. internationaljournal.org.in [internationaljournal.org.in]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- 21. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 23. HPLC Method for Analysis of Benzonatate on Primesep P Column | SIELC Technologies [sielc.com]
- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Separating Benexate and its Metabolites by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of an HPLC method to separate Benexate from its primary metabolites.
Understanding this compound and its Metabolites
This compound is an anti-ulcer agent that functions as a prodrug. In the gastrointestinal tract, it undergoes hydrolysis to release its active metabolites. The primary metabolic pathway involves the cleavage of the ester bond, yielding three main metabolites with a wide range of polarities.
-
This compound: The parent drug, a relatively nonpolar molecule.
-
Metabolite 1 (M1): Benzyl Salicylate: A moderately nonpolar hydrolysis product.
-
Metabolite 2 (M2): Salicylic Acid: A more polar, acidic hydrolysis product.
-
Metabolite 3 (M3): Guanidinomethylcyclohexanecarboxylic Acid (GMCHA): A highly polar and basic hydrolysis product.
The significant differences in the physicochemical properties of this compound and its metabolites present a challenge for their simultaneous separation by a single reversed-phase HPLC method. A successful method must be able to retain and resolve compounds of varying polarity and charge.
Experimental Protocol: A Starting Point for Method Development
As no specific validated method for the simultaneous analysis of this compound and its three main metabolites has been published, the following protocol is a recommended starting point based on methods for similar compounds and principles of mixed-mode chromatography. This approach is designed to handle analytes with a broad range of polarities.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | Mixed-Mode C18/Cation-Exchange Column (e.g., Acclaim Trinity P1, Primesep B2) | To retain the nonpolar parent drug and benzyl salicylate by reversed-phase and the basic GMCHA by cation-exchange. |
| Dimensions | 4.6 x 150 mm, 3.5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.5 | Provides ionic strength for the cation-exchange mechanism and a suitable pH to ensure the analytes are in a consistent ionic state. |
| Mobile Phase B | Acetonitrile | Organic modifier for the reversed-phase separation. |
| Gradient | 0-5 min: 10% B; 5-15 min: 10-70% B; 15-20 min: 70% B; 20-21 min: 70-10% B; 21-25 min: 10% B | A gradient is necessary to elute compounds with a wide polarity range. The initial low organic content helps retain the polar metabolites, while the increasing organic content elutes the nonpolar parent drug. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detector | UV at 230 nm | This compound and its aromatic metabolites should have significant absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
Expected Elution Order:
Based on the principles of mixed-mode chromatography, the expected elution order would be from the most polar to the least polar compound:
-
Guanidinomethylcyclohexanecarboxylic Acid (GMCHA) (M3): Most polar, retained by cation-exchange.
-
Salicylic Acid (M2): Polar and acidic.
-
Benzyl Salicylate (M1): Moderately nonpolar.
-
This compound: Least polar, most retained by reversed-phase.
Data Presentation: Expected Chromatographic Results
The following table summarizes the expected retention times and resolution for the proposed method. Please note that these are estimated values and will require experimental verification and optimization.
| Compound | Expected Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (Rs) from Previous Peak |
| GMCHA (M3) | 3.5 | < 1.5 | - |
| Salicylic Acid (M2) | 8.2 | < 1.3 | > 2.0 |
| Benzyl Salicylate (M1) | 12.5 | < 1.2 | > 2.0 |
| This compound | 16.8 | < 1.2 | > 2.0 |
Troubleshooting Guide
This section addresses common issues that may be encountered during method development and analysis.
1. Poor Peak Shape (Tailing or Fronting)
-
Q: My peaks, especially for the basic metabolite (GMCHA), are tailing significantly. What can I do?
-
A: Peak tailing for basic compounds is often due to secondary interactions with residual silanols on the column.[1]
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is low enough to keep the basic analyte fully protonated and minimize interaction with silanols.
-
Increase Buffer Concentration: A higher buffer concentration can help to shield the analyte from interacting with the stationary phase.
-
Use a Different Column: Consider a column with a different stationary phase chemistry or one that is specifically designed for the analysis of basic compounds.
-
-
-
Q: All my peaks are fronting. What is the likely cause?
-
A: Peak fronting can be an indication of column overload.[2]
-
Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Dissolving the sample in a stronger solvent can cause the analytes to move through the column too quickly at the beginning, leading to fronting.[3]
-
-
2. Poor Resolution
-
Q: I am not getting baseline separation between Benzyl Salicylate (M1) and this compound. How can I improve this?
-
A: To improve the resolution between two co-eluting peaks, you can modify the mobile phase composition or the gradient.
-
Adjust Organic Solvent Ratio: Decrease the percentage of the organic solvent (acetonitrile) in your mobile phase to increase the retention of both compounds and potentially improve their separation.
-
Modify the Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.
-
Change the Organic Solvent: Switching from acetonitrile to methanol can alter the selectivity of the separation.[4]
-
-
-
Q: The polar metabolites (M2 and M3) are eluting too close to the void volume and are not well-separated. What should I do?
-
A: To increase the retention of polar compounds on a reversed-phase or mixed-mode column:
-
Decrease the Initial Organic Content: Start your gradient with a lower percentage of the organic solvent.
-
Use a HILIC Column: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a more suitable technique.[2]
-
-
3. Retention Time Variability
-
Q: My retention times are shifting from one injection to the next. What could be the problem?
-
A: Retention time instability can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions between injections, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phase daily and ensure accurate pH adjustment.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks and ensure the pump is delivering a consistent flow rate.
-
-
4. Baseline Issues
-
Q: I am observing a noisy or drifting baseline. What are the common causes?
-
A: Baseline problems can originate from the detector, the mobile phase, or the column.
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can cause baseline noise as they outgas in the detector.
-
Use High-Purity Solvents: Impurities in the mobile phase can lead to a drifting baseline, especially during a gradient.[3][5]
-
Flush the Column: Contaminants from previous injections may slowly elute from the column, causing baseline drift.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is a mixed-mode column recommended for this separation?
-
A1: A mixed-mode column is recommended because it combines two or more separation mechanisms, such as reversed-phase and ion-exchange. This is ideal for separating a mixture of compounds with a wide range of polarities and charges, like this compound and its metabolites.
-
-
Q2: Can I use a standard C18 column for this analysis?
-
A2: While a standard C18 column will retain the nonpolar this compound and benzyl salicylate, it will likely provide very little or no retention for the highly polar GMCHA. This would result in co-elution of GMCHA with the solvent front and poor overall separation.
-
-
Q3: What are the key parameters to optimize for this method?
-
A3: The most critical parameters to optimize will be the mobile phase pH, the buffer concentration, and the gradient profile. The pH will control the ionization state of the acidic and basic metabolites, which is crucial for their retention on a mixed-mode column.
-
-
Q4: How should I prepare my samples if they are in a biological matrix like plasma?
-
A4: For plasma samples, a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include protein precipitation with a solvent like acetonitrile or methanol, liquid-liquid extraction, or solid-phase extraction (SPE).
-
-
Q5: What validation parameters should I assess for this method?
Visualizations
Caption: Experimental workflow for the analysis of this compound and its metabolites.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing conditions for Benexate inclusion complex formation with beta-cyclodextrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the formation of benexate inclusion complexes with beta-cyclodextrin (β-cyclodextrin).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Yield of Inclusion Complex
-
Question: We are experiencing a low yield of the this compound-β-cyclodextrin inclusion complex after preparation. What are the potential causes and solutions?
-
Answer: A low yield can stem from several factors related to the experimental conditions and the chosen preparation method.
-
Suboptimal Molar Ratio: The stoichiometry of the inclusion complex is crucial. While a 1:1 molar ratio is common for many drug-cyclodextrin complexes, the optimal ratio for this compound may differ.[1][2][3][4] It is recommended to perform phase solubility studies to determine the ideal stoichiometry.
-
Inefficient Preparation Method: The choice of preparation method significantly impacts the yield. For instance, the kneading method is known for good yields but can be challenging to scale up.[5][6] Freeze-drying often results in a high yield of an amorphous complex.[6] Consider experimenting with different methods such as co-precipitation, kneading, and freeze-drying to identify the most efficient one for your specific setup.
-
Incomplete Complexation: The reaction time and temperature may not be sufficient for complete complex formation. Ensure adequate stirring or kneading time and consider optimizing the temperature. For some methods, a slightly elevated temperature can enhance complexation, but be cautious of potential degradation of this compound.
-
Loss During Washing/Purification: The washing step to remove uncomplexed this compound and β-cyclodextrin can lead to product loss if not performed carefully. Use a solvent in which the complex is poorly soluble but the free components are soluble. Minimize the volume of the washing solvent and the number of washing steps.
-
Issue 2: Characterization Data is Inconclusive for Complex Formation
-
Question: The results from our analytical techniques (DSC, FT-IR, XRD) are ambiguous and do not clearly confirm the formation of the inclusion complex. How can we interpret the data more effectively?
-
Answer: Inconclusive characterization data often arises from the presence of a physical mixture alongside the inclusion complex or from subtle changes upon complexation. Here’s how to approach the interpretation of your data:
-
Differential Scanning Calorimetry (DSC): The DSC thermogram of a true inclusion complex should show the disappearance or significant shift of the endothermic peak corresponding to the melting point of this compound.[7] If the this compound peak is still present but broadened or slightly shifted, it may indicate a partial complexation or the presence of a physical mixture. The thermogram of β-cyclodextrin typically shows a broad endotherm due to water loss, which should also be considered in the analysis.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): In the FT-IR spectrum of the inclusion complex, characteristic peaks of this compound should exhibit changes such as shifting, broadening, or a decrease in intensity.[8] These changes suggest that the this compound molecule is shielded within the β-cyclodextrin cavity. Compare the spectrum of your product with the spectra of pure this compound, pure β-cyclodextrin, and a simple physical mixture of the two. The spectrum of the physical mixture will be a simple superposition of the individual components.
-
X-ray Diffractometry (XRD): A crystalline drug like this compound will show sharp, characteristic peaks in its XRD pattern. Upon inclusion into the amorphous β-cyclodextrin, these peaks should disappear or be significantly reduced in intensity, indicating the formation of an amorphous complex or a solid dispersion.[1] If the characteristic peaks of this compound are still prominent, it suggests that a significant portion of the drug is not complexed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm inclusion. Protons of the this compound molecule that are inserted into the β-cyclodextrin cavity will show a chemical shift (upfield or downfield) due to the shielding effect of the cyclodextrin.[9] Similarly, the inner protons of the β-cyclodextrin (H-3 and H-5) should also exhibit a chemical shift upon inclusion of the guest molecule. 2D NMR techniques like ROESY can provide definitive proof of spatial proximity between the host and guest molecules.
-
Issue 3: Poor Solubility of the Prepared Complex
-
Question: We have prepared the this compound-β-cyclodextrin complex, but its aqueous solubility is not significantly improved. What could be the reason?
-
Answer: While complexation with β-cyclodextrin is intended to enhance solubility, several factors can lead to suboptimal results:
-
Incomplete Complexation: As mentioned earlier, if the complexation is incomplete, the presence of uncomplexed, poorly soluble this compound will limit the overall solubility of the product.
-
Aggregation of the Complex: Under certain conditions, cyclodextrin complexes can self-aggregate and precipitate from the solution, especially at higher concentrations. This can be influenced by factors like pH and temperature.
-
Limited Solubility of β-Cyclodextrin: It is important to remember that β-cyclodextrin itself has limited aqueous solubility (approximately 1.85 g/100 mL at 25°C).[6] If the concentration of the complex exceeds this, precipitation may occur. For applications requiring higher solubility, consider using more soluble derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Incorrect pH: The ionization state of this compound can influence its complexation efficiency and the solubility of the complex. The pH of the aqueous medium should be controlled and optimized. For ionizable drugs, complexation is generally favored for the neutral form.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio for this compound and β-cyclodextrin?
A1: The most common stoichiometric ratio for drug-cyclodextrin complexes is 1:1.[1][2][3][4] However, the optimal ratio should be determined experimentally for this compound. A phase solubility study according to the method of Higuchi and Connors is the standard approach to determine the stoichiometry and the stability constant of the complex in solution.
Q2: Which preparation method is best for the this compound-β-cyclodextrin inclusion complex?
A2: The choice of method depends on the desired properties of the final product, the scale of preparation, and available equipment.
-
Kneading: This method is simple, economical, and often results in good complexation efficiency.[5] It is well-suited for laboratory-scale preparations.
-
Co-precipitation: A widely used method that involves dissolving the drug and cyclodextrin in a suitable solvent and then inducing precipitation of the complex.[11]
-
Solvent Evaporation: This method can lead to a good interaction between the drug and cyclodextrin, resulting in an amorphous complex with improved dissolution.[1]
-
Freeze-Drying (Lyophilization): This technique is particularly useful for thermolabile compounds and often produces a porous, amorphous product with high solubility.[6][12]
Q3: How does pH affect the formation of the inclusion complex?
A3: The pH of the medium can significantly influence the complexation efficiency, especially for ionizable drugs like this compound. Generally, the neutral form of a drug has a higher affinity for the hydrophobic cavity of β-cyclodextrin. Therefore, adjusting the pH to a value where this compound is predominantly in its non-ionized form can enhance complex formation.[10] However, the effect of pH on the solubility of both the drug and the cyclodextrin must also be considered.
Q4: What is the role of temperature in the complexation process?
A4: Temperature can have a dual effect on inclusion complex formation. In most cases, the formation of inclusion complexes is an exothermic process, meaning that lower temperatures favor a higher stability constant. However, from a kinetic perspective, slightly elevated temperatures can increase the solubility of the reactants and the rate of complex formation. Therefore, an optimal temperature needs to be determined experimentally to balance thermodynamic and kinetic factors.
Q5: Can I use a modified β-cyclodextrin instead of the parent β-cyclodextrin?
A5: Yes, modified β-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often used to overcome the limited aqueous solubility of the parent β-cyclodextrin. These derivatives can form more soluble inclusion complexes and may exhibit different binding affinities with the guest molecule.
Data Presentation
Table 1: Comparison of Preparation Methods for Drug-β-Cyclodextrin Inclusion Complexes
| Preparation Method | Advantages | Disadvantages | Typical Molar Ratio |
| Kneading | Simple, economical, good yield at lab scale.[5] | Not easily scalable, can be labor-intensive. | 1:1, 1:2[1] |
| Co-precipitation | Widely used, can produce crystalline complexes. | Yield can be variable, potential for solvent residues. | 1:1 |
| Solvent Evaporation | Good for producing amorphous complexes with enhanced dissolution.[1] | Requires use of organic solvents, potential for residual solvent. | 1:1[1] |
| Freeze-Drying | Ideal for thermolabile drugs, produces porous, highly soluble amorphous product.[6][12] | Expensive equipment, time-consuming process. | 1:1, 1:2 |
Table 2: Key Parameters for Characterization of this compound-β-Cyclodextrin Inclusion Complex
| Analytical Technique | Parameter to Observe | Indication of Complex Formation |
| DSC | Melting endotherm of this compound | Disappearance, significant shift to a different temperature, or broadening of the peak.[7] |
| FT-IR | Characteristic vibrational bands of this compound | Shifting, broadening, or change in intensity of the peaks.[8] |
| XRD | Crystalline peaks of this compound | Disappearance or reduction in the intensity of diffraction peaks, indicating amorphization.[1] |
| ¹H NMR | Chemical shifts of this compound and β-cyclodextrin protons | Upfield or downfield shifts of protons of this compound and inner protons (H-3, H-5) of β-cyclodextrin.[9] |
Experimental Protocols
1. Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin (e.g., 0 to 15 mM) in a buffered solution at a specific pH.
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved this compound.
-
Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Plot the concentration of dissolved this compound against the concentration of β-cyclodextrin. The shape of the plot will indicate the stoichiometry of the complex, and the stability constant (Kc) can be calculated from the slope of the initial linear portion of the curve.
2. Preparation of Inclusion Complex by Kneading Method
-
Weigh stoichiometric amounts of this compound and β-cyclodextrin (e.g., 1:1 molar ratio).
-
Place the β-cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.
-
Gradually add the this compound powder to the paste and knead the mixture for a specified period (e.g., 60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
-
Wash the powder with a small amount of a solvent in which the complex is insoluble to remove any uncomplexed drug, and then dry again.
3. Preparation of Inclusion Complex by Freeze-Drying Method
-
Dissolve a stoichiometric amount of β-cyclodextrin in distilled water with stirring.
-
Dissolve the corresponding molar amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the β-cyclodextrin solution under continuous stirring.
-
Continue stirring the solution for a set period (e.g., 24 hours) to ensure maximum complex formation.
-
Freeze the solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of this compound-β-cyclodextrin inclusion complexes.
References
- 1. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 3. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study to explore the mechanism to form inclusion complexes of β-cyclodextrin with vitamin molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kneading Method: Significance and symbolism [wisdomlib.org]
- 6. oatext.com [oatext.com]
- 7. researchgate.net [researchgate.net]
- 8. isca.me [isca.me]
- 9. Study of beta-blockers/beta-cyclodextrins inclusion complex by NMR, DSC, X-ray and SEM investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benexate Versus Sucralfate: A Comparative Analysis of Gastric Mucosal Protection
In the landscape of gastric mucosal protective agents, benexate and sucralfate have emerged as significant therapeutic options for the management of peptic ulcer disease. Both agents operate through mechanisms distinct from systemic acid suppression, focusing instead on local protective effects within the gastric environment. This guide provides a detailed comparison of this compound and sucralfate, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Cytoprotectants
While both this compound and sucralfate are classified as site-protective agents, their mechanisms of action, though overlapping in some respects, exhibit distinct features.
This compound , a prodrug, is hydrolyzed in the gastrointestinal tract to its active form. Its gastroprotective effects are multifaceted, involving:
-
Enhancement of Mucosal Defense: this compound increases the production of mucus and bicarbonate, which are crucial components of the gastric mucosal barrier that protects underlying tissues from the acidic environment.[1]
-
Anti-inflammatory Properties: It has been shown to possess anti-inflammatory effects by inhibiting enzymes and mediators involved in the inflammatory cascade.[1]
-
Improved Microcirculation: this compound enhances blood flow to the gastric mucosa, ensuring an adequate supply of oxygen and nutrients essential for tissue repair and regeneration.[1][2]
-
Modulation of Gastric Acid and Pepsin: It can modulate the secretion of gastric acid and inhibit the activity of pepsin, a digestive enzyme that can damage the stomach lining.[3]
-
Cytoprotective Effects: this compound stabilizes cell membranes in the gastric mucosa, making them more resilient to damage from noxious agents.[1] Recent studies suggest its anti-ulcer effects are associated with decreased levels of pro-inflammatory cytokines and the activation of endothelial nitric oxide synthase (eNOS).[2][4]
Sucralfate , a basic aluminum salt of sucrose octasulfate, is well-known for its unique mechanism of action:
-
Formation of a Protective Barrier: In the acidic environment of the stomach, sucralfate polymerizes to form a viscous, sticky gel.[5][6] This gel selectively adheres to the proteinaceous exudate at the ulcer crater, creating a physical barrier against gastric acid, pepsin, and bile salts.[5][6]
-
Stimulation of Endogenous Protective Factors: Sucralfate enhances the gastric mucosal defense through various pathways. It stimulates the synthesis and secretion of prostaglandins, mucus, and bicarbonate.[6][7]
-
Inhibition of Pepsin and Adsorption of Bile Salts: It directly inhibits the activity of pepsin and can adsorb bile salts, reducing their erosive potential.[5]
Comparative Efficacy: Insights from Experimental Data
This compound: Preclinical Efficacy
A study utilizing a rat model of acetic acid-induced gastric ulcers demonstrated the dose-dependent efficacy of this compound hydrochloride betadex (BHB).
| Treatment Group | Dose (mg/kg) | Reduction in Mucosal Injury (%) |
| BHB | 100 | 7.8 |
| BHB | 300 | 10.7 |
| BHB | 1000 | 19.3 (p<0.05 vs. control) |
| Data from a study on acetic acid-induced gastric ulcers in rats.[2] |
Another preclinical study investigating indomethacin-induced gastric lesions in rats showed that this compound hydrochloride betadex dose-dependently inhibited lesion formation and promoted the recovery of gastric prostaglandin levels.[8][9]
Sucralfate: Clinical Efficacy in Gastric Ulcer Healing
Numerous clinical trials have evaluated the efficacy of sucralfate in healing gastric ulcers. The healing rates from several key studies are summarized below.
| Study | Comparison | Duration of Treatment | Sucralfate Healing Rate |
| Marks et al. | vs. Cimetidine | 6 weeks | 63% |
| 12 weeks | 78% | ||
| Hallerbäck et al.[10][11][12] | vs. Cimetidine | 4 weeks | 61% |
| 8 weeks | 94% | ||
| 12 weeks | 98%[11] | ||
| Blum et al.[13][14] | vs. Ranitidine | 12 weeks | 82% |
| Tytgat et al.[15] | vs. Cimetidine (2g b.i.d. regimen) | 4 weeks | 52% |
| 8 weeks | 79% | ||
| 12 weeks | 91% |
Experimental Protocols
Acetic Acid-Induced Gastric Ulcer Model in Rats (for this compound)
This model is utilized to induce chronic gastric ulcers that mimic human conditions.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Ulcer Induction: Following a period of fasting, the rats are anesthetized, and the stomach is exposed via a midline incision. A solution of 60% acetic acid is injected into the subserosal layer of the stomach.[2][16]
-
Treatment: Post-ulcer induction, this compound hydrochloride betadex is administered orally once daily for a specified period (e.g., 5 days) at various doses.[2]
-
Assessment: At the end of the treatment period, the animals are euthanized, and the stomachs are removed. The area of the gastric ulcers is measured using planimetry.[2][4] Western blotting may also be performed on stomach tissues to measure the expression of relevant proteins such as COX, cytokines, and NOS.[2][4]
Clinical Trial Protocol for Gastric Ulcer Healing (for Sucralfate)
This outlines a typical design for a clinical trial evaluating the efficacy of sucralfate.
-
Patient Population: Patients with endoscopically confirmed benign gastric ulcers.
-
Study Design: A randomized, double-blind, controlled trial.
-
Treatment Arms:
-
Efficacy Assessment: Endoscopy is performed at baseline and at specified intervals (e.g., 4, 8, and 12 weeks) to assess ulcer healing, defined as complete re-epithelialization.[10][17][18]
-
Symptom Assessment: Patient-reported outcomes on symptoms like pain are collected throughout the study.
Conclusion
Both this compound and sucralfate are effective gastric mucosal protective agents with distinct, yet in some ways convergent, mechanisms of action. Sucralfate's primary strength lies in its ability to form a direct physical barrier over the ulcer crater, coupled with the stimulation of endogenous protective factors. This compound offers a more multifaceted approach, encompassing enhancement of the mucosal barrier, anti-inflammatory actions, and improved microcirculation.
The absence of direct comparative clinical trials makes it difficult to definitively declare one agent superior to the other. The choice between this compound and sucralfate in a therapeutic or research context may depend on the specific underlying pathology and the desired mechanistic pathway to target. For instance, in scenarios where inflammation and compromised mucosal blood flow are significant contributing factors, this compound's broader mechanism of action may be advantageous. Conversely, for the direct shielding of an ulcer from the harsh luminal environment, sucralfate's barrier-forming capability is a well-established and potent attribute. Further head-to-head studies are warranted to elucidate the relative efficacies of these two agents in various clinical settings.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Mechanisms of gastroduodenal protection by sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short term treatment of gastric ulcer: a comparison of sucralfate and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Short term treatment of gastric ulcer: a comparison of sucralfate and cimetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sucralfate in the treatment and prevention of gastric ulcer: multicentre double blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sucralfate in the treatment and prevention of gastric ulcer: multicentre double blind placebo controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two daily doses of sucralfate or cimetidine in the healing of gastric ulcer. A comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Clinical efficacy of sucralfate in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ulcer healing and relapse rates after initial treatment with cimetidine or sucralfate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Benexate and Rebamipide in the Treatment of Chronic Gastric Ulcers
In the management of chronic gastric ulcers, the choice of therapeutic agent is critical to ensure effective healing and prevent recurrence. This guide provides a detailed comparison of two prominent gastroprotective drugs, benexate and rebamipide, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform further research and clinical application.
Efficacy in Gastric Ulcer Healing
While direct head-to-head clinical trials comparing this compound and rebamipide are limited, individual studies provide valuable insights into their healing efficacy.
This compound Hydrochloride Betadex (BHB) , a formulation of this compound, has demonstrated significant healing rates in clinical settings. A study involving patients with endoscopically diagnosed gastric ulcers treated with 400 mg of BHB twice daily showed a complete healing rate of 36.7% at 4 weeks, which increased to 76.7% at 8 weeks.[1] In preclinical studies using a rat model of acetic acid-induced gastric ulcers, BHB administered orally for 5 days resulted in a dose-dependent reduction in ulcer size, with a 19.3% decrease at a dose of 1,000 mg/kg compared to the control group.[2]
Rebamipide has been extensively studied and has shown robust efficacy in various clinical scenarios. In a study on patients with H. pylori-positive gastric ulcers who had undergone eradication therapy, daily administration of 300 mg of rebamipide for 7 weeks resulted in a healing rate of 81.5% at 12 weeks, which was comparable to the 82.5% healing rate observed with the proton-pump inhibitor omeprazole.[3] Another study focusing on ulcers induced by endoscopic submucosal dissection (ESD) found that rebamipide monotherapy (300 mg daily) achieved healing rates of 33.3% at 4 weeks and 93.3% at 8 weeks, similar to the rates seen with a proton-pump inhibitor.[4] Furthermore, when combined with a proton-pump inhibitor for post-ESD ulcers larger than 20 mm, rebamipide significantly improved the healing rate to 68% at 4 weeks, compared to 36% with the proton-pump inhibitor alone.[5]
Quantitative Data on Healing Efficacy
| Drug | Study Population | Dosage | Duration | Healing Rate |
| This compound Hydrochloride Betadex | Patients with gastric ulcers | 400 mg twice daily | 4 weeks | 36.7%[1] |
| 8 weeks | 76.7%[1] | |||
| Rebamipide | Patients with H. pylori-positive gastric ulcers (post-eradication) | 300 mg daily | 7 weeks (evaluation at 12 weeks) | 81.5%[3] |
| Rebamipide | Patients with post-ESD induced ulcers | 300 mg daily | 4 weeks | 33.3%[4] |
| 8 weeks | 93.3%[4] | |||
| Rebamipide + PPI | Patients with post-ESD induced ulcers (>20mm) | Rebamipide (dosage not specified) + PPI | 4 weeks | 68%[5] |
| PPI Alone | Patients with post-ESD induced ulcers (>20mm) | - | 4 weeks | 36%[5] |
Mechanisms of Action
Both this compound and rebamipide are classified as mucosal protective agents, but they employ distinct yet sometimes overlapping mechanisms to promote ulcer healing.
This compound primarily enhances the defensive factors of the gastric mucosa. Its mechanism involves:
-
Increased Mucus and Bicarbonate Production: this compound stimulates the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[2]
-
Improved Mucosal Blood Flow: It enhances microcirculation in the gastric mucosa, ensuring an adequate supply of oxygen and nutrients necessary for tissue repair.[2]
-
Modulation of Nitric Oxide (NO) Synthesis: this compound upregulates the expression of endothelial nitric oxide synthase (eNOS), leading to increased NO production, which plays a role in vasodilation and mucosal protection.[2]
-
Anti-inflammatory Effects: It reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2).[2]
Rebamipide exhibits a multifaceted mechanism of action that includes:
-
Prostaglandin Synthesis Stimulation: Rebamipide increases the production of prostaglandins, particularly PGE2, in the gastric mucosa, which are crucial for mucosal defense and repair.
-
Antioxidant Properties: It acts as a scavenger of reactive oxygen species and inhibits lipid peroxidation, thereby protecting gastric mucosal cells from oxidative damage.[6][7]
-
Anti-inflammatory Action: Rebamipide inhibits the infiltration of neutrophils and the production of inflammatory cytokines.[6]
-
Stimulation of Growth Factors: It enhances the expression of epidermal growth factor (EGF) and its receptor, promoting epithelial cell proliferation and migration for ulcer repair.
-
Increased Mucus Glycoprotein Synthesis: Rebamipide stimulates the synthesis of mucus glycoproteins, enhancing the quality of the protective mucus layer.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and rebamipide.
Experimental Protocols
The following summarizes the methodologies from key preclinical studies that provide the foundation for understanding the efficacy of this compound and rebamipide.
This compound Hydrochloride Betadex (Rat Model)
-
Ulcer Induction: Chronic gastric ulcers were induced in rats by the injection of a 60% acetic acid solution into the subserosal layer of the stomach wall.[2]
-
Treatment Groups: Rats were randomly assigned to a control group (vehicle only) or treatment groups receiving this compound hydrochloride betadex orally at doses of 100, 300, or 1,000 mg/kg once daily for 5 days.[2]
-
Efficacy Assessment: After the treatment period, the stomachs were excised, and the ulcer area was measured. The expression of eNOS, COX-2, and TNF-α in the stomach tissues was quantified using western blotting to assess the mechanism of action.[2][8]
Rebamipide (Rat Model)
-
Ulcer Induction: Similar to the this compound studies, chronic gastric ulcers were induced in rats using the acetic acid injection method.[6]
-
Treatment Groups: Following ulcer induction, rats were treated with oral rebamipide at a dose of 60 mg/kg/day, starting from day 20 post-induction, to evaluate its effect on ulcer recurrence.[6] Another study administered rebamipide at 60 mg/kg/day for 7 days to assess its immediate healing effects.[9]
-
Efficacy Assessment: Ulcer healing and recurrence were assessed by measuring the ulcer index at various time points (e.g., 60, 100, and 140 days for the recurrence study).[6] Mechanistic evaluations included measuring myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), thiobarbituric acid reactive substances (TBARS) levels (as a marker of lipid peroxidation), and the levels of interleukin-8 (IL-8) and prostaglandin E2 (PGE2) in the gastric mucosa.[6][9]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for preclinical comparative studies of anti-ulcer agents.
Conclusion
Both this compound and rebamipide are effective agents for promoting the healing of chronic gastric ulcers through their mucosal protective properties. While this compound appears to exert its effects primarily by enhancing mucosal defense mechanisms and modulating nitric oxide synthesis, rebamipide offers a broader spectrum of action, including prostaglandin stimulation, antioxidant effects, and promotion of epithelial growth. The available clinical data, although not from direct comparative trials, suggest that rebamipide has been more extensively evaluated and has demonstrated high healing rates comparable to proton-pump inhibitors. Future head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two agents in the treatment of chronic gastric ulcers.
References
- 1. KoreaMed [koreamed.org]
- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. Efficacy of treatment with rebamipide for endoscopic submucosal dissection-induced ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial: rebamipide promotes gastric ulcer healing by proton pump inhibitor after endoscopic submucosal dissection--a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rebamipide reduces recurrence of experimental gastric ulcers: role of free radicals and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of rebamipide, a novel anti-ulcer agent, on gastric mucosal injury induced by platelet-activating factor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of a Mucosal Protectant and Acid Suppression in Gastric Ulcer Healing
A head-to-head examination of the mechanistic actions of Benexate, a mucosal defense-enhancing agent, and proton pump inhibitors (PPIs), the gold standard for acid suppression, in the context of gastric ulcer treatment.
This guide provides a detailed comparison of the mechanisms of action of this compound and proton pump inhibitors (PPIs). It is intended for an audience of researchers, scientists, and professionals in drug development, offering a granular look at the distinct and overlapping pathways through which these agents promote gastric ulcer healing. The following sections will delve into their core mechanisms, supported by experimental data, and outline the methodologies used in key studies.
Overview of Mechanisms of Action
This compound and proton pump inhibitors (PPIs) represent two distinct therapeutic strategies for the management of peptic ulcer disease. This compound operates primarily by augmenting the defensive mechanisms of the gastric mucosa. In contrast, PPIs act by directly and potently suppressing gastric acid secretion, a key aggressive factor in ulcer development.
This compound is a gastroprotective agent that enhances the integrity of the gastric mucosal barrier. Its mechanism is multifaceted and includes increasing the production of protective mucus and bicarbonate, improving mucosal blood flow, and modulating prostaglandins and nitric oxide synthesis.[1][2] this compound is a prodrug, meaning it is converted to its active form in the body to exert its therapeutic effects.[1]
Proton Pump Inhibitors (PPIs) , such as omeprazole, are a class of drugs that cause a profound and prolonged reduction of stomach acid production.[3][4] They achieve this by irreversibly inhibiting the H+/K+-ATPase enzyme system, also known as the gastric proton pump, which is the final step in the secretion of gastric acid by parietal cells.[4][5][6] This potent acid suppression creates a more favorable environment for ulcer healing.[7]
Detailed Signaling Pathways and Mechanisms
The distinct approaches of this compound and PPIs to ulcer healing are best understood by examining their underlying molecular and physiological pathways.
This compound's protective effects are mediated through several interconnected pathways:
-
Increased Mucosal Blood Flow and Nitric Oxide Synthesis : this compound has been shown to improve microcirculation in the gastric mucosa.[1] This is crucial for delivering oxygen and nutrients necessary for tissue repair.[1] One proposed mechanism for this is the activation of endothelial nitric oxide synthase (eNOS), which leads to increased production of nitric oxide (NO), a potent vasodilator.[2]
-
Prostaglandin Synthesis : Prostaglandins, particularly PGE2, play a vital role in gastric cytoprotection by inhibiting acid secretion and stimulating mucus and bicarbonate production.[8][9] this compound has been observed to increase the synthesis of PGE2 in the gastric mucosa.[2][10] This action helps to counteract the damaging effects of aggressive factors.
-
Anti-inflammatory Action : Gastric ulcers are associated with inflammation. This compound exhibits anti-inflammatory properties by modulating the expression of inflammatory mediators.[1] Studies have shown that this compound can decrease the levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and cyclooxygenase-2 (COX-2).[2][11]
-
Mucus and Bicarbonate Production : A key function of this compound is to enhance the production of mucus and bicarbonate, which form a protective layer over the gastric epithelium, shielding it from the corrosive effects of gastric acid.[1]
Below is a diagram illustrating the proposed mechanism of action for this compound.
The mechanism of PPIs is more direct and focused on the inhibition of gastric acid production:
-
Activation in Acidic Environment : PPIs are prodrugs that are administered in an inactive form.[6] They are absorbed into the bloodstream and then diffuse into the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of the parietal cells, the PPI is converted into its active form, a sulfenamide.[6][12]
-
Irreversible Inhibition of the Proton Pump : The activated PPI forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase (proton pump).[6][12] This binding is irreversible and inactivates the pump, preventing the transport of H+ ions into the gastric lumen.[4]
-
Prolonged Effect : Due to the irreversible nature of the inhibition, acid secretion can only resume once new proton pumps are synthesized and inserted into the parietal cell membrane.[4][6] This results in a prolonged duration of action that extends beyond the plasma half-life of the drug.[6]
The following diagram illustrates the mechanism of action for proton pump inhibitors.
Comparative Efficacy and Quantitative Data
Direct comparative clinical trials between this compound and modern PPIs are limited in the readily available literature. However, data from individual studies on their efficacy in ulcer healing provide a basis for comparison.
| Parameter | This compound | Proton Pump Inhibitors (Omeprazole) |
| Ulcer Healing Rate | 36.7% at 4 weeks, 76.7% at 8 weeks (gastric ulcer)[13] | 70-82% at 4 weeks, 79-85% at 8 weeks (erosive/ulcerative esophagitis)[14] |
| Symptom Relief (Epigastric Pain) | 96.7% of patients experienced symptom disappearance at 1 week[13] | Heartburn resolved within the first 2 weeks in most patients[14] |
| Effect on Gastric pH | Modulates gastric acid secretion[1] | Significantly reduces the 24-hour fraction time of gastric pH <4.[15] Can raise median 24-hour gastric pH to 5.5 in H. pylori positive patients.[16] |
| Effect on Mucosal Blood Flow | Enhances gastric mucosal blood flow[1][2] | No direct enhancing effect on mucosal blood flow. |
| Effect on Prostaglandin E2 | Increases gastric PGE2 levels by 61% to 113% in rats[10] | No direct effect on prostaglandin synthesis. |
Experimental Protocols
The following are summaries of methodologies used in studies evaluating the effects of these drugs.
This is a common preclinical model to evaluate the efficacy of anti-ulcer agents.
-
Objective : To induce a chronic gastric ulcer that resembles human ulcers to test the healing properties of a compound.[17]
-
Procedure :
-
Animals (typically rats) are fasted overnight with free access to water.[18]
-
Anesthesia is induced, and the stomach is exposed via a midline laparotomy.[19]
-
A solution of acetic acid (e.g., 60%) is injected into the subserosal layer of the stomach or applied to the serosal surface using a mold or filter paper.[2][18][19][20]
-
The abdominal wall is then sutured.[20]
-
The test compound (e.g., this compound) is administered orally for a specified period (e.g., 5 days) following ulcer induction.[2][11]
-
At the end of the treatment period, the animals are euthanized, and the stomachs are removed.
-
The ulcer area is measured, and tissues may be collected for histological analysis or biochemical assays (e.g., western blotting for COX, cytokines, and NOS).[2][11]
-
The following diagram outlines the workflow for the acetic acid-induced ulcer model.
Several techniques are available to measure gastric mucosal blood flow.
-
Hydrogen Gas Clearance : This method involves the inhalation of hydrogen gas by the anesthetized animal. The clearance rate of the hydrogen from the gastric mucosa, measured by a platinum electrode placed on the mucosal surface, is proportional to the blood flow.[21]
-
Laser Doppler Flowmetry : This technique uses a laser beam to illuminate the mucosal surface. The Doppler shift in the frequency of the backscattered light from moving red blood cells is used to calculate the blood flow.[22][23]
-
Radiolabeled Microspheres : This is considered a gold standard method. Microspheres labeled with a radioisotope are injected into the arterial circulation. They distribute to different organs in proportion to the blood flow and become trapped in the microvasculature. The radioactivity in the gastric mucosa is then measured to quantify blood flow.[24]
-
24-Hour Intragastric pH Monitoring : This is a clinical procedure used to assess the level of acid suppression. A thin tube with a pH sensor is passed through the nose into the stomach. The sensor continuously records the pH over a 24-hour period.[15][16] This method provides a detailed profile of gastric acidity and the effect of acid-suppressing medications.
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) : These are common methods to measure PGE2 levels in gastric mucosal biopsies or tissue homogenates.[8][25] The tissue is processed to extract the prostaglandins, which are then quantified using specific antibodies in a competitive binding assay.
Conclusion
This compound and proton pump inhibitors employ fundamentally different but effective strategies for the treatment of gastric ulcers. This compound focuses on bolstering the natural defense mechanisms of the gastric mucosa, offering a cytoprotective approach. In contrast, PPIs provide a potent and direct inhibition of the primary aggressive factor, gastric acid. The choice of agent may depend on the underlying cause of the ulcer and the desired therapeutic endpoint. The experimental models and methods described provide a framework for the continued investigation and comparison of these and future anti-ulcer therapies.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Decreased gastric prostaglandin E2 synthesis in patients with gastric ulcers and in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution of Prostaglandin E2 in Gastric and Duodenal Mucosa: Possible Role in the Pathogenesis of Peptic Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. KoreaMed [koreamed.org]
- 14. researchgate.net [researchgate.net]
- 15. Omeprazole maintenance therapy prevents recurrent ulcer bleeding after surgery for duodenal ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Helicobacter pylori augments the pH-increasing effect of omeprazole in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel gastric ulcer model in rats using filter paper with acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measurement of regional gastric mucosal blood flow by hydrogen gas clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New method of evaluating gastric mucosal blood flow by ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Measurement of gastric mucosal blood flow] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
- 25. Synthesis of prostaglandin E2, thromboxane B2 and prostaglandin catabolism in gastritis and gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the gastroprotective effects of Benexate in NSAID-induced ulcer models
A detailed guide for researchers and drug development professionals on the gastroprotective effects of Benexate in comparison to other therapeutic alternatives, supported by experimental data and mechanistic insights.
Introduction
Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties. However, their use is frequently associated with a significant risk of gastrointestinal complications, most notably the development of peptic ulcers. The primary mechanism underlying this adverse effect is the inhibition of cyclooxygenase (COX) enzymes, which leads to a reduction in the synthesis of gastroprotective prostaglandins. This compound, a gastroprotective agent, has demonstrated efficacy in preventing and treating NSAID-induced gastric mucosal damage. This guide provides a comprehensive comparison of this compound's gastroprotective effects with those of other commonly used agents, such as proton pump inhibitors (e.g., omeprazole), prostaglandin analogs (e.g., misoprostol), and other mucosal protective agents (e.g., rebamipide).
Mechanism of Action: NSAID-Induced Ulceration and this compound's Protective Role
NSAID-induced gastric damage is a multifactorial process initiated by the inhibition of COX enzymes. This leads to a cascade of events including reduced gastric mucus and bicarbonate secretion, diminished mucosal blood flow, and increased gastric acid secretion, all of which compromise the integrity of the gastric mucosa.
This compound exerts its gastroprotective effects through a multi-pronged approach. It is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form. Its mechanisms of action include enhancing the production of mucus and bicarbonate, which are crucial components of the gastric mucosal barrier.[1] Additionally, this compound possesses anti-inflammatory properties and has been shown to improve microcirculation in the gastric mucosa, ensuring an adequate supply of oxygen and nutrients for tissue repair.[1] It also modulates gastric acid secretion, creating a more favorable environment for ulcer healing.[1]
Comparative Efficacy of Gastroprotective Agents
The following table summarizes the quantitative data from preclinical studies evaluating the efficacy of this compound and other gastroprotective agents in NSAID-induced ulcer models in rats. The primary endpoint is the inhibition of gastric ulcer formation, typically measured by the ulcer index.
| Treatment Group | Dose | NSAID Used (Dose) | Ulcer Index (Mean ± SEM) | Inhibition (%) | Reference |
| Control (NSAID only) | - | Indomethacin (30 mg/kg, p.o.) | - | 0 | [2] |
| This compound Hydrochloride Betadex | 100 mg/kg, p.o. | Indomethacin (30 mg/kg, p.o.) | - | Dose-dependent inhibition | [2] |
| 300 mg/kg, p.o. | Indomethacin (30 mg/kg, p.o.) | - | Dose-dependent inhibition | [2] | |
| 1000 mg/kg, p.o. | Indomethacin (30 mg/kg, p.o.) | - | Dose-dependent inhibition | [2] | |
| Omeprazole | 20 mg/kg | Indomethacin (48 mg/kg, i.p.) | Significantly reduced | - | [3] |
| Misoprostol | 100 mcg/kg, i.p. | Indomethacin | Significantly decreased | - | |
| Rebamipide | 100 mg/kg, p.o. | Indomethacin (25 mg/kg, i.g.) | Significantly inhibited | - |
Note: Direct head-to-head comparative studies with quantitative data for all agents under identical experimental conditions are limited. The data presented is compiled from various studies to provide a general comparison.
Experimental Protocols
Indomethacin-Induced Gastric Ulcer Model in Rats
This is a widely used and reproducible model for studying the gastroprotective effects of various compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Indomethacin
-
Vehicle for indomethacin (e.g., 1% carboxymethyl cellulose)
-
Test compounds (this compound and comparators)
-
Saline solution
Procedure:
-
Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach, which is more susceptible to ulcerogenic agents.
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups of rats.
-
One hour after the administration of the test compound, indomethacin (typically 30-50 mg/kg) is administered orally or subcutaneously to induce gastric ulcers.
-
-
Observation Period: The animals are observed for a period of 4-6 hours after indomethacin administration.
-
Sacrifice and Stomach Examination:
-
At the end of the observation period, the rats are euthanized by a humane method (e.g., cervical dislocation or CO2 asphyxiation).
-
The stomachs are immediately removed, opened along the greater curvature, and gently rinsed with saline to remove gastric contents.
-
-
Ulcer Scoring:
-
The stomachs are examined for the presence of ulcers in the glandular portion.
-
The severity of the ulcers is scored based on their number and size. A common scoring system is as follows:
-
0: No ulcer
-
1: Petechial hemorrhage or small erosions (1-2 mm)
-
2: Erosions larger than 2 mm or a few small ulcers
-
3: Multiple small ulcers or one large ulcer
-
4: Widespread ulceration
-
-
The sum of the scores for each stomach is calculated to give the ulcer index.
-
-
Calculation of Percentage Inhibition:
-
The percentage inhibition of ulceration is calculated using the following formula: % Inhibition = [(Ulcer Index of Control Group - Ulcer Index of Treated Group) / Ulcer Index of Control Group] x 100
-
Signaling Pathways and Experimental Workflow
To visualize the complex interactions involved in NSAID-induced ulceration and the protective mechanisms of gastroprotective agents, the following diagrams are provided in the DOT language for Graphviz.
NSAID-Induced Gastric Mucosal Damage Signaling Pathway
References
A Head-to-Head Clinical Trial Perspective: Benexate vs. Misoprostol for Gastric Ulcers
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of benexate and misoprostol in gastric ulcer healing are fundamentally different. Misoprostol acts as a synthetic analog of prostaglandin E1, while this compound employs a multi-faceted approach involving prostaglandin synthesis enhancement and other cytoprotective effects.
Misoprostol , a synthetic prostaglandin E1 analog, directly stimulates prostaglandin E1 receptors on parietal cells in the stomach.[1] This action inhibits basal and nocturnal gastric acid secretion.[1] By mimicking the effects of natural prostaglandins, it also promotes the secretion of protective mucus and bicarbonate, enhancing the mucosal barrier.[2]
This compound hydrochloride , a prodrug, is converted to its active form, this compound, in the gastrointestinal tract.[3] Its mechanism is multifaceted, involving the enhancement of prostaglandin synthesis within the gastric mucosa.[4][5] This, in turn, leads to increased mucus and bicarbonate production.[3] Additionally, this compound has been shown to improve mucosal blood flow, possess anti-inflammatory properties, and stabilize cell membranes, contributing to its overall gastroprotective and ulcer-healing effects.[3][6]
Efficacy in Gastric Ulcer Healing
Clinical studies have demonstrated the efficacy of both this compound and misoprostol in the treatment of gastric ulcers. However, the patient populations and study designs differ, making direct comparisons challenging.
This compound Clinical Trial Data
A study conducted in Korea evaluated the efficacy of this compound hydrochloride betadex in patients with endoscopically diagnosed gastric ulcers.
| Treatment Regimen | Duration | Complete Healing Rate | Symptom Improvement (Epigastric Pain) | Reference |
| This compound HCl betadex 400 mg twice daily | 4 weeks | 36.7% | 96.7% at 1 week | [7] |
| This compound HCl betadex 400 mg twice daily | 8 weeks | 76.7% | 96.7% at 1 week | [7] |
Misoprostol Clinical Trial Data
Misoprostol has been extensively studied, particularly for the prevention of NSAID-induced gastric ulcers, its FDA-approved indication.[1] It has also been evaluated for the treatment of active gastric ulcers.
Treatment of Active Gastric Ulcers:
| Treatment Regimen | Duration | Complete Healing Rate | Placebo Healing Rate | Reference |
| Misoprostol 100 mcg four times daily | 8 weeks | 62.0% | 44.7% | [8] |
| Misoprostol 200 mcg four times daily | 4 weeks | 58.2% | - | [9] |
Prevention of NSAID-Induced Gastric Ulcers:
| Treatment Regimen | Duration | Gastric Ulcer Incidence | Placebo Incidence | Reference |
| Misoprostol 100 mcg four times daily | 3 months | 5.6% | 21.7% | [10][11] |
| Misoprostol 200 mcg four times daily | 3 months | 1.4% | 21.7% | [10][11] |
| Misoprostol 200 mcg twice daily | 12 weeks | 8.1% | 15.7% | [12] |
| Misoprostol 200 mcg three times daily | 12 weeks | 3.9% | 15.7% | [12] |
Safety and Tolerability Profile
The adverse effect profiles of this compound and misoprostol are distinct, which is a critical consideration in clinical practice and drug development.
This compound Safety Profile
In the Korean study of this compound, side effects were reported in a small number of patients.
| Adverse Effect | Incidence | Reference |
| Constipation | 1/33 patients | [7] |
| Skin Rash | 1/33 patients | [7] |
| Liver Function Abnormality | 1/33 patients | [7] |
Misoprostol Safety Profile
The most commonly reported adverse effect associated with misoprostol is diarrhea, which is often dose-related.[8][13] Other gastrointestinal side effects such as abdominal pain and nausea can also occur.[14] A significant contraindication for misoprostol is pregnancy, due to its uterotonic effects which can induce abortion, premature birth, or birth defects.[14][15]
| Adverse Effect | Incidence (100 mcg q.i.d.) | Incidence (Placebo) | Reference |
| Diarrhea | 9.8% | 1.9% | [8] |
Experimental Protocols: A Methodological Overview
The methodologies employed in the clinical trials of this compound and misoprostol, while not directly comparative, followed standard practices for evaluating anti-ulcer agents.
This compound Clinical Trial Protocol (Based on a Korean Study)
-
Study Design: Open-label, single-arm study.
-
Patient Population: 33 patients with endoscopically confirmed gastric ulcers.
-
Inclusion Criteria: Patients with active benign gastric ulcers.
-
Exclusion Criteria: Patients with gastric cancer; patients lost to follow-up.
-
Treatment: this compound HCl betadex 400 mg administered orally twice daily.
-
Duration: 4 to 8 weeks.
-
Assessments: Clinical and endoscopic assessments were performed at baseline and at 1, 2, 4, 6, and 8 weeks after the start of treatment.
-
Primary Endpoint: Complete healing of the gastric ulcer, confirmed by endoscopy.
Misoprostol Clinical Trial Protocol (Representative for Gastric Ulcer Treatment)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison.
-
Patient Population: Out-patients with endoscopically proven benign gastric ulcers.
-
Treatment Arms:
-
Misoprostol (e.g., 100 mcg or 200 mcg) administered orally four times daily.
-
Placebo administered orally four times daily.
-
-
Duration: Up to 8 weeks.
-
Assessments:
-
Endoscopic examinations at baseline and at specified intervals (e.g., 4 and 8 weeks).
-
Monitoring of adverse events.
-
Clinical laboratory tests.
-
-
Primary Endpoint: Complete ulcer healing as determined by endoscopy.
Conclusion
In the absence of direct comparative trials, a definitive declaration of superiority for either this compound or misoprostol in the treatment of gastric ulcers is not possible. Misoprostol's efficacy, particularly in the context of NSAID-induced ulcers, is well-documented through numerous large-scale, placebo-controlled trials. Its mechanism of action as a prostaglandin analog is well-understood. However, its clinical utility can be limited by its side effect profile, most notably diarrhea and its contraindication in pregnancy.
This compound presents a broader, multi-faceted mechanism of action that includes enhancing endogenous prostaglandin synthesis, improving mucosal blood flow, and exerting anti-inflammatory effects. The available clinical data, though less extensive than for misoprostol, suggests efficacy in healing gastric ulcers with a seemingly favorable side effect profile.
For drug development professionals, the distinct profiles of these two agents highlight different therapeutic strategies. The development of novel prostaglandin analogs with improved tolerability remains a viable avenue. Concurrently, exploring agents with multi-target, cytoprotective mechanisms, such as that exhibited by this compound, may offer alternative and potentially safer therapeutic options for the management of gastric ulcers. Further research, including head-to-head comparative studies, would be invaluable in elucidating the relative merits of these two therapeutic approaches.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed [koreamed.org]
- 8. Healing of benign gastric ulcer. A placebo-controlled comparison of two dosage regimens of misoprostol, a synthetic analog of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interim results of a multicenter international comparison of misoprostol and cimetidine in the treatment of out-patients with benign gastric ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of NSAID-induced gastric ulcer with misoprostol: multicentre, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Misoprostol in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Misoprostol dosage in the prevention of nonsteroidal anti-inflammatory drug-induced gastric and duodenal ulcers: a comparison of three regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Misoprostol in peptic ulcer disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. drugs.com [drugs.com]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
A Comparative Analysis of Benexate Salts on Prostaglandin E2 Levels: A Guide for Researchers
For professionals in research, science, and drug development, this guide provides a comparative overview of the effects of different Benexate salts on prostaglandin E2 (PGE2) levels, supported by available experimental data. While the primary focus of existing research has been on this compound hydrochloride betadex, this document summarizes the current state of knowledge to inform future research and development.
This compound is recognized as a gastric mucosal protective agent, with a mechanism of action that includes the promotion of prostaglandin synthesis.[1][2] Prostaglandins, particularly PGE2, are crucial mediators in maintaining the integrity of the gastric mucosa. This guide delves into the quantitative effects of this compound salts on PGE2 levels, details the experimental methodologies employed in these studies, and illustrates the relevant biological pathways and experimental workflows.
Data on this compound Salts and Prostaglandin E2
Currently, published experimental data detailing the effects on prostaglandin E2 levels are available for this compound hydrochloride betadex (BHB).[3] Studies on other salts, such as this compound saccharinate and this compound cyclamate, have primarily focused on their physicochemical properties like solubility and dissolution rates, without reporting their pharmacological effects on PGE2. Therefore, the following data is centered on BHB.
Table 1: Effect of this compound Hydrochloride Betadex (BHB) on Gastric Mucosal PGE2 Levels in Rats
The following table summarizes the dose-dependent effect of orally administered this compound hydrochloride betadex on the concentration of prostaglandin E2 in the gastric mucosa of rats, as determined six hours after administration.
| Treatment Group | Dose (mg/kg) | Mean Gastric PGE2 (ng/g tissue) | Percentage Increase from Control |
| Control (Vehicle) | - | 134.0 ± 15.6 | - |
| BHB | 100 | 215.7 ± 25.1 | 61% |
| BHB | 300 | 254.6 ± 31.8 | 90% |
| BHB | 1000 | 285.4 ± 35.7 | 113% |
Data extracted from Hori et al. (1996).[3]
Table 2: Effect of this compound Hydrochloride Betadex (BHB) on Gastric PGE2 in Indomethacin-Treated Rats
This table presents the restorative effect of this compound hydrochloride betadex on gastric PGE2 levels in rats where prostaglandin synthesis was suppressed by the non-steroidal anti-inflammatory drug (NSAID), indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Gastric PGE2 (ng/g tissue) at 1 hr | Mean Gastric PGE2 (ng/g tissue) at 6 hrs |
| Control (Indomethacin only) | 30 | 45.2 ± 5.3 | 39.1 ± 4.8 |
| BHB + Indomethacin | 300 + 30 | 89.7 ± 10.5 | 98.3 ± 11.2 |
| BHB + Indomethacin | 1000 + 30 | 112.4 ± 13.1 | 135.6 ± 15.9 |
Data extracted from Hori et al. (1996).[3]
Experimental Protocols
The following is a detailed description of the methodology used to obtain the quantitative data presented above, based on the study by Hori et al. (1996).[3][4]
Animal Model and Dosing
-
Subjects: Male Sprague-Dawley rats.
-
Housing: Maintained in a controlled environment with free access to food and water.
-
Dosing: this compound hydrochloride betadex (BHB) was suspended in a 0.5% methylcellulose solution and administered orally (p.o.) at doses of 100, 300, and 1000 mg/kg. The control group received the vehicle. For the indomethacin studies, indomethacin (30 mg/kg, p.o.) was administered to induce gastric mucosal lesions and suppress prostaglandin synthesis. BHB was administered concurrently with indomethacin.
Sample Collection and Preparation
-
Tissue Harvesting: At specified time points (1 and 6 hours) after dosing, animals were euthanized, and their stomachs were removed. The gastric mucosa was scraped, weighed, and immediately frozen.
-
Homogenization: The frozen mucosal samples were pulverized and then homogenized in 80% cold ethanol using a Polytron homogenizer.
-
Centrifugation: The homogenates were centrifuged at 2000 x g for 20 minutes at 4°C to pellet cellular debris.
Prostaglandin E2 Extraction
-
Solid-Phase Extraction: The supernatants from the centrifugation step were diluted to a 10% ethanol solution with distilled water and acidified to a pH of 3.0.
-
Column Chromatography: The acidified solution was applied to an Amprep C18 column. The column was washed sequentially with 10% ethanol and petroleum ether.
-
Elution: Prostaglandins were eluted from the column with ethyl acetate. The eluate was then evaporated to dryness.
Prostaglandin E2 Quantification
-
Radioimmunoassay (RIA): The extracted prostaglandin E2 was quantified using a commercially available radioimmunoassay kit. This method involves the competitive binding of radiolabeled PGE2 and the PGE2 in the sample to a specific antibody. The amount of radioactivity is inversely proportional to the concentration of PGE2 in the sample.
Visualizing the Pathways and Processes
To better understand the experimental design and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the impact of BHB on PGE2.
Caption: Proposed mechanism of this compound in promoting PGE2 synthesis.
Conclusion
The available evidence strongly indicates that this compound hydrochloride betadex dose-dependently increases gastric mucosal prostaglandin E2 levels and can reverse the PGE2-depleting effects of NSAIDs. This action is a cornerstone of its gastroprotective mechanism. However, a significant gap in the literature exists regarding the comparative effects of other this compound salts, such as saccharinate and cyclamate, on PGE2 production. While these newer salts exhibit improved physicochemical properties, their biological efficacy in modulating prostaglandins remains to be elucidated. Future research should aim to perform direct comparative studies to determine if the enhanced solubility and dissolution of these novel salts translate into a more potent or rapid effect on gastric PGE2 levels, which could have important implications for their clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Studies on this compound.CD: effect of inclusion compound formation on the antiulcer activity of this compound, the effective ingredient of this compound.CD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Antioxidant Activity of Benexate and Other Anti-Ulcer Pharmaceuticals
For Immediate Release
A comprehensive review of in vitro studies reveals varying antioxidant capabilities among common anti-ulcer drugs. While direct comparative data for Benexate remains limited, analysis of related compounds and other drug classes, such as proton pump inhibitors (PPIs) and H2 receptor antagonists, provides valuable insights into their potential roles in mitigating oxidative stress, a contributing factor in gastric ulcer pathogenesis.
This guide synthesizes available data on the free radical scavenging properties of these agents, offering a comparative perspective for researchers, scientists, and professionals in drug development.
Comparative Analysis of Antioxidant Activity
Oxidative stress, driven by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in the development and delayed healing of gastric ulcers. The ability of anti-ulcer drugs to counteract this oxidative damage is a significant area of research. This comparison focuses on direct antioxidant activities, primarily free radical scavenging, as determined by common in vitro assays.
Quantitative Comparison of Radical Scavenging Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for evaluating the antioxidant capacity of compounds. The IC50 value represents the concentration of a drug required to scavenge 50% of DPPH free radicals. A lower IC50 value indicates greater antioxidant activity.
| Drug Class | Drug | DPPH Radical Scavenging IC50 (µg/mL) | Reference |
| Mucosal Protective Agent | This compound | Data Not Available | - |
| Teprenone | Data Not Available | - | |
| Cetraxate | Data Not Available | - | |
| Proton Pump Inhibitors (PPIs) | Omeprazole | 18.7 ± 5.7 | [1] |
| Esomeprazole | 18.7 ± 5.7 | [1] | |
| Lansoprazole | 49.3 ± 3.1 | [1] | |
| Pantoprazole | 49.0 ± 9.4 | [1] | |
| Rabeprazole | 40.7 ± 7.2 | [1] | |
| H2 Receptor Antagonists | Cimetidine | 671 ± 28 | [2][3] |
| Ranitidine | 538 ± 21 | [2][3] | |
| Famotidine | 955 ± 43 | [2][3] |
Note: Direct comparative in vitro antioxidant studies for this compound, Teprenone, and Cetraxate using standardized assays like DPPH were not available in the reviewed literature. The primary mechanism of these drugs is understood to be related to enhancing mucosal defense rather than direct antioxidant action.[4][5][6] Teprenone, however, has been noted to possess antioxidant properties by neutralizing free radicals.[7]
Signaling Pathways and Experimental Workflows
The antioxidant activity of these drugs can be visualized through their interaction with free radicals and the experimental methods used to quantify this activity.
DPPH Radical Scavenging Assay Workflow
This assay is a common and straightforward method to assess the ability of a compound to act as a free radical scavenger.
Caption: Workflow of the DPPH radical scavenging assay.
Hydroxyl Radical Scavenging Assay Workflow
Hydroxyl radicals are highly reactive oxygen species that can cause significant cellular damage. This assay measures a compound's ability to neutralize these radicals.
Caption: Workflow of the hydroxyl radical scavenging assay.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[8]
This method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare various concentrations of the test compounds (anti-ulcer drugs) and a standard antioxidant (e.g., ascorbic acid).
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add the DPPH solution.
-
Add the test compound solution to the DPPH solution.
-
For the control, add the solvent instead of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (approximately 517 nm) using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)[9]
This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are typically generated by a Fenton-type reaction.
-
Reagent Preparation:
-
Prepare solutions of 2-deoxyribose, ferric chloride (FeCl₃), ethylenediaminetetraacetic acid (EDTA), hydrogen peroxide (H₂O₂), and ascorbic acid in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare various concentrations of the test compounds.
-
-
Assay Procedure:
-
In a test tube, mix the test compound, FeCl₃, EDTA, 2-deoxyribose, and H₂O₂.
-
Initiate the reaction by adding ascorbic acid.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
-
Detection:
-
Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink color.
-
Cool the tubes and measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
-
Calculation:
-
The percentage of hydroxyl radical scavenging activity is calculated by comparing the absorbance of the sample to the control.
-
Superoxide Dismutase (SOD) Activity Assay[10][11]
This assay measures the ability of a substance to mimic the activity of the antioxidant enzyme superoxide dismutase, which catalyzes the dismutation of the superoxide anion radical.
-
Principle:
-
A system that generates superoxide radicals is used (e.g., xanthine/xanthine oxidase or a photochemical system).
-
A detector molecule (e.g., nitroblue tetrazolium - NBT) is present, which is reduced by superoxide radicals to form a colored product.
-
The SOD-like activity of the test compound is measured by its ability to inhibit the reduction of the detector molecule.
-
-
Assay Procedure (Xanthine Oxidase Method):
-
Prepare solutions of xanthine, xanthine oxidase, NBT, and the test compound in a suitable buffer.
-
In a microplate well, mix the test compound, xanthine, and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at a specific temperature for a set time.
-
-
Measurement:
-
Measure the absorbance of the colored product (formazan) at a specific wavelength (e.g., 560 nm).
-
-
Calculation:
-
The percentage of inhibition of NBT reduction is calculated, and from this, the SOD-like activity can be determined, often expressed in units/mg of the compound.
-
Conclusion
The available in vitro data indicates that certain proton pump inhibitors, particularly omeprazole and esomeprazole, exhibit notable direct antioxidant activity by scavenging free radicals. H2 receptor antagonists also possess antioxidant properties, although to a lesser extent in DPPH assays. For mucosal protective agents like this compound, Teprenone, and Cetraxate, their primary gastroprotective effects are attributed to mechanisms other than direct free radical scavenging, such as enhancing the mucosal barrier. While qualitative evidence suggests antioxidant potential for some of these agents, a lack of quantitative in vitro data makes direct comparison challenging. Further research is warranted to fully elucidate the direct antioxidant capabilities of this compound and other mucosal protective agents to better understand their complete mechanism of action in the management of gastric ulcers.
References
- 1. Comparison of Antioxidant Effects of the Proton Pump-Inhibiting Drugs Omeprazole, Esomeprazole, Lansoprazole, Pantoprazole, and Rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hepatoprotective, antinociceptive and antioxidant activities of cimetidine, ranitidine and famotidine as histamine H2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Improvement of this compound through Salt Formation Using Artificial Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventive effect of teprenone on acute gastric mucosal lesion progression in compound 48/80-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Analysis of Benexate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a typical High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Benexate in pharmaceutical formulations, benchmarked against a common alternative, UV-Visible Spectrophotometry. Due to the limited availability of specific published HPLC methods for this compound, this document presents a representative model based on established validation parameters for analogous anti-ulcer medications and general pharmaceutical compounds, in accordance with International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Method Performance Comparison
The following tables summarize the typical performance characteristics of a validated RP-HPLC method compared to a UV-Visible Spectrophotometric method for the determination of this compound in a solid oral dosage form.
Table 1: Comparison of Validation Parameters
| Parameter | Method A: RP-HPLC | Method B: UV-Visible Spectrophotometry |
| Specificity | High (able to separate this compound from degradation products and excipients) | Low to Medium (Prone to interference from excipients or degradation products that absorb at the same wavelength)[4] |
| Linearity (Range) | 5 - 150 µg/mL (r² ≥ 0.999)[5] | 5 - 25 µg/mL (r² ≥ 0.999)[6] |
| Accuracy (% Recovery) | 98.0% - 102.0%[7] | 98.0% - 102.0%[8] |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0%[9] | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0%[7][10] | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL[6] | 0.5 µg/mL[8] |
| Limit of Quantitation (LOQ) | 0.15 µg/mL[7] | 1.5 µg/mL[8] |
| Robustness | High (unaffected by minor changes in flow rate, mobile phase composition, pH)[1][7] | Medium (can be sensitive to changes in pH and solvent composition)[4] |
Experimental Protocols
Method A: Representative RP-HPLC Method
This protocol describes a typical stability-indicating RP-HPLC method for the quantification of this compound in tablets.
1. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Acetate Buffer (pH 3.5) in a 50:50 v/v ratio.[7]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 240 nm[1]
-
Injection Volume: 20 µL[10]
-
Column Temperature: 30°C
2. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards (e.g., 5, 25, 50, 100, 150 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation (for Tablets):
-
Weigh and finely powder 20 this compound tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[5]
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[11]
-
The resulting solution is ready for injection.
4. Validation Procedure:
-
The method should be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[2][12]
-
Specificity: Analyze a placebo sample and stressed samples (acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the this compound peak.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standards and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound standard (e.g., 80%, 100%, 120% of the target concentration).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) by analyzing multiple preparations of a homogenous sample and express the results as Relative Standard Deviation (%RSD).[7]
Method B: UV-Visible Spectrophotometry
1. Instrument and Reagents:
-
Double-beam UV-Visible Spectrophotometer
-
Solvent: 0.1 M Hydrochloric Acid
2. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in 0.1 M HCl.
-
Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl.
-
Prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Measure the absorbance of each solution at the λmax.
-
Prepare the sample solution similarly to the HPLC method, using 0.1 M HCl as the solvent.
-
Measure the absorbance of the sample solution and calculate the concentration using the calibration curve.
Workflow and Process Visualization
The following diagram illustrates the typical workflow for validating an HPLC method as per regulatory guidelines.
Caption: Workflow for HPLC method validation.
Conclusion
While both HPLC and UV-Visible Spectrophotometry can be employed for the quantification of this compound, the RP-HPLC method offers superior specificity and sensitivity, making it the preferred choice for stability-indicating assays and routine quality control in a regulatory environment.[1] The ability of HPLC to separate the active pharmaceutical ingredient from potential degradation products and excipients ensures a higher degree of accuracy and reliability in the final results.[9] The UV method, while simpler and more cost-effective, is better suited for preliminary analyses or in situations where interfering substances are known to be absent.[4] The choice of method should be based on the specific requirements of the analysis, considering factors such as the stage of drug development, the complexity of the formulation, and regulatory expectations.
References
- 1. connectjournals.com [connectjournals.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
A Comparative Analysis of Benexate Metabolism and Efficacy Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism and therapeutic efficacy of Benexate, an anti-ulcer agent. While extensive cross-species comparative data for this compound is limited in publicly available literature, this document synthesizes the existing research, primarily from rat models, to offer insights into its pharmacological profile. The information herein is intended to support further research and drug development efforts.
Cross-Species Metabolism of this compound
This compound hydrochloride, a prodrug, is designed to be metabolized into its active form within the body. Understanding its metabolic pathway is crucial for evaluating its efficacy and safety profile across different species.
Metabolic Pathway in Rats
In rats, orally administered this compound hydrochloride betadex (BHB) is distributed to the gastric tissue largely unmetabolized. Following gastric emptying, it undergoes rapid metabolism in the small intestine. The primary metabolites identified in rat plasma include benzylsalicylate, salicylate, benzyl alcohol, and guanidinomethylcyclohexanecarbonic acid.[1] Salicylate is noted as the main metabolite found in the plasma.[1]
Table 1: Major Metabolites of this compound Identified in Rat Plasma
| Metabolite | Chemical Name |
| Benzylsalicylate | Benzyl 2-hydroxybenzoate |
| Salicylate | 2-hydroxybenzoic acid |
| Benzyl alcohol | Phenylmethanol |
| Guanidinomethylcyclohexanecarbonic acid | 4-(Guanidinomethyl)cyclohexane-1-carboxylic acid |
Data sourced from studies on this compound hydrochloride betadex in rats.[1]
Due to a lack of available public data, a direct quantitative comparison of pharmacokinetic parameters such as Cmax, Tmax, and AUC in different species cannot be provided at this time. Such data would be invaluable for extrapolating dosage and predicting therapeutic windows across species.
General Principles of Cross-Species Metabolic Comparison
Significant variations in drug metabolism are commonly observed between species due to differences in the expression and activity of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. These differences can profoundly impact a drug's pharmacokinetic profile, leading to variations in efficacy and toxicity. For example, dogs are often considered to have metabolic activity more similar to humans than rats for many compounds, though species-specific differences in certain CYP isoforms still necessitate careful evaluation.
Comparative Efficacy of this compound
The anti-ulcer efficacy of this compound has been evaluated in various preclinical models, primarily in rats. Its therapeutic effect is attributed to its ability to enhance gastric mucosal defense mechanisms.
Mechanism of Action
This compound's anti-ulcer activity is multifactorial. It has been shown to:
-
Promote Prostaglandin Synthesis: this compound enhances the production of prostaglandins, particularly PGE2, in the gastric mucosa.[2] Prostaglandins play a critical role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion.
-
Increase Mucosal Blood Flow: By promoting nitric oxide (NO) synthesis, this compound improves microcirculation in the gastric mucosa, which is essential for tissue repair and regeneration.[3]
-
Inhibit Gastric Acid Secretion: The compound helps to reduce the secretion of gastric acid, a key aggressive factor in ulcer development.[3]
-
Cytoprotective Effects: this compound exerts direct protective effects on the gastric mucosal cells.
Efficacy in Rat Models of Gastric Ulcer
Studies using rat models have provided quantitative data on the efficacy of this compound in preventing and healing gastric ulcers.
Table 2: Efficacy of this compound Hydrochloride Betadex in an Acetic Acid-Induced Gastric Ulcer Model in Rats
| Dose (mg/kg, p.o.) | Reduction in Mucosal Injury (%) | Statistical Significance (vs. Control) |
| 100 | 7.8 | Not specified |
| 300 | 10.7 | Not specified |
| 1000 | 19.3 | P < 0.05 |
Data represents the percentage reduction in the area of ulcerous lesions compared to a control group.[3]
Table 3: Efficacy of this compound Hydrochloride Betadex in an Indomethacin-Induced Gastric Ulcer Model in Rats
| Dose (mg/kg, p.o.) | Effect |
| 100 | Dose-dependent inhibition of gastric mucosal lesions |
| 300 | Dose-dependent inhibition of gastric mucosal lesions |
| 1000 | Dose-dependent inhibition of gastric mucosal lesions |
This study demonstrated a dose-dependent protective effect against indomethacin-induced ulcers.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols used in the cited efficacy studies.
Acetic Acid-Induced Gastric Ulcer Model in Rats
-
Animal Model: Male Sprague-Dawley rats.[3]
-
Ulcer Induction: A 60% acetic acid solution is injected into the subserosal layer of the stomach wall.[3]
-
Treatment: this compound hydrochloride betadex (BHB) is administered orally at doses of 100, 300, or 1,000 mg/kg for 5 consecutive days following ulcer induction.[3]
-
Efficacy Evaluation: The area of the gastric ulcers is determined by planimetry.[3]
Indomethacin-Induced Gastric Ulcer Model in Rats
-
Animal Model: Male rats.[2]
-
Ulcer Induction: A single oral dose of indomethacin (e.g., 30 mg/kg) is administered to induce gastric mucosal lesions.[2]
-
Treatment: BHB is administered orally at doses of 100, 300, and 1000 mg/kg.[2]
-
Efficacy Evaluation: The extent of gastric mucosal lesions is assessed and quantified. Prostaglandin levels (PGE2 and 6-keto-PGF1α) in the gastric wall are also measured to assess the mechanism of action.[2]
Analytical Methodology for Metabolite Quantification
While a specific, detailed protocol for this compound is not available, a general approach for the quantification of drug metabolites in plasma would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma samples to isolate the analytes of interest.
-
Chromatographic Separation: Use of High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to separate the parent drug and its metabolites.
-
Detection: Mass Spectrometry (MS), often in tandem (LC-MS/MS), provides the sensitivity and selectivity required for accurate quantification of metabolites in complex biological matrices.
Conclusion
The available data, primarily from rat studies, indicates that this compound is an effective anti-ulcer agent with a multi-faceted mechanism of action centered on enhancing the defensive properties of the gastric mucosa. It undergoes extensive metabolism in the small intestine. A significant limitation in the current body of public knowledge is the lack of direct cross-species comparative studies, particularly concerning its pharmacokinetic profile. Further research to quantify this compound's absorption, distribution, metabolism, and excretion in different species, including dogs and humans, is essential for its continued development and potential clinical application. Such studies would enable a more robust understanding of its efficacy and safety across diverse populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effect of this compound hydrochloride betadex on prostaglandin levels in stomach and inflammatory site in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride betadex modulates nitric oxide synthesis and cytokine expression in gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the effects of Benexate and ecabet on pepsin inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of gastroprotective agents is paramount. This guide provides a detailed comparative study of Benexate and Ecabet, focusing on their effects on pepsin inhibition, supported by available experimental data and detailed methodologies.
While both this compound and Ecabet are utilized for their gastroprotective properties, their interactions with pepsin, a key digestive enzyme implicated in peptic ulcer disease, differ significantly. This comparison elucidates these differences to inform future research and drug development.
Quantitative Data on Pepsin Inhibition
A critical distinction between the two compounds lies in their direct pepsin inhibitory activity. Ecabet has been shown to directly inhibit pepsin, whereas current research on this compound suggests a mechanism focused on mucosal protection rather than direct enzymatic inhibition.
| Compound | Pepsin Inhibition | IC50 Value | Notes |
| Ecabet | Up to 78% inhibition of pepsin activity in human gastric juice.[1][2] | Not specified in the provided results. | The inhibitory effect is more pronounced on pepsin 1, which is associated with ulcers.[1][2] |
| This compound | No direct evidence of significant pepsin inhibition found in the provided search results. | Not applicable based on available data. | Its gastroprotective effects are attributed to enhancing mucosal defense mechanisms.[1][3] |
Mechanisms of Action in Mitigating Pepsin-Induced Damage
The primary difference in their efficacy against pepsin-mediated damage stems from their distinct mechanisms of action. Ecabet directly interferes with pepsin's enzymatic activity, while this compound strengthens the gastric mucosal barrier to resist peptic digestion.
Ecabet: A Direct Inhibitor of Pepsin
Ecabet sodium has demonstrated a significant capacity to directly inhibit the proteolytic activity of pepsin.[1][2] This inhibition is a key component of its mucosal protective effects. Furthermore, ecabet's mechanism is multifaceted; it also interacts with gastric mucin, increasing its viscosity and thereby strengthening the mucus barrier.[1] Studies suggest that ecabet binds to substrate proteins, forming a complex that is less susceptible to peptic hydrolysis.[3] This dual action of direct pepsin inhibition and enhancement of the mucosal barrier makes it an effective agent in protecting the stomach lining from peptic damage.
This compound: A Mucosal Protective Agent
This compound hydrochloride operates through a different, more indirect pathway to protect the gastric mucosa from pepsin. Its mechanism is not centered on the direct inhibition of the enzyme. Instead, this compound enhances the natural defense mechanisms of the stomach.[1][3] This includes increasing the secretion of mucus and bicarbonate, which act as a physical and chemical barrier against acid and pepsin.[1] Additionally, this compound improves mucosal blood flow, which is crucial for tissue repair and maintenance.[3] It also possesses anti-inflammatory properties that contribute to the healing of gastric ulcers.[1]
Experimental Protocols
For researchers aiming to conduct comparative studies on pepsin inhibition, the following protocol outlines a standard in vitro pepsin activity assay.
In Vitro Pepsin Inhibition Assay
This protocol is designed to assess the direct inhibitory effect of a compound on pepsin activity using hemoglobin as a substrate.
Materials:
-
Pepsin (porcine gastric mucosa)
-
Hemoglobin (bovine)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Folin-Ciocalteu reagent
-
Test compounds (this compound, Ecabet) dissolved in an appropriate solvent
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a 2% (w/v) hemoglobin solution in 0.06 N HCl.
-
Prepare a 0.01 N HCl solution for the pepsin solution.
-
Prepare a 5% (w/v) TCA solution.
-
Prepare a 0.5 N NaOH solution.
-
Prepare the Folin-Ciocalteu reagent according to the manufacturer's instructions.
-
-
Enzyme Inhibition Assay:
-
In a series of test tubes, add 2.5 ml of the hemoglobin substrate solution.
-
Add 0.5 ml of the test compound solution at various concentrations. For the control, add 0.5 ml of the solvent.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 0.5 ml of a freshly prepared pepsin solution (e.g., 20 µg/ml in 0.01 N HCl).
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding 5 ml of 5% TCA solution. The TCA precipitates the undigested hemoglobin.
-
Centrifuge the tubes to pellet the precipitate.
-
Collect the supernatant, which contains the TCA-soluble products of hemoglobin digestion (peptides).
-
To 1 ml of the supernatant, add 2 ml of 0.5 N NaOH and 0.5 ml of the Folin-Ciocalteu reagent.
-
Measure the absorbance of the resulting blue color at a specific wavelength (e.g., 750 nm) using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of pepsin inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct pathways through which Ecabet and this compound exert their gastroprotective effects against pepsin.
Caption: Mechanism of Action of Ecabet on Pepsin.
Caption: Mechanism of Action of this compound on Gastric Mucosa.
Conclusion
References
Safety Operating Guide
Navigating the Disposal of Benexate: A Guide for Laboratory Professionals
Providing essential guidance on the safe and compliant disposal of Benexate is crucial for maintaining laboratory safety and environmental stewardship. This document offers a step-by-step operational plan for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer detailing disposal procedures, these guidelines are based on established best practices for the management of pharmaceutical waste.
It is imperative to treat this compound as a potentially hazardous chemical and to handle its disposal with the utmost care. The following procedures are designed to minimize risk to personnel and the environment.
Immediate Safety and Disposal Plan
The primary directive for the disposal of this compound and any contaminated materials is to manage it as regulated chemical waste. Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory or municipal trash.
Key Principles for this compound Disposal:
-
Segregation: All waste streams containing this compound must be kept separate from other waste.
-
Containment: Use designated, clearly labeled, and sealed containers for all this compound waste.
-
Compliance: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines, as well as all local, state, and federal regulations for hazardous waste disposal.
This compound Chemical and Physical Properties
A summary of the available quantitative data for this compound hydrochloride is provided below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈ClN₃O₄ | [1] |
| Molecular Weight | 445.9 g/mol | [1] |
| CAS Number | 78718-25-9 | [1] |
| Appearance | Solid (Form not specified in search results) | |
| Solubility | Data not available in search results | |
| Hazard Class | Not explicitly defined in search results. Treat as potentially hazardous. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify all materials that have come into contact with this compound, including:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated laboratory consumables, including pipette tips, vials, and weighing papers.
-
-
Segregate these materials into a dedicated hazardous waste container.
-
-
Containerization:
-
Select a waste container that is compatible with the chemical properties of this compound and is leak-proof with a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
-
Storage in the Laboratory:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the storage area is segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the contents of the waste container.
-
-
Documentation:
-
Maintain a detailed log of the this compound waste generated. This log should include:
-
The date the waste was generated.
-
The quantity of this compound waste.
-
The date of disposal pickup.
-
-
Retain all documentation related to the disposal in accordance with your institution's policies and regulatory requirements.
-
Experimental Protocols Cited
This document does not cite specific experimental protocols that would require detailed methodologies. The focus is on the procedural steps for disposal.
Mandatory Visualizations
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Benexate in a Laboratory Setting
In the dynamic environment of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Benexate, a gastroprotective agent. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for handling pharmaceutical compounds of this nature.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are the first line of defense against potential exposure to chemical agents. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or neoprene gloves (double gloving recommended) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | A fully fastened laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A dust mask or respirator (if handling powder) | To prevent inhalation of fine particles, especially when weighing or transferring solid material. |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the research.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the dispersion of any airborne particles.
-
Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
-
Labeling: All containers with this compound should be clearly labeled with the chemical name, concentration, date, and any relevant hazard warnings.
Experimental Procedures:
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an appropriate absorbent material, and for larger spills, follow the institution's emergency spill response protocol. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (disposable) | Place in a designated hazardous waste bag or container. This includes gloves, weighing paper, and pipette tips. |
| Contaminated Labware (reusable) | Decontaminate using an appropriate cleaning procedure before washing. |
| Liquid Waste (solutions) | Collect in a labeled hazardous liquid waste container. Do not dispose of down the drain. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
